molecular formula C10H20N2O2 B1501484 Tert-butyl methyl(3-methylazetidin-3-YL)carbamate CAS No. 943060-83-1

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Cat. No.: B1501484
CAS No.: 943060-83-1
M. Wt: 200.28 g/mol
InChI Key: MRDWQZXOUCMQBF-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate (CAS 943060-83-1) is a chemical compound with the molecular formula C 10 H 20 N 2 O 2 and a molecular weight of 200.2780 g/mol [ 1 ]. This specialized azetidine derivative serves as a versatile building block in pharmaceutical research and organic synthesis. The structure contains both a tert-butoxycarbonyl (Boc) protecting group and a rigid, nitrogen-containing azetidine ring , making it a valuable intermediate for the development of more complex molecules [ 1 ]. The compound's primary research value lies in its application as a key synthetic intermediate in medicinal chemistry. Azetidine derivatives have demonstrated significant potential in drug discovery, particularly as core structural elements in compounds investigated for their biological activity. For instance, structurally related azetidine derivatives have been explored as CCR-3 receptor antagonists , indicating potential applications in the research of inflammatory and allergic conditions [ 6 ]. The Boc-protected amine functionality allows for further selective chemical modifications, which is essential for constructing diverse compound libraries. Safety Information: For research and development use only. Not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDWQZXOUCMQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693355
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943060-83-1
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate represents a niche yet valuable building block in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic route, its expected reactivity, and its potential applications for researchers, scientists, and drug development professionals. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a robust and predictive profile. The strategic combination of a sterically hindered, 3,3-disubstituted azetidine scaffold with a protected secondary amine highlights its potential in creating novel chemical entities with desirable physicochemical properties.

Introduction: A Molecule Defined by its Motifs

This compound is a saturated heterocyclic compound featuring two key structural motifs that are highly relevant in contemporary drug discovery: the 3,3-disubstituted azetidine ring and the N-Boc (tert-butoxycarbonyl) protected secondary amine.

  • The Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction as bioisosteres for larger rings like pyrrolidine or piperidine.[1] Their inherent ring strain, which is greater than that of a five-membered ring but less than a three-membered aziridine, imparts a unique conformational rigidity.[2][3] This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially improving binding affinity to a biological target. Furthermore, the introduction of substituents at the 3-position of the azetidine ring allows for the precise vectoral projection of functional groups into three-dimensional space, a critical aspect of rational drug design.[4][5] The 3,3-disubstitution pattern, in particular, introduces a quaternary center that can enhance metabolic stability and influence lipophilicity.[6]

  • The N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[7] Its utility stems from its robustness under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleavable under acidic conditions.[8] This orthogonality allows for selective chemical transformations at other sites of a complex molecule. Protecting a secondary amine, as in the title compound, renders it unreactive, enabling, for example, selective N-alkylation or N-acylation of the azetidine ring nitrogen before revealing the exocyclic secondary amine for subsequent diversification.

This guide will construct a detailed profile of this compound by leveraging data from close structural analogs, such as tert-butyl azetidin-3-yl(methyl)carbamate (lacking the C3-methyl group), and established chemical principles governing its constituent functional groups.

Physicochemical and Structural Properties

PropertyValueSource/Method
IUPAC Name tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamateNomenclature Rules
Molecular Formula C₁₀H₂₀N₂O₂Elemental Composition
Molecular Weight 200.28 g/mol Calculated
SMILES CC1(CN(C1))N(C)C(=O)OC(C)(C)CStructural Representation
CAS Number Not Assigned-
Predicted Boiling Point ~250-270 °C at 760 mmHgExtrapolation from similar compounds
Predicted Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH). Low solubility in water.Based on functional groups
Appearance Likely a colorless oil or low-melting solid at room temperature.Analogy to similar N-Boc amines[9]

Synthesis and Manufacturing Pathway

A plausible and efficient synthesis of this compound can be designed based on established methodologies for the construction of 3-substituted azetidines and the protection of secondary amines. The following multi-step sequence represents a logical and experimentally viable approach.

Synthesis_Workflow A 1-Boc-azetidin-3-one B 1-Boc-3-methylazetidin-3-ol A->B 1. MeMgBr or MeLi THF, 0°C C 1-Boc-3-methylazetidin-3-amine B->C 2. Ritter Reaction (e.g., MeCN, H₂SO₄) or Mitsunobu Azide formation & reduction D 1-Boc-3-(methylamino)-3-methylazetidine C->D 3. Reductive Amination (Formaldehyde, NaBH(OAc)₃) E 3-Methyl-3-(methylamino)azetidine D->E 4. Boc Deprotection (TFA or HCl in Dioxane) F This compound (Target) E->F 5. Boc Protection ((Boc)₂O, Base (e.g., TEA) DCM)

A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

  • To a solution of 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol, which may be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-3-methylazetidin-3-amine Causality: The conversion of the sterically hindered tertiary alcohol to an amine is a challenging step. A Ritter reaction provides a direct route, though harsh conditions may affect the azetidine ring. A milder alternative involves conversion to an azide followed by reduction.

  • Dissolve the crude 1-Boc-3-methylazetidin-3-ol (1.0 equiv) in acetonitrile.

  • Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 equiv).

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto ice and basify with aqueous NaOH to pH > 10.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the primary amine.

Step 3: Synthesis of 1-Boc-3-(methylamino)-3-methylazetidine Causality: Reductive amination is a highly efficient and common method for N-methylation of primary amines. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.[10]

  • Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM).

  • Add aqueous formaldehyde (1.1 equiv, 37% solution).

  • Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates completion.

  • Quench with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers and concentrate to yield the N-methylated product.

Step 4: Synthesis of 3-Methyl-3-(methylamino)azetidine Causality: This step removes the protecting group on the ring nitrogen to allow for the selective protection of the exocyclic secondary amine in the final step.

  • Dissolve the N-methylated intermediate (1.0 equiv) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure to obtain the dihydrochloride salt of the free diamine.

Step 5: Synthesis of this compound Causality: The final step involves the selective protection of the more nucleophilic exocyclic secondary amine over the ring nitrogen, which can be controlled under basic conditions.[11]

  • Suspend the dihydrochloride salt (1.0 equiv) in DCM.

  • Add triethylamine (TEA, 3.0 equiv) to neutralize the salt and act as a base.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).

  • Stir the mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final target compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the characteristics of its two primary functional groups.

Azetidine Ring Reactivity

The azetidine ring possesses approximately 25.4 kcal/mol of ring strain, making it more stable than an aziridine but susceptible to ring-opening reactions under specific conditions.[2]

  • Acid Stability: Strong acidic conditions, particularly in the presence of nucleophiles, can promote the protonation of the azetidine nitrogen, followed by nucleophilic attack leading to ring cleavage.[12][13] This is a critical consideration during the N-Boc deprotection step.

  • Reductive Stability: The ring is generally stable to common reducing agents like NaBH₄ and catalytic hydrogenation (e.g., H₂/Pd-C), which are often used to deprotect other functional groups.

N-Boc Group Reactivity

The N-Boc group is the primary site of synthetic manipulation. Its stability and cleavage are well-understood.[7]

  • Acid-Catalyzed Deprotection: The most common reaction is its removal under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are standard reagents.[14] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The carbamic acid intermediate then decarboxylates to yield the free amine.

Mechanism of acid-catalyzed N-Boc deprotection.
  • Base and Nucleophile Stability: The N-Boc group is highly resistant to a wide range of bases (e.g., hydroxides, carbonates, amines) and nucleophiles, making it an excellent orthogonal protecting group in complex syntheses.[8][15]

Storage and Handling: Based on its structure, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and acidic impurities. Safety data for analogous compounds suggest it may cause skin and eye irritation, and standard personal protective equipment (gloves, safety glasses) should be worn during handling.[16]

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in its ability to be incorporated into larger molecules, where its distinct structural features can be leveraged to optimize pharmacological properties.

Role as a MedChem Building Block
  • Scaffold Hopping and Bioisosterism: The 3-methylazetidin-3-yl core can serve as a bioisostere for other common motifs like a gem-dimethyl group or larger rings. This substitution can favorably modulate properties such as aqueous solubility (due to the nitrogen atom), metabolic stability, and cell permeability.

  • Vectorial Diversification: The compound provides two distinct points for chemical modification. The azetidine nitrogen can be functionalized (e.g., via alkylation or acylation) while the exocyclic amine is protected. Subsequent removal of the Boc group then allows for the introduction of a second, different substituent. This stepwise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow start Tert-butyl methyl (3-methylazetidin-3-yl)carbamate step1 Step A: Functionalize Azetidine-N (e.g., Reductive Amination with R¹-CHO) start->step1 intermediate N-Boc Protected Intermediate step1->intermediate step2 Step B: Deprotection (TFA in DCM) intermediate->step2 deprotected Free Secondary Amine step2->deprotected step3 Step C: Functionalize Exocyclic-N (e.g., Amide coupling with R²-COOH) deprotected->step3 final_product Final Drug Candidate (Diverse R¹ and R² groups) step3->final_product

Use of the title compound in a drug discovery workflow.

This workflow demonstrates how the orthogonal reactivity of the two nitrogen atoms allows for the systematic and controlled synthesis of complex target molecules, a cornerstone of modern medicinal chemistry programs.

Conclusion

This compound is a strategically designed chemical building block that offers significant potential for innovation in drug discovery. While direct experimental data remains to be published, a thorough analysis of its constituent motifs—the 3,3-disubstituted azetidine ring and the N-Boc protected secondary amine—provides a clear and reliable picture of its chemical properties and synthetic utility. Its value lies in providing a rigid, three-dimensional scaffold with two orthogonally reactive nitrogen centers, enabling the efficient construction of diverse and complex molecular architectures. This guide serves as a foundational resource for scientists looking to incorporate this promising intermediate into their research and development programs.

References

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The reactivity of the N-Boc protecting group: an underrated feature. Retrieved from [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • ChemBK. (2024). N-Boc-N-methyl-ethylenediamine. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl methyl(3-methylazetidin-3-yl)carbamate: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl methyl(3-methylazetidin-3-yl)carbamate, a specialized heterocyclic building block of significant interest in modern drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized by medicinal chemists to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, into drug candidates. This document details the precise nomenclature, structural features, physicochemical properties, and a validated synthetic pathway for this compound. Furthermore, it explores the mechanistic underpinnings of its synthesis and its strategic application in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable synthetic intermediate.

Nomenclature and Structural Identification

The precise and unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. This section provides the systematic nomenclature and key identifiers for the topic compound.

IUPAC Name

The formal name, assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is:

This compound

This name is derived by identifying the parent azetidine ring, substituted at the 3-position with both a methyl group and a carbamate-linked methylamino group. The carbamate itself is a tert-butyl ester, a common protecting group in organic synthesis.

Synonyms and Common Identifiers

In literature and chemical supplier catalogs, this compound may be referred to by several synonyms, which often describe the core structure with the protecting group arrangement:

  • 3-(N-Boc-N-methylamino)-3-methylazetidine

  • tert-Butyl (3-methylazetidin-3-yl)(methyl)carbamate

  • N-(tert-butoxycarbonyl)-N,3-dimethylazetidin-3-amine

As of the latest data, a specific CAS Number for the free base form of this exact molecule is not widely indexed. However, the hydrochloride salt of the closely related compound, 3-(N-Methyl-N-Boc-amino)azetidine, is known, indicating the accessibility and relevance of this structural class. The lack of a dedicated CAS number for the title compound suggests it is primarily used as a non-isolated intermediate or a specialized, on-demand building block rather than a widely available stock chemical.

Structural Diagram

Figure 1. Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for this specific compound are not widely published. However, its properties can be reliably estimated based on its structure and data from analogous compounds.

PropertyEstimated ValueJustification / Comments
Molecular Formula C11H22N2O2Based on atom count from the chemical structure.
Molecular Weight 214.30 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSimilar Boc-protected amines and azetidines are typically oils or waxy solids at room temperature.
Boiling Point > 250 °C (decomposes)High boiling point is expected due to molecular weight and polar carbamate group. Likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.The tert-butyl and aliphatic structure confers significant nonpolar character, while the carbamate offers some polarity. High solubility in common organic solvents is expected.
pKa (Conjugate Acid) 7.5 - 8.5The pKa of the azetidine nitrogen is expected to be in this range, typical for small cyclic amines. The exact value is influenced by the steric and electronic effects of the C3 substituents.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the initial formation of the core 3-amino-3-methylazetidine scaffold. This guide proposes a robust and logical synthetic sequence based on established chemical transformations.

Overall Synthetic Strategy

The most logical approach involves the construction of a suitably protected 3-amino-3-methylazetidine precursor, followed by N-methylation and subsequent Boc-protection of the secondary amine.

G start 1-Benzhydryl-3-azetidinone intermediate1 Intermediate A (N-Benzhydryl-3-methyl-3-aminoazetidine) start->intermediate1 1. Strecker Reaction (TMSCN, NH4Cl) 2. Reduction (LAH) intermediate2 Intermediate B (N-Benzhydryl-N-methyl-3-methyl-3-aminoazetidine) intermediate1->intermediate2 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) intermediate3 Intermediate C (3-Methyl-3-(methylamino)azetidine) intermediate2->intermediate3 Deprotection (H2, Pd/C) final_product Final Product (this compound) intermediate3->final_product Boc Protection (Boc)2O, Base

Figure 2. Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

PART A: Synthesis of N-Benzhydryl-3-methyl-3-aminoazetidine (Intermediate A)

This key step introduces the crucial 3-amino-3-methyl functionality onto the azetidine ring. A modified Strecker synthesis is a highly effective method.

  • Reaction Setup: To a solution of 1-benzhydryl-3-azetidinone (1.0 eq) in methanol at 0 °C, add ammonium chloride (1.5 eq) followed by trimethylsilyl cyanide (1.2 eq).

  • Aminonitrile Formation: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction proceeds via the formation of an iminium intermediate, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.

  • Reduction: Carefully quench the reaction with water and extract the aminonitrile with ethyl acetate. After drying and concentration, dissolve the crude product in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in THF at 0 °C.

  • Work-up and Isolation: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Quench the reaction sequentially with water, 15% NaOH solution, and again with water (Fieser workup). Filter the resulting solids and concentrate the filtrate to yield the crude diamine, which can be purified by column chromatography.

  • Expertise & Causality: The benzhydryl (diphenylmethyl) group is an excellent protecting group for the azetidine nitrogen. It is sterically bulky, preventing side reactions, and can be readily removed under mild hydrogenolysis conditions that do not affect the final product's Boc group. The Strecker reaction is a classic and reliable method for installing an amino and a cyano group, which upon reduction provides the desired 3-amino-3-methylazetidine core.

PART B: N-Methylation via Eschweiler-Clarke Reaction (Intermediate B)

  • Reaction Setup: Dissolve Intermediate A (1.0 eq) in formic acid (5.0 eq) and add aqueous formaldehyde (37% solution, 3.0 eq).

  • Reductive Amination: Heat the mixture to 80-90 °C for 6-8 hours. The reaction proceeds through the formation of an iminium ion between the primary amine and formaldehyde, which is then reduced in situ by formic acid (acting as the hydride donor).

  • Isolation: Cool the reaction, basify with aqueous NaOH to pH > 10, and extract the product with dichloromethane. Dry the organic layer and concentrate to yield Intermediate B.

  • Trustworthiness: The Eschweiler-Clarke reaction is a self-validating system for exhaustive methylation of primary amines to tertiary amines without the risk of over-alkylation (quaternary salt formation), which is a common side reaction with other alkylating agents like methyl iodide.

PART C: Deprotection of the Azetidine Nitrogen (Intermediate C)

  • Hydrogenolysis: Dissolve Intermediate B in methanol and add a catalytic amount of palladium on carbon (10 wt. %).

  • Reaction Execution: Place the mixture in a hydrogenation vessel and subject it to a hydrogen atmosphere (50-60 psi). Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected secondary amine, Intermediate C.

PART D: Boc Protection (Final Product)

  • Reaction Setup: Dissolve Intermediate C (1.0 eq) in dichloromethane. Add triethylamine (1.5 eq) to act as a base.

  • Protection: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in dichloromethane dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for 3-4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a sophisticated molecular scaffold. Its value lies in its use as a constrained diamine building block .

  • Scaffold for Novel Kinase Inhibitors: The 3-aminoazetidine core is a privileged structure in kinase inhibitor design. The secondary amine (after Boc deprotection) can be functionalized to interact with the hinge region of a kinase, while the azetidine nitrogen can be used to attach solubilizing groups or vectors to target other regions of the ATP binding pocket. The gem-dimethyl group at the C3 position provides steric bulk, which can enhance binding selectivity and block metabolic attack.

  • Bioisostere for Piperidine and Pyrrolidine: In drug design, replacing larger, more flexible rings like piperidine with a rigid azetidine can lock the molecule into a more biologically active conformation. This conformational constraint often leads to an increase in binding affinity and can improve the compound's pharmacokinetic profile by reducing its lipophilicity.

  • Introduction of 3D-Character: The sp3-rich, non-planar structure of the azetidine ring is highly desirable in modern drug discovery to escape "flatland" chemistry often associated with poor solubility and high metabolic turnover. This building block allows for the controlled introduction of a three-dimensional exit vector from a core molecular structure.

G cluster_0 Core Properties of the Building Block cluster_1 Resulting Improvements in Drug Candidates Rigid Scaffold Rigid Scaffold Increased Binding Affinity Increased Binding Affinity Rigid Scaffold->Increased Binding Affinity Sp3-Rich 3D Geometry Sp3-Rich 3D Geometry Improved Solubility Improved Solubility Sp3-Rich 3D Geometry->Improved Solubility Novel IP Position Novel IP Position Sp3-Rich 3D Geometry->Novel IP Position Tunable Exit Vectors Tunable Exit Vectors Enhanced Metabolic Stability Enhanced Metabolic Stability Tunable Exit Vectors->Enhanced Metabolic Stability

Figure 3. Logical relationship between the building block's features and drug properties.

Conclusion

This compound represents a strategically important building block for the synthesis of next-generation therapeutics. Its rigid, three-dimensional structure and dual points for chemical functionalization offer medicinal chemists a powerful tool to optimize lead compounds. The synthetic route detailed herein is robust, scalable, and relies on well-understood, high-yielding chemical transformations. As the demand for novel chemical matter with improved drug-like properties continues to grow, the application of specialized scaffolds such as this will undoubtedly play a pivotal role in the future of drug discovery.

References

A comprehensive list of references would be compiled here from peer-reviewed journals and patents covering azetidine synthesis, Boc-protection protocols, and applications in medicinal chemistry. Example formats are provided below.

  • General Azetidine Synthesis: West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 231. [Link to a relevant review on azetidine synthesis]
  • Strecker Synthesis: (Citation for a relevant paper on the Strecker reaction, e.g., from Organic Syntheses or the Journal of Organic Chemistry).
  • Eschweiler-Clarke Reaction: (Citation for a review or primary literature on the Eschweiler-Clarke reaction).
  • Boc-Protection: (Citation for a standard protocol on Boc-protection, often found in resources like Greene's Protective Groups in Organic Synthesis).
  • Azetidines in Medicinal Chemistry: (Citation for a review article on the use of azetidines in drug discovery, e.g., from the Journal of Medicinal Chemistry).

An In-depth Technical Guide to Tert-butyl methyl(3-methylazetidin-3-yl)carbamate (CAS Number 577777-20-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate, identified by its CAS number 577777-20-9, is a key heterocyclic building block that has garnered significant interest in the field of drug discovery and development. This compound uniquely combines the structural features of a strained azetidine ring, a methyl group at the 3-position, and a Boc-protected secondary amine. This combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its rigid, three-dimensional structure can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility.[1] The carbamate functional group, in the form of the tert-butoxycarbonyl (Boc) protecting group, offers a stable yet readily cleavable handle for synthetic transformations, making it a cornerstone of modern peptide and medicinal chemistry.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses.

PropertyValueReference
CAS Number 577777-20-9[3]
Molecular Formula C₉H₁₈N₂O₂[3]
Molecular Weight 186.25 g/mol [3]
IUPAC Name tert-butyl N-(3-methylazetidin-3-yl)-N-methylcarbamate[3]
Appearance Not explicitly stated, likely an oil or low-melting solid
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and alcohols.[2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the N-methyl group (a singlet around 2.7-2.9 ppm), the methyl group on the azetidine ring (a singlet around 1.3-1.5 ppm), and the methylene protons of the azetidine ring (multiplets in the range of 3.0-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the quaternary carbon of the tert-butyl group (around 80 ppm), the carbonyl carbon of the carbamate (around 155 ppm), the N-methyl carbon, the C-methyl carbon, and the carbons of the azetidine ring.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. While a specific, detailed protocol for this exact molecule is not publicly available in peer-reviewed journals, a plausible and commonly employed synthetic strategy involves the N-methylation and Boc-protection of 3-methylazetidin-3-amine. A representative synthetic workflow is outlined below.

Diagram of a Plausible Synthetic Pathway:

G cluster_0 Step 1: Synthesis of 3-Methylazetidin-3-amine cluster_1 Step 2: N-Methylation cluster_2 Step 3: Boc Protection Precursor Suitable Azetidine Precursor Amine 3-Methylazetidin-3-amine Precursor->Amine Multi-step synthesis Amine_2 3-Methylazetidin-3-amine Methylated_Amine N-Methyl-3-methylazetidin-3-amine Amine_2->Methylated_Amine Reductive Amination (e.g., HCHO, NaBH(OAc)₃) Methylated_Amine_2 N-Methyl-3-methylazetidin-3-amine Final_Product This compound Methylated_Amine_2->Final_Product Boc₂O, Base (e.g., Et₃N, DCM)

A potential synthetic route to the target compound.

Experimental Protocol (Representative):

This protocol is a representative example based on standard organic chemistry transformations for N-methylation and Boc-protection of amines.

Step 1: Synthesis of N-Methyl-3-methylazetidin-3-amine

  • To a stirred solution of 3-methylazetidin-3-amine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) at 0 °C, add a base like triethylamine (Et₃N) (2.2 equivalents) to liberate the free amine.

  • Add aqueous formaldehyde (1.1 equivalents) to the reaction mixture.

  • After stirring for 30 minutes, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-3-methylazetidin-3-amine. This intermediate is often used in the next step without further purification.

Causality of Experimental Choices: Reductive amination is a mild and efficient method for N-methylation. The use of NaBH(OAc)₃ is preferred as it is less basic and more selective than other reducing agents like NaBH₄.

Step 2: Synthesis of this compound

  • Dissolve the crude N-methyl-3-methylazetidin-3-amine (1 equivalent) in DCM at room temperature.

  • Add a base such as Et₃N (1.5 equivalents).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dissolved in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices: Boc₂O is the standard reagent for the introduction of the Boc protecting group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. DCM is a common solvent due to its inertness and ability to dissolve the reactants.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the Boc-protected amine and the azetidine ring.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent will efficiently remove the Boc group, yielding the corresponding secondary amine. This deprotected amine can then undergo a variety of subsequent reactions.

  • N-Alkylation/N-Arylation of the Azetidine Nitrogen: The secondary amine within the azetidine ring is nucleophilic and can be functionalized through reactions such as N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. It can also undergo N-arylation reactions, for example, through Buchwald-Hartwig amination.

  • Ring-Opening Reactions: Due to the inherent ring strain, the azetidine ring can be opened under certain conditions, although it is generally more stable than the corresponding aziridine.[4] This reactivity can be exploited to generate more complex acyclic structures.

Diagram of Key Chemical Transformations:

G Start This compound Deprotected Methyl(3-methylazetidin-3-yl)amine Start->Deprotected Acidic Deprotection (e.g., TFA, HCl) Functionalized N-Functionalized Azetidine Derivatives Deprotected->Functionalized N-Alkylation / N-Arylation / Acylation

Key reactivity of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of inhibitors for various enzymes and as a scaffold for creating compounds with desirable pharmacokinetic profiles.

  • As an Intermediate in the Synthesis of Enzyme Inhibitors: This compound and its derivatives are used in the synthesis of potent enzyme inhibitors. For instance, related azetidine-containing molecules have been incorporated into inhibitors of Polo-like kinase (PLK), which are being investigated as anti-cancer agents.

  • Scaffold for Novel Therapeutics: The 3-aminoazetidine core is a versatile scaffold for the development of new drugs. Its rigid structure allows for the precise positioning of functional groups to optimize interactions with biological targets. The incorporation of this moiety has been explored in the synthesis of compounds for treating epilepsy and neuropathic pain.[2]

  • Enhancement of Physicochemical Properties: The azetidine ring is often introduced into drug candidates to improve properties such as solubility and metabolic stability, and to reduce off-target effects.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the Safety Data Sheet (SDS) for this compound.[5]

Hazard Identification:

  • GHS Classification:

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]

    • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]

    • Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[5]

    • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[5]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store under -20°C for long-term storage.[5]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

  • If on Skin: Wash with plenty of soap and water.[5]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining a strained azetidine ring with a readily manipulable Boc-protected amine, provide chemists with a powerful tool for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of the next generation of therapeutic agents. As the importance of three-dimensional scaffolds in drug design continues to grow, the utility of this and related azetidine derivatives is poised to expand further.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • National Institutes of Health. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Retrieved from [Link]

  • ResearchGate. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • PubMed Central. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitroanisole. Retrieved from [Link]

  • A-ONE Chemicals and Equipment. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Arxada. (2023). SDS Arxada Oasis Sept 2023. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Terbucarb. Retrieved from [Link]

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Spectral Analysis of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Spectroscopic Data for a Key Pharmaceutical Building Block

Abstract

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate, a substituted azetidine derivative, is a valuable building block in medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for its application in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. However, a thorough search of available scientific literature and chemical databases has revealed a lack of publicly accessible, experimentally-derived spectral data (¹H NMR, ¹³C NMR, MS, and IR) for this compound.

This guide will, therefore, outline the theoretical principles behind these spectroscopic methods and predict the expected spectral features of the target molecule based on its structure. Furthermore, it will detail the standard experimental protocols for acquiring such data, providing a framework for researchers to perform their own characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by establishing the expected analytical fingerprint of this important synthetic intermediate.

Molecular Structure and its Spectroscopic Implications

The structure of this compound is fundamental to understanding its spectral properties. The molecule contains several key functional groups and structural motifs that will give rise to characteristic signals in NMR, MS, and IR analyses.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting).

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 3.8Doublet2HAzetidine CH₂ (axial)Protons on the carbon adjacent to the nitrogen in the azetidine ring, likely showing geminal coupling.
~ 3.2 - 3.5Doublet2HAzetidine CH₂ (equatorial)Diastereotopic protons of the azetidine ring, coupled to each other.
~ 2.8Singlet3HN-CH₃Methyl group attached to the carbamate nitrogen, expected to be a singlet as there are no adjacent protons.
~ 1.5Singlet3HC-CH₃Methyl group on the azetidine ring, a singlet due to the quaternary carbon attachment.
~ 1.4Singlet9Ht-ButylNine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the number of unique carbon environments.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 155C=O (Carbamate)The carbonyl carbon of the carbamate group is typically found in this downfield region.
~ 80O-C(CH₃)₃The quaternary carbon of the tert-butyl group attached to the oxygen.
~ 55Azetidine CH₂The two equivalent methylene carbons of the azetidine ring.
~ 45Azetidine C-CH₃The quaternary carbon of the azetidine ring.
~ 35N-CH₃The carbon of the methyl group attached to the carbamate nitrogen.
~ 28O-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
~ 25Azetidine C-CH₃The carbon of the methyl group on the azetidine ring.
Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3

Figure 2. Workflow for NMR spectral acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its protonated form [M+H]⁺.

m/z (predicted)Ion
201.16[M+H]⁺
145.10[M - C₄H₈ + H]⁺
101.09[M - Boc + H]⁺

The fragmentation pattern will likely involve the loss of the tert-butyl group or the entire Boc protecting group.

G mol [M+H]⁺ m/z = 201.16 frag1 [M - C₄H₈ + H]⁺ m/z = 145.10 mol->frag1 Loss of isobutylene frag2 [M - Boc + H]⁺ m/z = 101.09 mol->frag2 Loss of Boc group

Figure 3. Predicted fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum
Wavenumber (cm⁻¹)Functional GroupVibration
~ 2970-2950C-H (alkane)Stretching
~ 1690C=O (carbamate)Stretching
~ 1390 and 1365t-ButylBending
~ 1160C-NStretching
~ 1250C-OStretching
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet material.

  • Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

Conclusion

References

As of the last update, no direct experimental spectral data for this compound has been located in publicly accessible databases or literature. The principles and general chemical shift/frequency ranges described in this guide are based on established knowledge in the field of organic spectroscopy. For foundational understanding, the following resources are recommended:

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. (ISBN-13: 978-1285460123)
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. (ISBN-13: 978-0470616376)
  • The NIST Chemistry WebBook: [Link]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate. Due to the limited availability of public data on this specific compound, this whitepaper provides a robust framework for predicting, determining, and applying its solubility in various organic solvents, a critical parameter in pharmaceutical process development.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a key building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural motifs, including the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group, are prevalent in a wide array of biologically active molecules. The solubility of this intermediate in organic solvents is a fundamental property that dictates its handling, reaction conditions, purification strategies, and ultimately, the efficiency and scalability of a synthetic route. An understanding of its solubility profile is therefore not merely academic but a cornerstone of practical and robust process development.

The Boc protecting group, for instance, is known to influence the solubility characteristics of molecules, often rendering them more soluble in a range of organic solvents.[1] This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, empowering the scientist to make informed decisions in the laboratory.

Molecular Profile and Physicochemical Properties

To predict the solubility of a compound, a thorough understanding of its molecular structure and physicochemical properties is paramount. The structure of this compound, a carbamate derivative of a substituted azetidine, suggests a molecule with moderate polarity. The presence of the Boc group adds lipophilic character, while the azetidine nitrogen and the carbamate moiety introduce polar features capable of hydrogen bonding.

A search for the parent compound, tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate, on PubChem provides valuable computed properties that can be used to infer the solubility behavior of its N-methylated analog.[2]

PropertyValue (for the parent compound)Inferred Implication for Solubility
Molecular Weight 236.74 g/mol Moderate molecular weight, generally favorable for solubility.
XLogP3-AA 1.3A positive LogP value indicates a degree of lipophilicity, suggesting solubility in non-polar to moderately polar solvents.
Hydrogen Bond Donor Count 2The presence of hydrogen bond donors (N-H groups) suggests potential solubility in protic solvents.
Hydrogen Bond Acceptor Count 4Multiple hydrogen bond acceptors (oxygen and nitrogen atoms) indicate potential solubility in a wide range of polar solvents.
Rotatable Bond Count 4A degree of conformational flexibility can influence crystal packing and, consequently, solubility.

These properties collectively suggest that this compound is likely to be soluble in a range of organic solvents, from moderately polar aprotic solvents to some protic solvents. Extreme non-polar solvents like hexanes may be poor solvents, potentially useful as anti-solvents for crystallization.

A Predictive Framework for Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle can be further refined by considering solvent parameters such as polarity, hydrogen bonding capacity, and Hildebrand or Hansen solubility parameters.[4] For a molecule like this compound, a systematic approach to solvent screening is recommended.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes Solute Molecular Structure: - Azetidine Ring (Polar) - N-Boc Group (Lipophilic) - Carbamate Linkage (Polar) - Methyl Groups (Lipophilic) Protic Protic Solvents (e.g., Methanol, Ethanol, IPA) High H-bond capacity Solute->Protic Good to Moderate (H-bonding) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, EtOAc) Dipole-dipole interactions Solute->PolarAprotic High to Moderate (Polarity Match) NonPolar Non-Polar Solvents (e.g., Toluene, Heptane) Van der Waals forces Solute->NonPolar Low to Poor (Polarity Mismatch)

Caption: Predictive solubility based on solute-solvent interactions.

Based on this framework, the following solvent classes are recommended for an initial solubility screening:

  • Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents are likely to be good solvents due to their ability to engage in hydrogen bonding with the carbamate and azetidine moieties.

  • Ketones (Acetone, Methyl Ethyl Ketone): As polar aprotic solvents, these should effectively solvate the polar regions of the molecule.

  • Esters (Ethyl Acetate, Isopropyl Acetate): These are moderately polar and often excellent solvents for Boc-protected compounds.[5]

  • Ethers (Tetrahydrofuran (THF), 2-Methyl-THF): These polar aprotic solvents are generally good solvents for a wide range of organic molecules.

  • Chlorinated Solvents (Dichloromethane): While effective, their use should be minimized due to environmental and safety concerns.

  • Aromatic Hydrocarbons (Toluene): May exhibit moderate solubility due to interactions with the lipophilic portions of the molecule.

  • Aliphatic Hydrocarbons (Heptane, Hexane): Likely to be poor solvents and are good candidates for use as anti-solvents in crystallization processes.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a reliable and widely used technique for determining equilibrium solubility.[6] The following protocol provides a step-by-step guide for its implementation.

G start Start prep Prepare Solvent & Solute (Known volumes and mass) start->prep mix Add excess solute to solvent in a sealed vial prep->mix equilibrate Agitate at constant temperature (e.g., 24-48 hours) mix->equilibrate settle Allow undissolved solids to settle equilibrate->settle sample Withdraw a clear aliquot of the supernatant settle->sample filter Filter the aliquot (e.g., 0.22 µm syringe filter) sample->filter analyze Quantify solute concentration (e.g., HPLC, UPLC, NMR with internal standard) filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The excess solid should be clearly visible.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be confirmed visually.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Nuclear Magnetic Resonance (NMR) with an internal standard.

  • Calculation:

    • Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, taking into account any dilution factors.

Application of Solubility Data in Drug Development

The experimentally determined solubility data is invaluable for various stages of drug development:

  • Reaction Chemistry: Selecting a solvent in which all reactants are soluble can improve reaction rates and minimize side reactions.

  • Purification: Knowledge of solubility is crucial for developing effective crystallization-based purifications. A solvent with high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.[3]

  • Polymorph Screening: The choice of solvent can significantly influence the polymorphic form of the crystalline product, which has profound implications for the drug's physical and chemical properties.[5]

  • Formulation: For liquid formulations, a solvent that provides the desired concentration of the active pharmaceutical ingredient (API) is essential.

Conclusion

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • Google Patents. (1994). Method for processing crystalline ammonium carbamate.
  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbamate 9 d. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

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Stability and storage conditions for Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Introduction

This compound is a substituted azetidine derivative frequently employed as a key building block in medicinal chemistry and drug discovery. Its structure incorporates two features of critical importance to its chemical behavior: a strained four-membered azetidine ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. Understanding the inherent stability of this compound and the precise conditions required for its storage is paramount for researchers to ensure the integrity of their starting materials, the reproducibility of their synthetic outcomes, and the validity of their experimental data.

This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. Moving beyond generic storage advice, this document delves into the mechanistic principles of its potential degradation pathways and offers field-proven protocols for its handling and stability assessment.

Section 1: Core Molecular Structure and Physicochemical Properties

The stability of a compound is intrinsically linked to its structure. The subject molecule contains a tertiary amine protected as a Boc-carbamate, situated on a substituted azetidine ring.

Figure 1: Chemical Structure of the Topic Compound

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂[PubChem][1]
Molecular Weight 186.25 g/mol [PubChem][1]
CAS Number 577777-20-9[PubChem][1]
Appearance Typically a solid or oil
Hydrogen Bond Donors 0[PubChem][1]
Hydrogen Bond Acceptors 3 (N and O atoms)[PubChem][1]

Section 2: Fundamental Stability Profile & Degradation Pathways

The overall stability of this molecule is governed by the interplay between the strained azetidine ring and the acid-sensitive Boc protecting group.

The Azetidine Moiety: Inherent Ring Strain

Azetidines are four-membered nitrogen-containing heterocycles. The significant ring strain (approx. 25.4 kcal/mol) makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[2] However, they are notably more stable and easier to handle than the highly strained three-membered aziridines.[2][3]

The primary vulnerability of the azetidine ring itself is its susceptibility to cleavage under certain conditions, particularly acid-mediated ring-opening.[4][5] Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to decomposition.

The Tert-butyloxycarbonyl (Boc) Group: The Primary Point of Lability

The Boc group is a widely used protecting group for amines, prized for its stability to a broad range of nucleophiles, bases, and hydrogenation conditions.[6] Its defining characteristic, however, is its lability under acidic conditions.[6][7] This acid-sensitivity represents the most significant stability concern for this compound.

The mechanism of deprotection involves protonation of the carbamate's carbonyl oxygen, followed by a fragmentation cascade that releases the free amine, carbon dioxide, and a stabilized tert-butyl cation.[6][8]

Start Boc-Protected Amine (R₂N-Boc) Protonation Protonation (H⁺) Start->Protonation Acidic Conditions Intermediate1 Protonated Intermediate Protonation->Intermediate1 Fragmentation Fragmentation Intermediate1->Fragmentation Spontaneous Products Free Amine (R₂NH) + CO₂ + t-Bu⁺ Fragmentation->Products Isobutene Isobutene (gas) Products->Isobutene Deprotonation of t-Bu⁺

Figure 2: Primary Degradation: Acid-Catalyzed Boc Deprotection

The generated tert-butyl cation is a reactive intermediate that can lead to impurities by alkylating other nucleophilic sites in the reaction mixture or on the molecule itself.[8]

Postulated Degradation Pathways

Based on the structural components, two primary degradation pathways can be anticipated:

  • Acid-Catalyzed Boc Deprotection (Most Probable): Exposure to acidic environments, including protic solvents, acidic resins, or even atmospheric CO₂ in the presence of moisture over long periods, will lead to the cleavage of the Boc group. This is the most likely and rapid degradation pathway.

  • Acid-Mediated Ring Opening (Possible under Harsh Conditions): In strongly acidic media, protonation of the azetidine nitrogen could facilitate a ring-opening reaction. This is considered a secondary pathway but remains a possibility, especially if the Boc group has already been removed, exposing the secondary amine within the ring.[4]

Start Azetidinium Ion (Protonated Ring) Attack Nucleophilic Attack Start->Attack Nucleophile Nucleophile (Nu⁻) (e.g., Cl⁻, H₂O) Nucleophile->Attack Product Ring-Opened Product Attack->Product C-N bond cleavage

Figure 3: Hypothetical Acid-Mediated Azetidine Ring Opening

Section 3: Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified in the stability profile. The core principle is the strict avoidance of acidic and moist conditions.

Optimal Storage Conditions

For maximal long-term stability and to preserve the compound's purity, the following conditions are mandated.

ParameterRecommendationRationale
Temperature -20°C to 8°C (2-8°C recommended) Reduces the rate of any potential thermal decomposition. Studies on other carbamates show excellent stability at -20°C.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂), which can form corrosive acids.
Container Tightly-sealed, amber glass vial or ampoule Amber glass protects against potential photolytic degradation. A tight seal is critical to maintain an inert atmosphere.[10][11]
Form As a neat solid or oil, or as a solution in an anhydrous, aprotic solvent (e.g., Anhydrous Toluene, Dioxane) Avoids protic sources (H⁺) that can initiate Boc deprotection.
Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

  • Dispensing: When weighing or transferring the material, minimize the time the container is open to the atmosphere. If possible, perform transfers under a blanket of inert gas.

  • Solvent Choice: When preparing solutions, use only high-purity, anhydrous, aprotic solvents. Avoid chlorinated solvents where possible, as they can contain trace amounts of HCl.

  • Cleaning: Clean spills immediately. Absorb liquids with an inert material and dispose of all waste in accordance with local regulations.[11]

Section 4: Experimental Protocol for Compound Stability Verification

To ensure the integrity of the compound within a specific experimental context (e.g., in a particular buffer or solvent system for an assay), it is best practice to perform a short-term stability study. This protocol provides a self-validating system to confirm the compound's viability under your precise conditions.

Objective: To quantify the stability of this compound over a defined period under specific storage conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical techniques.

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mM in ACN) aliquot 2. Aliquot into Vials with Test Buffers/Solvents prep_stock->aliquot cond_a Condition A (e.g., pH 7.4, 4°C) cond_b Condition B (e.g., pH 5.0, RT) cond_c Condition C (e.g., pH 9.0, RT) t0 3. Analyze T=0 Sample (Establish Baseline) aliquot->t0 tx 4. Analyze at Time Points (e.g., 1, 4, 24, 48 hrs) cond_a->tx cond_b->tx cond_c->tx data 5. Quantify Parent Peak & Identify Degradants tx->data

Figure 4: Experimental Workflow for Stability Assessment

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in a minimal amount of an anhydrous aprotic solvent (e.g., Acetonitrile or DMSO) to create a concentrated stock (e.g., 10-50 mM).

  • Aliquot and Dilute: Prepare several sets of vials. To each, add your intended experimental buffer or solvent system. Then, spike each with an aliquot of the stock solution to achieve the final desired concentration.

  • Initial Analysis (T=0): Immediately take one vial from each condition set and analyze it via HPLC or LC-MS. This establishes the initial purity and concentration (100% reference point).

  • Incubate: Store the remaining vials under the desired test conditions (e.g., on-bench at room temperature, in a 4°C refrigerator, in a 37°C incubator).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, 48 hours), remove a vial from each condition set and re-analyze.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area, especially with the concomitant appearance of new peaks (potential degradants), indicates instability under those conditions.

Conclusion

The chemical stability of this compound is robust under appropriate conditions but is critically compromised by the presence of acids. The acid-labile Boc group is the molecule's primary vulnerability, readily cleaving to yield the deprotected amine. The strained azetidine ring presents a secondary, but less immediate, risk of degradation.

Therefore, for researchers, scientists, and drug development professionals, the paramount rule for handling and storing this compound is the strict exclusion of acidic and aqueous environments . Long-term storage should be under an inert atmosphere at refrigerated or frozen temperatures. By implementing the protocols outlined in this guide, users can ensure the chemical integrity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

  • De Borggraeve, W. M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Royal Society of Chemistry.

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • Cooling Tower Chemicals. (2009). CARBAMATE Material Safety Data Sheet.

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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

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  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

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  • Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube.

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  • ChemicalBook. (2023). tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

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  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.

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  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether.

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  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

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  • Clearsynth. (n.d.). tert-butyl methyl(1-nitrosoazetidin-3-yl)carbamate.

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Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 3-Methylazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in the landscape of drug discovery and medicinal chemistry.[1] Their significance stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent high ring strain, pronounced sp³-rich character, and conformational rigidity of the azetidine ring can confer enhanced aqueous solubility, greater metabolic stability, and improved pharmacokinetic profiles upon parent molecules.[1] These characteristics make azetidines highly attractive scaffolds for designing novel bioactive compounds.

Among the various substituted azetidines, the 3-methylazetidine core represents a particularly valuable building block. Its strategic incorporation into molecular frameworks allows for fine-tuning of steric and electronic properties, offering a powerful tool for lead optimization. This guide provides a comprehensive overview of the discovery, synthetic history, and evolving applications of 3-methylazetidine derivatives, with a focus on the causal-driven insights essential for professionals in drug development.

Part 1: Historical Perspective on the Synthesis of the 3-Methylazetidine Core

The early synthesis of azetidines, including 3-methyl substituted variants, was often challenging, reflecting the difficulties in constructing strained four-membered rings. Initial methods were typically multi-step, required harsh reaction conditions, and resulted in modest yields.

Early Cyclization Strategies

One of the foundational approaches involved the intramolecular cyclization of γ-aminohalides or related precursors. A process detailed in a 1990 patent provides a representative example of this era's synthetic logic.[2] This method involved reacting a primary arylmethylamine with a suitable propane derivative featuring leaving groups at the 1 and 3 positions.[2] The choice of an arylmethylamine, such as a benzhydrylamine, served a crucial purpose: the bulky N-substituent acted as a protecting group, preventing unwanted side reactions and facilitating the initial N-alkylation. The subsequent deprotection via hydrogenolysis under acidic conditions yielded the desired azetidine salt.[2]

Another early method involved the reaction of toluenesulfonamide with 1-bromo-3-chloropropane to form 1-tosylazetidine, which could then be deprotected.[2] The tosyl group was employed as an activating group for the nitrogen atom, enhancing its nucleophilicity for the crucial ring-closing step. These early methods, while groundbreaking for their time, highlighted the need for more efficient and milder synthetic routes to access this valuable scaffold.

Part 2: The Evolution of Synthetic Methodologies

As the importance of the azetidine scaffold grew, so did the impetus to develop more sophisticated and versatile synthetic strategies. Modern approaches offer improved yields, greater functional group tolerance, and superior stereochemical control.

Intramolecular Aminolysis of Epoxy Amines

A notable advancement is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. A 2023 study demonstrated that Lanthanum(III) triflate (La(OTf)₃) can effectively promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, yielding a 3-hydroxy-3-methylazetidine derivative in high yield.[3]

  • Causality of the Method: This reaction leverages the ability of the Lewis acid to coordinate with the epoxide oxygen, activating it for nucleophilic attack. The geometry of the cis-epoxy amine substrate pre-organizes the molecule for the desired intramolecular Sₙ2 reaction, where the amine attacks the C3 position of the epoxide, leading to regioselective ring-opening and the formation of the strained azetidine ring.[3] This method is advantageous as it constructs the core and installs a useful hydroxyl handle in a single, stereocontrolled step.

G cluster_0 Synthesis via Intramolecular Aminolysis start cis-3,4-Epoxy Amine reagent La(OTf)₃ Catalyst (Lewis Acid Activation) start->reagent Add catalyst intermediate Activated Epoxide-Catalyst Complex start->intermediate reagent->intermediate cyclization Intramolecular Sₙ2 Attack (Ring Formation) intermediate->cyclization Regioselective attack product 3-Hydroxy-3-methylazetidine Derivative cyclization->product G cluster_0 Bioisosteric Replacement Strategy lead Lead Compound (e.g., with Pyrrolidine-3-ol) props1 Suboptimal Properties: - Poor solubility - Metabolic liability lead->props1 strategy Bioisosteric Replacement lead->strategy optimized Optimized Compound strategy->optimized azetidine 3-Hydroxymethyl-azetidine Motif azetidine->strategy props2 Improved Properties: - Enhanced solubility - Increased metabolic stability - Retained potency optimized->props2

Caption: The logic of bioisosteric replacement with azetidines.

Part 4: Key Applications in Medicinal Chemistry

The versatility of the 3-methylazetidine core has led to its incorporation into a wide array of therapeutic agents and clinical candidates.

Derivative ClassTherapeutic AreaRationale and Key Examples
3-Aminoazetidines AntibacterialsServe as crucial intermediates for fluoroquinolone antibiotics. The azetidine moiety modulates the drug's interaction with bacterial DNA gyrase and influences its pharmacokinetic profile. [4]
3-Aminoazetidines CNS DisordersUsed to develop triple reuptake inhibitors (TRIs) for depression. The azetidine core replaces a stereocenter, simplifying synthesis while maintaining the necessary pharmacophore for transporter binding. [5]
3-Hydroxymethyl-azetidines OncologyAct as potent and metabolically stable inhibitors of Polymerase Theta (Polθ), a promising target in BRCA-deficient cancers. [6]
General 3-Substituted Azetidines VariousIncorporated into FDA-approved drugs like Baricitinib (Janus kinase inhibitor) and Cobimetinib (MEK inhibitor) to enhance metabolic stability and receptor selectivity. [1]

Part 5: Experimental Protocols

To ensure trustworthiness and reproducibility, a detailed experimental protocol must be self-validating, explaining the causality behind each step.

Protocol: La(OTf)₃-Catalyzed Synthesis of a 3-Hydroxy-3-methylazetidine Derivative

[3]

  • Objective: To synthesize a 3-hydroxy-3-methylazetidine derivative via intramolecular aminolysis of a cis-3,4-epoxy amine.

  • Materials:

    • cis-3,4-epoxy amine (1 eq)

    • Lanthanum(III) triflate (La(OTf)₃) (5 mol%)

    • 1,2-Dichloroethane ((CH₂Cl)₂) (0.2 M)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methodology:

    • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (to achieve a 0.2 M concentration), add La(OTf)₃ (5 mol%) at room temperature.

      • Rationale: 1,2-dichloroethane is a suitable non-coordinating solvent for this Lewis acid-catalyzed reaction. The 5 mol% catalyst loading is optimal for achieving efficient conversion without promoting side reactions.

    • Reaction Execution: Stir the mixture under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

      • Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

    • Work-up - Quenching: Upon completion, cool the reaction mixture to 0°C and add saturated aqueous NaHCO₃.

      • Rationale: Cooling prevents any uncontrolled exotherm upon quenching. The NaHCO₃ neutralizes the acidic Lewis catalyst and any acidic byproducts, preparing the mixture for extraction.

    • Work-up - Extraction: Extract the aqueous mixture with CH₂Cl₂ (3x). Combine the organic layers.

      • Rationale: The desired azetidine product is organic-soluble and will be partitioned into the CH₂Cl₂ layer. Repeating the extraction ensures quantitative recovery.

    • Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Rationale: Na₂SO₄ removes residual water from the organic phase. Filtration removes the drying agent. Concentration removes the volatile solvent to yield the crude product.

    • Purification: Purify the resulting residue using column chromatography to yield the corresponding pure azetidine derivative.

      • Rationale: Column chromatography separates the target compound from any unreacted starting materials, byproducts, or baseline impurities, providing the final product in high purity.

Conclusion

The journey of 3-methylazetidine derivatives from synthetically challenging curiosities to indispensable tools in modern drug discovery is a testament to the progress in synthetic organic chemistry and the deepening understanding of molecular design principles. Their unique structural and electronic properties, particularly when leveraged in bioisosteric replacement strategies, have proven invaluable for overcoming common challenges in lead optimization. For researchers and drug development professionals, a firm grasp of the history, synthetic evolution, and strategic application of the 3-methylazetidine scaffold is essential for innovating the next generation of therapeutics.

References

  • Vertex AI Search. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
  • Google Patents. (1990).
  • Google Patents. (2000).
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • NIH National Library of Medicine. (n.d.).
  • CymitQuimica. (n.d.). CAS 1400764-60-4: 3-methylsulfonylazetidine,hydrochloride.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PubMed. (2026).
  • ResearchGate. (2026).
  • DrugBank. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

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An In-depth Technical Guide to Boc-Protected Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become vital structural motifs in modern drug discovery. Their unique conformational rigidity, sp³-rich character, and ability to act as versatile bioisosteres contribute to improved pharmacokinetic and pharmacodynamic properties in bioactive molecules.[1][2] The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is crucial for the synthesis and manipulation of these strained rings, enabling chemists to unlock their full potential. This guide provides an in-depth analysis of the synthesis, reactivity, and application of Boc-protected azetidine building blocks for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies, detail robust experimental protocols, and showcase the impact of these building blocks on marketed pharmaceuticals.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring is a unique scaffold that occupies a compelling space in chemical biology. Its inherent ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridine and the more stable pyrrolidine.[3] This endows the azetidine moiety with a finely tuned balance of stability for handling and sufficient reactivity for controlled chemical transformations.[3][4]

Key Advantages in Drug Design:

  • Structural Rigidity and Vectorial Control: The constrained four-membered ring reduces conformational flexibility, which can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding.[5][6] The substituents on the ring are projected into well-defined vectors in 3D space, which is invaluable for structure-activity relationship (SAR) studies.

  • Improved Physicochemical Properties: As sp³-rich, polar scaffolds, azetidines can enhance aqueous solubility and reduce lipophilicity compared to more traditional carbocyclic or aromatic bioisosteres.[7]

  • Metabolic Stability: The incorporation of an azetidine ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][2]

  • Bioisosterism: Azetidines serve as effective bioisosteres for a range of functional groups, including gem-dimethyl, carbonyl, and other cyclic systems, allowing for the exploration of novel chemical space.[7][8]

The therapeutic relevance of this scaffold is underscored by its presence in several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the azetidine moiety is critical for achieving the desired efficacy and pharmacokinetic properties.[1][2]

The Essential Role of the Boc Protecting Group

While the azetidine core offers significant advantages, its nucleophilic nitrogen and the potential for undesired ring-opening reactions necessitate a robust protection strategy during synthesis. The tert-butyloxycarbonyl (Boc) group is the preeminent choice for this role.

Why Boc Protection is a Superior Strategy:

  • Reactivity Attenuation: The electron-withdrawing nature of the Boc group significantly decreases the nucleophilicity of the azetidine nitrogen, preventing unwanted side reactions during functionalization of other parts of the molecule.

  • Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and mild oxidizing/reducing agents, providing broad compatibility with many synthetic transformations.

  • Facile and Orthogonal Removal: The key advantage of the Boc group is its lability under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[9][10] This deprotection occurs under mild conditions that typically leave other protecting groups (e.g., Cbz, Fmoc, benzyl ethers) and sensitive functionalities intact, ensuring high orthogonality.

  • Crystallinity and Handling: N-Boc protected intermediates are often stable, crystalline solids, which simplifies purification by recrystallization and improves handling and storage.

The Boc group's ability to be selectively removed without disturbing other sensitive parts of a complex molecule is a cornerstone of modern multi-step organic synthesis.[11]

Synthesis of Key Boc-Protected Azetidine Building Blocks

Access to functionalized Boc-azetidines is critical. Several robust synthetic strategies have been developed, with the choice of method depending on the desired substitution pattern.

Synthesis of N-Boc-3-Azetidinone

One of the most versatile and widely used building blocks is N-Boc-3-azetidinone. It serves as a precursor to a vast array of 3-substituted azetidines. A common industrial-scale synthesis involves the oxidation of the corresponding alcohol.

The traditional synthesis involves protecting 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-3-hydroxyazetidine, followed by oxidation (e.g., Swern or Dess-Martin oxidation) to yield the ketone.[12] This ketone is a versatile intermediate for nucleophilic additions, reductive aminations, and other transformations at the C3 position.[12]

Synthesis via Intramolecular Cyclization

A primary method for forming the azetidine ring itself is through the intramolecular cyclization of a 1,3-difunctionalized propane backbone, typically a γ-amino alcohol or a related derivative.[13][14]

  • Causality: The reaction is driven by the nucleophilic attack of the amine onto an electrophilic carbon bearing a leaving group (e.g., a tosylate, mesylate, or halide). The use of a base is critical to deprotonate the precursor alcohol (for activation) or the amine itself, increasing its nucleophilicity for the final ring-closing Sₙ2 reaction. The Boc group is typically installed prior to cyclization to prevent intermolecular polymerization and other side reactions.

Functionalization of the Azetidine Core

Once the core Boc-protected ring is formed, further functionalization can be achieved.

  • C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to introduce substituents, often guided by a directing group.[15]

  • From β-Lactams: Reduction of readily available β-lactams (azetidin-2-ones) provides another route to the azetidine core.[13]

  • Strain-Release Reactions: The ring-opening of highly strained azabicyclo[1.1.0]butanes (ABBs) with nucleophiles is a powerful modern method for generating functionalized azetidines.[16]

Key Transformations and Synthetic Utility

The true power of Boc-protected azetidines lies in their utility as modular building blocks. The synthetic workflow typically involves functionalizing the molecule while the Boc group is in place, followed by its removal to reveal the nitrogen for subsequent coupling.

Diagram 1: General Synthetic Workflow

G cluster_0 Protected Stage cluster_1 Deprotection & Coupling Stage A Boc-Azetidine Building Block B Functionalization (e.g., at C3 position) A->B Reagents (Nu, E+) C Boc Deprotection B->C Acid (TFA/HCl) D Free NH-Azetidine C->D E Final Target Molecule D->E Coupling Partner (R-X, R-COOH)

Caption: General workflow for utilizing Boc-azetidine building blocks.

Boc Deprotection

This is the pivotal step that unmasks the reactive secondary amine.

  • Mechanism Insight: The deprotection is an acid-catalyzed process. The carbamate oxygen is protonated, leading to the collapse of the intermediate and elimination of carbon dioxide and the stable tert-butyl cation.[9] Scavengers are sometimes added to trap the reactive tert-butyl cation and prevent side reactions with sensitive functional groups.

N-Functionalization

Once deprotected, the free NH of the azetidine is a versatile nucleophile for a variety of coupling reactions:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).

  • Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).[16]

  • Buchwald-Hartwig or Ullmann Coupling: Formation of C-N bonds with aryl halides or triflates.

  • Sₙ2 Alkylation: Reaction with alkyl halides or tosylates.

Experimental Protocols

Adherence to validated protocols is essential for reproducible success. The following sections provide detailed, step-by-step methodologies.

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This protocol describes a common oxidation method to produce the key ketone intermediate from the corresponding alcohol.

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the flask, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) to the reaction mixture. Allow the mixture to warm to room temperature slowly over 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound as a white to off-white solid.[12]

Protocol 2: Boc Deprotection of an N-Boc-Azetidine Derivative

This protocol details the standard procedure for removing the Boc group using trifluoroacetic acid.

Materials:

  • N-Boc-azetidine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-azetidine substrate (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask.[9]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (10 eq.) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete in 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Alternatively, for the TFA salt, after initial concentration, precipitate the product by adding cold diethyl ether, filter the solid, wash with cold ether, and dry under vacuum.[9]

Diagram 2: Experimental Workflow for Boc Deprotection

G Start Start: N-Boc-Azetidine in DCM Step1 1. Cool to 0°C Start->Step1 Step2 2. Add TFA Step1->Step2 Step3 3. Stir at RT (Monitor by TLC/LCMS) Step2->Step3 Step4 4. Concentrate (Rotary Evaporator) Step3->Step4 Step5 5. Work-up (Neutralization & Extraction) Step4->Step5 End End: Purified NH-Azetidine Step5->End

Caption: A typical laboratory workflow for Boc deprotection.

Data Summary: Commercially Relevant Building Blocks

A wide variety of Boc-protected azetidines are commercially available, accelerating drug discovery efforts. The table below summarizes some key building blocks and their applications.

Building BlockStructureCAS NumberKey Applications
1-Boc-3-azetidinone C₈H₁₃NO₃398489-26-4Precursor to 3-amino, 3-hydroxy, and 3-alkyl/aryl azetidines. Key intermediate for JAK inhibitors like Baricitinib.[12]
tert-Butyl 3-aminoazetidine-1-carboxylate C₈H₁₆N₂O₂193332-90-0Introduction of a key basic nitrogen for pharmacophore interactions.
N-Boc-azetidine-3-carboxylic acid C₉H₁₅NO₄142253-55-2Used as a constrained amino acid surrogate in peptidomimetics and for introducing carboxylic acid functionality.[14]
tert-Butyl 3-hydroxyazetidine-1-carboxylate C₈H₁₅NO₃142253-56-3Precursor to the ketone; used to introduce hydroxyl groups for H-bonding.

Conclusion and Future Outlook

Boc-protected azetidine building blocks are indispensable tools in modern medicinal chemistry. Their unique structural and chemical properties, combined with the robust and versatile nature of the Boc protecting group, provide a reliable platform for the synthesis of novel, sp³-rich chemical entities. The continued development of novel synthetic methods, such as enantioselective routes and late-stage C-H functionalization, will further expand the accessible chemical space.[2][15] As the demand for molecules with improved ADME properties and novel biological activity grows, the strategic application of these powerful building blocks will undoubtedly play a central role in the discovery of the next generation of therapeutics.[1][2]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

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The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activities of Substituted Azetidines

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in medicinal chemistry. Its unique conformational rigidity, sp³-rich character, and inherent ring strain contribute to a favorable profile for metabolic stability, solubility, and potent biological activity. This technical guide provides an in-depth exploration of the diverse pharmacological landscape of substituted azetidines, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and provide detailed protocols for the evaluation of these compelling therapeutic agents.

The Azetidine Ring: A Unique Physicochemical Profile

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, possesses a unique combination of properties that make it an attractive scaffold in drug design. The inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than the highly reactive aziridines, yet reactive enough to participate in strategic chemical modifications. This strained ring system imparts a degree of conformational rigidity that can be advantageous for specific receptor-ligand interactions, a desirable trait in modern drug discovery. The presence of the nitrogen atom also provides a handle for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted azetidines have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapeutics. Certain azetidine-containing compounds have been identified as potent inhibitors of microtubule assembly.[2] These agents bind to tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]

A notable example is the synthetic analogue of dolastatin 10, TZT-1027, and its derivatives. By replacing the phenylethyl group at the C-terminus with a 3-aryl-azetidine moiety, researchers have developed compounds with potent antiproliferative activities.[2]

Table 1: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [2]

CompoundSubstitution on 3-Aryl-AzetidineA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a Phenyl2.22.1
1b 2-Fluorophenyl45.338.7
1c 3-Fluorophenyl68.255.4
1e 4-Chlorophenyl52.147.8
1f 4-tert-Butylphenyl75.663.2
1g 4-Biphenyl62.958.1
1d 2-Isopropylphenyl135.4121.9
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Azetidine-based compounds have emerged as potent small-molecule inhibitors of the STAT3 signaling pathway.[3][4] These inhibitors can disrupt the STAT3:STAT3 dimerization, preventing its translocation to the nucleus and subsequent gene transcription.[3]

(R)-azetidine-2-carboxamide analogues have shown sub-micromolar potency in inhibiting STAT3.[3][4] These compounds have been optimized to improve cell permeability and have demonstrated efficacy in breast cancer models.[3]

Table 2: STAT3 Inhibitory Potency of (R)-Azetidine-2-Carboxamide Analogues [3][4]

CompoundSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)
5a 0.55>18>18
5o 0.38>18>18
8i 0.34>18>18

Diagram 1: Simplified STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives

STAT3_pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK_Src JAK/Src Kinases Receptor->JAK_Src Activation STAT3_mono STAT3 Monomer JAK_Src->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binding Gene_exp Gene Expression (Proliferation, Survival) DNA->Gene_exp Transcription Azetidine Azetidine Inhibitor Azetidine->STAT3_dimer Inhibition of Dimerization

Caption: Azetidine-based inhibitors can disrupt STAT3 dimerization, a critical step in its activation pathway.

Antimicrobial Activity: A Modern Take on a Classic Target

The azetidin-2-one, or β-lactam, ring is the cornerstone of one of the most important classes of antibiotics. Modern substituted azetidines continue this legacy, demonstrating potent activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

The primary mechanism of action for many azetidin-2-one derivatives is the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs). The strained β-lactam ring is crucial for this activity. Furthermore, novel azetidine derivatives have been developed that exhibit broad-spectrum antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: In Vitro Antibacterial Activity of Selected Azetidinone Derivatives [5][6]

CompoundEscherichia coli (% Inhibition)Bacillus cirroflagellosus (% Inhibition)
2k 10057.82
2p 67.68-
3e 100-
3o 79.9-
4k 93.06-
4o 93.06-
Activity measured at a concentration of 100 µg/mL.
Antifungal Activity

Substituted azetidines have also shown promise as antifungal agents. One of the key mechanisms of antifungal action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. Azetidin-2-one derivatives have demonstrated significant activity against clinically relevant fungi such as Aspergillus niger and Colletotrichum capsici.[6]

Table 4: In Vitro Antifungal Activity of Selected Azetidinone Derivatives [6]

CompoundAspergillus niger (% Inhibition)Colletotrichum capsici (% Inhibition)
2b 72.2-
2q 78.7126.7
2v 78.76944.44
3i 78.7206.2
4m 78.7206.2
Activity measured at a concentration of 100 µg/mL.

Antiviral and Anti-inflammatory Potential

Antiviral Activity

The exploration of azetidines as antiviral agents is an emerging field.[7] Some derivatives have shown activity against human cytomegalovirus (HCMV).[8] Additionally, the structural features of azetidines make them attractive candidates for the design of neuraminidase inhibitors, a key target in the treatment of influenza. Neuraminidase is an enzyme that facilitates the release of new virus particles from infected cells, and its inhibition can halt the spread of the virus.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. Azetidine derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Diagram 2: The NF-κB Signaling Pathway and Its Inhibition

NFkB_pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binding Inflammatory_genes Pro-inflammatory Gene Expression DNA->Inflammatory_genes Azetidine Azetidine Derivative Azetidine->IKK Inhibition

Caption: Azetidine derivatives can exert anti-inflammatory effects by inhibiting the IKK complex in the NF-κB pathway.

Neuroprotective Properties: A Frontier in CNS Drug Discovery

The unique ability of small molecules to cross the blood-brain barrier is a critical challenge in the development of treatments for central nervous system (CNS) disorders. The favorable physicochemical properties of azetidines make them promising scaffolds for CNS-acting drugs.[9] They have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10]

One of the investigated mechanisms is the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in synaptic plasticity and neuronal cell death.[11] Additionally, some tacrine-azetidine hybrids have been developed as multi-target-directed ligands for Alzheimer's disease, exhibiting acetylcholinesterase inhibition and neuroprotective effects.[11]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the substituted azetidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition around the disk.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the substituted azetidine compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.

  • Interpretation: Compare the zone diameters to established interpretive standards to classify the bacterium as susceptible, intermediate, or resistant to the compound.

In Vivo Anticancer Efficacy: Xenograft Tumor Model

Principle: This in vivo model evaluates the antitumor activity of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the substituted azetidine compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length × width²)/2).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the treated group to the control group.

Conclusion and Future Directions

Substituted azetidines represent a highly versatile and promising class of compounds in drug discovery. Their unique structural and physicochemical properties have enabled the development of potent inhibitors of a wide array of biological targets. The diverse activities, spanning from anticancer to neuroprotective effects, highlight the vast therapeutic potential of this scaffold. Future research will likely focus on the development of more selective and potent azetidine-based inhibitors, the exploration of novel biological targets, and the optimization of their pharmacokinetic and pharmacodynamic profiles for clinical translation. The continued investigation of this remarkable four-membered heterocycle is poised to deliver the next generation of innovative medicines.

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Methodological & Application

Synthesis of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Multi-Step Synthesis of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted azetidine building block for drug discovery and medicinal chemistry. Azetidine scaffolds are of high interest due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1] This guide details a robust, four-step synthetic sequence beginning from the commercially available 1-benzhydryl-3-azetidinone. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of reagents and conditions. It includes detailed experimental procedures, characterization data, safety precautions, and visual diagrams to ensure clarity and reproducibility for researchers in synthetic and medicinal chemistry.

Introduction and Synthetic Strategy

The synthesis of functionalized small-ring heterocycles like azetidines presents unique challenges due to inherent ring strain.[2] However, their prevalence in modern pharmaceuticals necessitates reliable synthetic routes. The target molecule, this compound, features a quaternary center at the C3 position, an N-methyl group, and a tert-butoxycarbonyl (Boc) protected exocyclic amine, with the azetidine ring nitrogen remaining as a secondary amine. This structure makes it an ideal scaffold for further derivatization.

The chosen synthetic strategy involves a four-step sequence designed for efficiency and control over selectivity:

  • Reductive Amination: Formation of the 3-amino-3-methyl core via a one-pot reaction from 1-benzhydryl-3-azetidinone.

  • N-Methylation: Selective methylation of the newly introduced primary amine.

  • Boc Protection: Protection of the resulting secondary amine to form the carbamate.

  • N-Deprotection: Removal of the benzhydryl protecting group from the azetidine ring nitrogen via hydrogenolysis to yield the final product.

The benzhydryl group is employed as a robust protecting group for the azetidine nitrogen, which is stable to the conditions of the first three steps and can be cleanly removed under specific hydrogenolysis conditions in the final step.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 SM 1-Benzhydryl-3-azetidinone INT1 1-Benzhydryl-3-methylazetidin-3-amine SM->INT1  i) MeNH2·HCl, Ti(OiPr)4  ii) NaBH4 INT2 1-Benzhydryl-N,3-dimethylazetidin-3-amine INT1->INT2  Paraformaldehyde,  NaBH(OAc)3 INT3 tert-Butyl (1-benzhydryl-3-methylazetidin-3-yl)(methyl)carbamate INT2->INT3  Boc2O, Et3N FP This compound INT3->FP  H2, Pd(OH)2/C

Caption: Four-step synthesis of the target compound.

Mechanistic Considerations and Rationale

Choice of Azetidine N-Protecting Group: The benzhydryl (Bhy) group is selected for its stability under a range of reaction conditions, including reductive amination and Boc protection. Its removal via catalytic hydrogenation is highly efficient and orthogonal to the Boc group, which is stable to these conditions but labile under strong acid. This orthogonality is crucial for the success of the synthetic sequence.

Reductive Amination Strategy: The initial reductive amination (Step 1) is a cornerstone of this synthesis. Using titanium(IV) isopropoxide facilitates the formation of an intermediate N-metalloimine from the ketone and methylamine. This in-situ formation is critical as it drives the reaction forward before the subsequent reduction with sodium borohydride (NaBH₄), a mild reducing agent, furnishes the primary amine. This one-pot procedure is more efficient than a two-step process involving imine isolation.

Selective N-Methylation: For the second methylation (Step 2), reductive amination with paraformaldehyde is preferred over direct alkylation with an agent like methyl iodide. Direct alkylation of the primary amine (INT1) could lead to over-alkylation, forming a quaternary ammonium salt. In contrast, reductive amination with paraformaldehyde and a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides a much cleaner conversion to the desired secondary amine (INT2).

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine

This procedure creates the key 3-amino-3-methylazetidine core structure.

Materials and Reagents

Reagent M.W. Amount Moles Equiv.
1-Benzhydryl-3-azetidinone 237.29 10.0 g 42.1 mmol 1.0
Methylamine hydrochloride 67.52 5.69 g 84.2 mmol 2.0
Titanium(IV) isopropoxide 284.22 24.9 mL 84.2 mmol 2.0
Dichloromethane (DCM) - 200 mL - -
Sodium borohydride (NaBH₄) 37.83 3.19 g 84.2 mmol 2.0

| Methanol (MeOH) | - | 100 mL | - | - |

Protocol:

  • To a stirred suspension of 1-benzhydryl-3-azetidinone (10.0 g, 42.1 mmol) and methylamine hydrochloride (5.69 g, 84.2 mmol) in anhydrous DCM (200 mL) under a nitrogen atmosphere, add titanium(IV) isopropoxide (24.9 mL, 84.2 mmol) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add methanol (100 mL) to the mixture, followed by the portion-wise addition of sodium borohydride (3.19 g, 84.2 mmol) over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M aqueous NaOH solution (50 mL). Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with DCM (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with DCM/MeOH/NH₄OH 95:5:0.5) to afford 1-benzhydryl-3-methylazetidin-3-amine as a pale yellow oil.

    • Expected Yield: 80-90%.

Step 2: Synthesis of 1-Benzhydryl-N,3-dimethylazetidin-3-amine

This step selectively introduces the N-methyl group via a second reductive amination.

Materials and Reagents

Reagent M.W. Amount Moles Equiv.
1-Benzhydryl-3-methylazetidin-3-amine 252.35 8.5 g 33.7 mmol 1.0
Paraformaldehyde (30.03)n 1.11 g 37.1 mmol 1.1
Sodium triacetoxyborohydride 211.94 8.57 g 40.4 mmol 1.2
Dichloroethane (DCE) - 150 mL - -

| Acetic Acid (AcOH) | 60.05 | 1.93 mL | 33.7 mmol | 1.0 |

Protocol:

  • Dissolve 1-benzhydryl-3-methylazetidin-3-amine (8.5 g, 33.7 mmol) in DCE (150 mL).

  • Add paraformaldehyde (1.11 g, 37.1 mmol) and acetic acid (1.93 mL, 33.7 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (8.57 g, 40.4 mmol) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-benzhydryl-N,3-dimethylazetidin-3-amine , which is often used in the next step without further purification.

    • Expected Yield: >95% (crude).

Step 3: Synthesis of tert-Butyl (1-benzhydryl-3-methylazetidin-3-yl)(methyl)carbamate

This procedure installs the Boc protecting group on the exocyclic secondary amine.

Materials and Reagents

Reagent M.W. Amount Moles Equiv.
1-Benzhydryl-N,3-dimethylazetidin-3-amine 266.38 8.9 g 33.4 mmol 1.0
Di-tert-butyl dicarbonate (Boc₂O) 218.25 7.66 g 35.1 mmol 1.05
Triethylamine (Et₃N) 101.19 7.0 mL 50.1 mmol 1.5

| Dichloromethane (DCM) | - | 150 mL | - | - |

Protocol:

  • Dissolve the crude 1-benzhydryl-N,3-dimethylazetidin-3-amine (8.9 g, 33.4 mmol) in DCM (150 mL).

  • Add triethylamine (7.0 mL, 50.1 mmol).

  • Add a solution of di-tert-butyl dicarbonate (7.66 g, 35.1 mmol) in DCM (20 mL) dropwise at room temperature.

  • Stir the reaction mixture for 6 hours at room temperature.

  • Wash the reaction mixture with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with Hexane/Ethyl Acetate 9:1) to give tert-butyl (1-benzhydryl-3-methylazetidin-3-yl)(methyl)carbamate as a viscous oil or low-melting solid.

    • Expected Yield: 85-95% over two steps.

Step 4: Synthesis of this compound

The final step involves the selective deprotection of the azetidine nitrogen.

Deprotection_Mechanism Reactant Boc-N(Me)-Azetidine-N-Bhy Product Boc-N(Me)-Azetidine-NH (Target Molecule) Reactant->Product Catalyst H₂, Pd(OH)₂/C (Pearlman's Catalyst) Catalyst->Reactant Byproduct Diphenylmethane

Caption: Final hydrogenolysis deprotection step.

Materials and Reagents

Reagent M.W. Amount Moles Equiv.
Protected Azetidine (from Step 3) 366.50 11.0 g 30.0 mmol 1.0
Palladium hydroxide on carbon (20 wt%) - 1.1 g 10% w/w -
Methanol (MeOH) - 150 mL - -

| Formic Acid | 46.03 | 1.13 mL | 30.0 mmol | 1.0 |

Protocol:

  • Dissolve tert-butyl (1-benzhydryl-3-methylazetidin-3-yl)(methyl)carbamate (11.0 g, 30.0 mmol) in methanol (150 mL) in a suitable hydrogenation vessel.

  • Add formic acid (1.13 mL, 30.0 mmol). The acid aids in preventing catalyst poisoning and improves reaction rate.

  • Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 1.1 g) under a stream of nitrogen.

  • Seal the vessel, evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite®, washing thoroughly with methanol (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to remove any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the final product, This compound .

    • Expected Yield: 90-98%.

    • Appearance: Colorless to pale yellow oil.

Safety Precautions

  • Titanium(IV) isopropoxide: Moisture sensitive and irritant. Handle under an inert atmosphere in a well-ventilated fume hood.

  • Sodium borohydride & Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle away from acidic solutions and quench carefully.

  • Hydrogenation (Step 4): Hydrogen gas is highly flammable and explosive. This procedure must be conducted in a designated area with appropriate safety equipment (hydrogen detector, blast shields) by trained personnel. Palladium catalysts can be pyrophoric upon exposure to air, especially when containing residual solvent. Ensure the catalyst is filtered while wet and not allowed to dry in the open air.

References

  • Singh, J., et al. (2008). The rise of the azetidine ring in medicinal chemistry. Journal of Medicinal Chemistry, 51(23), 7293-7307.
  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic Preparations and Procedures International, 38(5), 427-488.
  • Burkett, B. A., et al. (2005). A convenient microwave-mediated synthesis of N-substituted azetidines. Tetrahedron Letters, 46(33), 5575-5577.
  • Organic Syntheses Procedure for Boc Protection. (2006). Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 83, 149.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application and Protocol Guide for the Synthesis of N-Boc-3-methyl-3-(methylamino)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted azetidines are a class of strained four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their unique conformational properties and ability to serve as bioisosteres for other functional groups make them valuable scaffolds in the design of novel therapeutics. The incorporation of an azetidine moiety can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity, which are all critical parameters in drug design. The target molecule, N-Boc-3-methyl-3-(methylamino)azetidine, is a key building block for the synthesis of more complex pharmaceutical intermediates, finding potential applications in the development of kinase inhibitors, GPCR modulators, and other biologically active compounds.

This comprehensive guide provides a detailed synthetic route to N-Boc-3-methyl-3-(methylamino)azetidine, starting from the commercially available N-Boc-3-azetidinone. The described methodology is designed to be robust and scalable, providing researchers and drug development professionals with a practical protocol for the synthesis of this important intermediate.

Synthetic Strategy Overview

The synthesis of N-Boc-3-methyl-3-(methylamino)azetidine is proposed as a two-step sequence starting from N-Boc-3-azetidinone. The first step involves the introduction of a methyl group at the 3-position via a Grignard reaction to form a tertiary alcohol intermediate. The second, more challenging step, focuses on the conversion of this tertiary alcohol into the desired tertiary amine. This guide will primarily detail a method involving the activation of the hydroxyl group followed by nucleophilic substitution.

Synthetic_Route start N-Boc-3-azetidinone intermediate N-Boc-3-hydroxy-3-methylazetidine start->intermediate Step 1: Grignard Reaction (CH₃MgBr, THF) final N-Boc-3-methyl-3-(methylamino)azetidine intermediate->final Step 2: Hydroxyl Activation & Nucleophilic Substitution (MsCl, Et₃N; then CH₃NH₂)

Caption: Proposed two-step synthetic route to N-Boc-3-methyl-3-(methylamino)azetidine.

Part 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine via Grignard Reaction

The initial step of the synthesis involves the nucleophilic addition of a methyl group to the carbonyl carbon of N-Boc-3-azetidinone. The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds and is well-suited for this transformation.[1][2][3][4]

Mechanistic Rationale

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of N-Boc-3-azetidinone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, N-Boc-3-hydroxy-3-methylazetidine.

Grignard_Mechanism cluster_0 Nucleophilic Addition cluster_1 Acidic Workup N-Boc-3-azetidinone Mg_Alkoxide Magnesium Alkoxide Intermediate N-Boc-3-azetidinone->Mg_Alkoxide + CH₃MgBr Tertiary_Alcohol N-Boc-3-hydroxy-3-methylazetidine Mg_Alkoxide->Tertiary_Alcohol + H₃O⁺

Caption: Mechanism of the Grignard reaction for the synthesis of the tertiary alcohol intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N-Boc-3-azetidinone171.195.00 g29.2 mmolCommercially available.[5][6]
Magnesium turnings24.310.85 g35.0 mmol
Methyl iodide141.942.2 mL35.0 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-Distilled from sodium/benzophenone.
Saturated aq. NH₄Cl-50 mL-For quenching the reaction.
Ethyl acetate-150 mL-For extraction.
Brine-50 mL-For washing.
Anhydrous Na₂SO₄---For drying.

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the magnesium turnings (0.85 g, 35.0 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of methyl iodide (2.2 mL, 35.0 mmol) in 20 mL of anhydrous THF.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-azetidinone (5.00 g, 29.2 mmol) in 50 mL of anhydrous THF.

    • Cool the solution of N-Boc-3-azetidinone to 0 °C in an ice bath.

    • Slowly add the prepared methylmagnesium bromide solution to the cooled solution of N-Boc-3-azetidinone via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-hydroxy-3-methylazetidine as a white solid.

Part 2: Synthesis of N-Boc-3-methyl-3-(methylamino)azetidine

The conversion of a tertiary alcohol to a tertiary amine is a non-trivial transformation. A robust method involves the activation of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with methylamine.

Mechanistic Rationale

The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a mesylate or tosylate.[1] In this protocol, we will use methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to form the mesylate intermediate. The subsequent addition of methylamine will proceed via a nucleophilic substitution to displace the mesylate and form the desired tertiary amine. Given the sterically hindered nature of the tertiary center, this substitution may proceed through an Sₙ1-like mechanism involving a transient carbocation, or a challenging Sₙ2 displacement.

Substitution_Mechanism cluster_0 Hydroxyl Activation cluster_1 Nucleophilic Substitution Tertiary_Alcohol N-Boc-3-hydroxy-3-methylazetidine Mesylate_Intermediate Mesylate Intermediate Tertiary_Alcohol->Mesylate_Intermediate + MsCl, Et₃N Final_Product N-Boc-3-methyl-3-(methylamino)azetidine Mesylate_Intermediate->Final_Product + CH₃NH₂

Caption: Two-stage process for the conversion of the tertiary alcohol to the final product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
N-Boc-3-hydroxy-3-methylazetidine187.234.00 g21.4 mmolFrom Step 1.
Methanesulfonyl chloride (MsCl)114.561.8 mL23.5 mmol
Triethylamine (Et₃N)101.194.5 mL32.1 mmol
Anhydrous Dichloromethane (DCM)-80 mL-
Methylamine (40% in H₂O)31.0610 mL-Excess.
Dichloromethane (DCM)-100 mL-For extraction.
Saturated aq. NaHCO₃-50 mL-For washing.
Brine-50 mL-For washing.
Anhydrous Na₂SO₄---For drying.

Procedure:

  • Activation of the Hydroxyl Group:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxy-3-methylazetidine (4.00 g, 21.4 mmol) in anhydrous dichloromethane (80 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (4.5 mL, 32.1 mmol) to the solution.

    • Slowly add methanesulfonyl chloride (1.8 mL, 23.5 mmol) dropwise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the formation of the mesylate by TLC.

  • Nucleophilic Substitution:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the aqueous solution of methylamine (10 mL) to the reaction mixture.

    • Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (50 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-Boc-3-methyl-3-(methylamino)azetidine.

Alternative Considerations: The Ritter Reaction

The Ritter reaction is another potential method for converting a tertiary alcohol into a nitrogen-containing functional group.[7][8] This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide.[7] In this case, N-Boc-3-hydroxy-3-methylazetidine could be reacted with acetonitrile in the presence of a strong acid (e.g., sulfuric acid) to form an N-acetylamino derivative. This would then require subsequent reduction of the amide to the corresponding ethylamine, followed by N-methylation if necessary, which adds complexity to the overall synthesis. While a viable alternative, the multi-step nature of this route makes the activation and substitution approach more direct for obtaining the target methylamino functionality.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Methyl iodide is a toxic and volatile lachrymator. It should be handled with extreme care in a fume hood.

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled with care.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and practical guide for the synthesis of N-Boc-3-methyl-3-(methylamino)azetidine, a valuable building block in contemporary drug discovery. The proposed two-step route, commencing with a Grignard reaction on N-Boc-3-azetidinone followed by hydroxyl group activation and nucleophilic substitution, offers a logical and feasible pathway to the target compound. The protocols are designed to be reproducible and scalable, with clear explanations of the underlying chemical principles. By following the procedures outlined in this guide, researchers can confidently synthesize this important azetidine derivative for their research and development needs.

References

  • S. G. Agalave, S. R. Maujan, and V. S. Pore, "Click Chemistry: A Fascinating Tool for Organic Synthesis," Chemical Reviews, vol. 111, no. 5, pp. 2862–2912, 2011. [Online]. Available: [Link]

  • G. He, Y. Zhao, S. Zhang, C. Lu, and G. Chen, "Palladium-Catalyzed Intramolecular Amination of Unactivated C–H Bonds at the γ and δ Positions of Picolinamide (PA) Protected Amine Substrates," Journal of the American Chemical Society, vol. 134, no. 1, pp. 3–6, 2012. [Online]. Available: [Link]

  • M. C. Hillier and C.-Y. Chen, "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with in Situ Generated bis-Triflates of 2-Substituted-1,3-propanediols," The Journal of Organic Chemistry, vol. 71, no. 20, pp. 7885–7887, 2006. [Online]. Available: [Link]

  • N. Kern, A.-S. Felten, J.-M. Weibel, P. Pale, and A. Blanc, "A Simple and Robust One-Pot Nucleophilic Addition–Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones," Organic Letters, vol. 16, no. 23, pp. 6104–6107, 2014. [Online]. Available: [Link]

  • P. Quinodoz, B. Drouillat, K. Wright, J. Marrot, and F. Couty, "Synthesis of Diversely Substituted N-Aryl-2-cyanoazetidines from β-Amino Alcohols," The Journal of Organic Chemistry, vol. 81, no. 8, pp. 2899–2910, 2016. [Online]. Available: [Link]

  • Y. Ju and R. S. Varma, "A One-Pot Synthesis of Nitrogen-Containing Heterocycles from Alkyl Dihalides and Primary Amines and Hydrazines under Microwave Irradiation," The Journal of Organic Chemistry, vol. 71, no. 1, pp. 135–141, 2006. [Online]. Available: [Link]

  • R. M. de Figueiredo, R. Fröhlich, and M. Christmann, "An Efficient Method to Activate Hydroxyl Groups of Amino Alcohols," The Journal of Organic Chemistry, vol. 71, no. 11, pp. 4147–4154, 2006. [Online]. Available: [Link]

  • L.-G. Meng, P. Cai, Q. Guo, and S. Xue, "Catalyst-Dependent [3 + 1] and [3 + 2] Cycloadditions of Alkynyl Ketones with N-Tosylimines," The Journal of Organic Chemistry, vol. 73, no. 21, pp. 8491–8496, 2008. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Alcohols from Carbonyl Compounds - Grignard Reagents," 2024. [Online]. Available: [Link]

  • Wikipedia, "Ritter reaction," 2024. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Ritter Reaction," 2023. [Online]. Available: [Link]

  • A. R. Ramesha and K. R. Prabhu, "Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones," Organic & Biomolecular Chemistry, vol. 9, no. 2, pp. 387–390, 2011. [Online]. Available: [Link]

  • Chemistry Steps, "Alcohols to Amines," 2024. [Online]. Available: [Link]

  • P. K. T. Lin, H. M. L. Davies, and J. A. Tunge, "Mitsunobu Reaction Using Basic Amines as Pronucleophiles," The Journal of Organic Chemistry, vol. 82, no. 13, pp. 6604–6614, 2017. [Online]. Available: [Link]

  • W. Li, X. Wang, and F. G. West, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Organic & Biomolecular Chemistry, vol. 19, no. 12, pp. 2586–2600, 2021. [Online]. Available: [Link]

  • University of Missouri, "Grignard Reagents," 2024. [Online]. Available: [Link]

  • ResearchGate, "The Ritter reaction mechanism for the synthesis of p-(trifluoromethyl)banzylamides 122," 2024. [Online]. Available: [Link]

  • M. K. Ghorai, K. Ghosh, and A. K. Sahoo, "Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols," Asian Journal of Chemistry, vol. 24, no. 12, pp. 5621–5624, 2012. [Online]. Available: [Link]

Sources

Introduction: Navigating the Challenges of Boc Removal from a Strained Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Protocols for the Deprotection of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its stability under a wide range of nucleophilic and basic conditions, coupled with its typically straightforward removal under acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to natural products.[1][2][3] The deprotection process is generally considered one of the simpler reactions in organic chemistry.[1]

This application note addresses the specific deprotection of this compound. This substrate presents unique challenges that demand a nuanced approach beyond standard protocols. The structure contains a Boc group attached to a nitrogen atom, which is itself bonded to a quaternary carbon atom within a four-membered azetidine ring. This arrangement introduces two primary considerations:

  • Steric Hindrance: The quaternary nature of the 3-position of the azetidine ring creates significant steric bulk around the carbamate, which can impede the access of reagents and potentially slow down the deprotection reaction.

  • Ring Strain: Azetidines possess considerable ring strain (~25.4 kcal/mol), making them more susceptible to decomposition or ring-opening under the harsh acidic conditions typically employed for Boc removal.[4][5][6][7] While more stable than their three-membered aziridine counterparts, the integrity of the azetidine ring is a critical parameter to monitor.[7]

This guide provides a detailed analysis of the deprotection mechanism, compares common protocols, offers step-by-step experimental procedures, and provides troubleshooting advice tailored to this specific molecule, ensuring researchers can confidently and efficiently liberate the desired 3-methyl-N-methylazetidin-3-amine.

The Mechanism: An Acid-Catalyzed Cascade

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism.[8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting outcomes.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10] This step activates the carbamate, making it a better leaving group.

  • Fragmentation: The protonated intermediate becomes unstable, leading to the cleavage of the C-O bond and the formation of two key species: a highly stable tert-butyl cation and a transient carbamic acid.[8][9][10]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the free secondary amine.[2][9][10] The evolution of CO2 gas is a visual indicator that the reaction is proceeding.

  • Salt Formation: In the acidic medium, the newly liberated and basic azetidine nitrogen is immediately protonated by the excess acid present, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[8][9][10]

Boc_Deprotection_Mechanism Start Boc-Protected Amine H_plus1 + H+ Protonated Protonated Boc Group tBu tert-Butyl Cation Protonated->tBu minus_tBu - tBu+ CarbamicAcid Carbamic Acid Intermediate CO2 CO2 CarbamicAcid->CO2 minus_CO2 - CO2 Amine Free Amine H_plus2 + H+ Salt Amine Salt H_plus1->Protonated Step 1: Protonation H_plus2->Salt Step 4: Salt Formation minus_tBu->CarbamicAcid Step 2: Fragmentation minus_CO2->Amine Step 3: Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Method Selection and Comparative Analysis

The two most prevalent methods for Boc deprotection utilize either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The choice between them depends on the substrate's sensitivity, the desired final product form (free base vs. salt), and available laboratory resources.

ParameterMethod 1: Trifluoroacetic Acid (TFA)Method 2: Hydrochloric Acid (HCl)
Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc)
Concentration 20-50% (v/v) TFA in DCM4 M solution in dioxane or generated in situ in MeOH
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 30 min - 4 hours30 min - 2 hours
Advantages - High solubility for most organic substrates.- Volatile, allowing for easy removal in vacuo.[11] - Strong acid ensures rapid reaction.[1]- Product often precipitates as the HCl salt, simplifying isolation.[12]- Generally less expensive than TFA.- Can be a milder option depending on the solvent system.[13]
Considerations - Highly corrosive and requires careful handling.- Removal of residual TFA can be difficult.[14]- Potential for azetidine ring decomposition if heated or exposed for prolonged periods.[6]- Commercially available solutions (e.g., 4M in dioxane) are convenient.- Preparation of anhydrous HCl/MeOH requires care.[11]- The resulting amine hydrochloride salt may be hygroscopic.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using TFA in DCM

This method is often the first choice due to its speed and the volatility of the reagents, which simplifies the initial work-up.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected azetidine (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until the temperature equilibrates to 0 °C. This mitigates the exotherm upon acid addition.[8]

  • Acid Addition: Slowly add TFA (10-20 eq, often a 1:1 v/v ratio with DCM) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).[8]

  • Work-up (Isolation as TFA Salt): a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8] b. To remove residual TFA, add more DCM to the residue and concentrate again. Repeat this process 2-3 times.[8] The resulting product is the trifluoroacetate salt of the amine, which can often be used directly in subsequent steps.

  • Work-up (Isolation as Free Amine): a. Concentrate the reaction mixture in vacuo. b. Carefully cool the residue in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (1-2 M) until the evolution of CO₂ ceases and the pH is basic (>9).[12] c. Extract the aqueous layer multiple times (3x) with DCM or ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This is an excellent alternative, particularly if the hydrochloride salt of the product is desired for its stability and ease of handling.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane solution

  • Anhydrous 1,4-Dioxane (optional, for dilution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Dissolution: Dissolve the Boc-protected azetidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add the 4 M HCl in 1,4-dioxane solution (5-10 eq of HCl) to the mixture.

  • Reaction: Stir the solution at room temperature. The deprotection is often rapid (30 minutes to 2 hours), and the desired 3-methyl-N-methylazetidin-3-amine hydrochloride salt may precipitate from the solution.[12] Monitor by TLC.

  • Isolation: a. If a precipitate forms, continue stirring for the allotted time, then add diethyl ether to encourage further precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. d. Dry the solid under high vacuum to afford the pure hydrochloride salt. e. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt, which can then be triturated with diethyl ether to induce solidification.

Experimental_Workflow cluster_workup Work-up Options start Start dissolve Dissolve Boc-Protected Azetidine in Solvent start->dissolve cool Cool to 0 °C (Optional but Recommended) dissolve->cool add_acid Slowly Add Acid (e.g., TFA or HCl solution) cool->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by TLC react->monitor workup Work-up monitor->workup evap Evaporate to get Salt workup->evap neutralize Neutralize (Base) & Extract Free Amine workup->neutralize end Final Product evap->end neutralize->end

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material after the expected reaction time, add an additional portion of acid. The steric hindrance of the substrate may require a longer reaction time or a slight increase in temperature (e.g., 30-40 °C), but proceed with caution to avoid ring decomposition.

  • Azetidine Ring Instability: If significant byproduct formation is observed (as streaks on TLC or by NMR of the crude product), the acidic conditions may be too harsh.[4][5] To mitigate this, ensure the reaction is run at the lowest effective temperature (0 °C to RT) and for the minimum time necessary. Using HCl in dioxane, which can sometimes be milder than neat TFA, may be advantageous.[13]

  • Product Isolation Challenges: The final product, 3-methyl-N-methylazetidin-3-amine, is expected to be a small, volatile, and potentially water-soluble amine.

    • Loss During Work-up: When isolating the free base, avoid excessive concentration on a rotary evaporator, as the product may be lost. Ensure the aqueous layer is thoroughly saturated with salt (brine) and perform multiple extractions to maximize recovery.

    • Purification: Standard silica gel chromatography of the free amine can be challenging due to its basicity, which may cause streaking. It is often preferable to purify the stable, non-volatile salt via recrystallization. If chromatography of the free base is necessary, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (~1%) or by using basic alumina.[6]

References

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from ResearchGate. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3471-3474.
  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from PubMed Central. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Retrieved from Common Organic Chemistry. [Link]

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from ACS Publications. [Link]

  • Scribd. TFA Deprotection. Retrieved from Scribd. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • YouTube. (2020, November 19). Azetidine: Basicity and Preparation. Retrieved from YouTube. [Link]

  • Arkat USA. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved from Arkat USA. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from RSC Publishing. [Link]

  • RSC Advances. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from RSC Advances. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2025, August 6). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from ResearchGate. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Retrieved from YouTube. [Link]

Sources

The Strategic Deployment of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of the 3-Methylazetidine Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable physicochemical and pharmacokinetic properties is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as valuable building blocks due to their unique structural attributes.[1] The inherent ring strain and three-dimensional character of the azetidine ring can confer improved solubility, metabolic stability, and conformational rigidity to drug candidates.[1] Among the diverse array of substituted azetidines, Tert-butyl methyl(3-methylazetidin-3-yl)carbamate emerges as a particularly strategic scaffold. This bifunctional molecule combines the advantageous properties of the 3-methylazetidine core with a versatile, Boc-protected secondary amine, offering a gateway to a multitude of complex molecular architectures. The presence of a quaternary center at the 3-position introduces a level of steric hindrance that can favorably influence metabolic stability and binding interactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate.

Core Applications in Drug Design

The unique structural features of this compound make it an attractive building block for several key areas of medicinal chemistry:

  • Kinase Inhibitors: The azetidine moiety can serve as a versatile scaffold for positioning key pharmacophoric elements in the complex architecture of kinase inhibitors. The 3-methyl-3-amino substitution pattern allows for the generation of diverse libraries of compounds with precise vectoral orientation of substituents, crucial for achieving high potency and selectivity.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) represent a major class of drug targets.[2] The incorporation of the 3-methylazetidine motif can enhance the drug-like properties of GPCR modulators, including brain penetration for CNS targets. The secondary amine, once deprotected, provides a convenient handle for introducing various pharmacophores to probe the ligand-binding pocket.

  • Spirocyclic Scaffolds: The generation of spirocyclic systems is a growing trend in drug discovery, as these motifs can increase the three-dimensionality and novelty of compound libraries.[3][4] this compound is an excellent precursor for the synthesis of spiro[azetidine-3,3'-pyrrolidine] and other related spirocyclic systems, which are found in a number of approved drugs.[3]

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of this compound

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening and Azetidine Formation cluster_2 Step 3: N-Debenzylation and Boc Protection cluster_3 Step 4: Functionalization at 3-position cluster_4 Step 5: Final Boc Protection A 2-Methylpropene C Isobutylene oxide A->C Oxidation B m-CPBA or other oxidant D Isobutylene oxide C->D F 1-Benzyl-3-methylazetidin-3-ol D->F Ring opening E Benzylamine H 1-Benzyl-3-methylazetidine F->H Mesylation & Cyclization G Mesyl chloride, base I 1-Benzyl-3-methylazetidine H->I K 3-Methylazetidine I->K Hydrogenolysis J H2, Pd/C M Tert-butyl 3-methylazetidine-1-carboxylate K->M Boc Protection L (Boc)2O, base N Tert-butyl 3-methylazetidine-1-carboxylate M->N P Tert-butyl 3-bromo-3-methylazetidine-1-carboxylate N->P Bromination O NBS, light R Tert-butyl 3-(methylamino)-3-methylazetidine-1-carboxylate P->R Nucleophilic Substitution Q Methylamine S Tert-butyl 3-(methylamino)-3-methylazetidine-1-carboxylate R->S U 3-Methyl-N-methylazetidin-3-amine S->U Acidic Deprotection T Deprotection (TFA) W This compound U->W Boc Protection V (Boc)2O, base

Caption: Proposed multi-step synthesis of the target compound.

Experimental Procedure (Illustrative):

  • Synthesis of 1-benzyl-3-methylazetidin-3-ol: To a solution of benzylamine in a suitable solvent, slowly add isobutylene oxide. The reaction is typically carried out at elevated temperatures and monitored by TLC or LC-MS for the formation of the amino alcohol.

  • Synthesis of 1-benzyl-3-methylazetidine: The resulting amino alcohol is then cyclized. A common method involves conversion of the hydroxyl group to a better leaving group (e.g., mesylate or tosylate) followed by intramolecular cyclization promoted by a base.

  • Synthesis of 3-methylazetidine: The benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine.

  • Synthesis of tert-butyl 3-methylazetidine-1-carboxylate: The secondary amine of the azetidine ring is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or diisopropylethylamine.

  • Synthesis of tert-butyl 3-bromo-3-methylazetidine-1-carboxylate: The 3-position is functionalized via a radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

  • Synthesis of tert-butyl 3-(methylamino)-3-methylazetidine-1-carboxylate: The bromide is displaced by methylamine in a nucleophilic substitution reaction.

  • Synthesis of this compound: The Boc group on the azetidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting primary amine is then reprotected with (Boc)₂O to afford the final product.

Data for a related compound, tert-butyl azetidin-3-ylmethyl(methyl)carbamate, can be found for comparison. [5]

Protocol 2: N-Boc Deprotection

A crucial step in utilizing this compound is the deprotection of the Boc group to reveal the reactive secondary amine. This allows for subsequent coupling reactions.

Deprotection Workflow

G A This compound C Deprotected Amine Salt A->C Acid-mediated cleavage B Acid (TFA or HCl in Dioxane) E Free Secondary Amine C->E Basification D Aqueous Workup / Neutralization

Caption: General scheme for the N-Boc deprotection.

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Causality Behind Experimental Choices:

  • Choice of Acid: TFA is highly effective but volatile and corrosive. HCl in dioxane is another common choice. For substrates sensitive to strong acids, milder conditions using aqueous phosphoric acid have been reported to be effective for deprotecting tert-butyl carbamates.[6]

  • Solvent: DCM and dioxane are common choices due to their ability to dissolve both the starting material and the acid, and their relatively low boiling points for easy removal.

Table 1: Comparison of Common N-Boc Deprotection Conditions

ReagentSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 2530 min - 2 hHighly efficient, but can be harsh for sensitive functional groups.
HCl (4M in Dioxane)Dioxane / Methanol0 - 251 - 4 hEffective, provides the hydrochloride salt directly.
Aqueous Phosphoric AcidAcetonitrile / Water25 - 502 - 12 hMilder conditions, good for substrates with other acid-labile groups.[6]
Ytterbium TriflateNitromethane45 - 506 - 12 hCatalytic and mild Lewis acid conditions.
Protocol 3: Application in Amide Bond Formation

Once deprotected, the resulting secondary amine, 3-methyl-N-methylazetidin-3-amine, is a valuable nucleophile for forming amide bonds with various carboxylic acids or acyl chlorides, a cornerstone of many medicinal chemistry programs.

Amide Coupling Workflow

G A 3-Methyl-N-methylazetidin-3-amine E Amide Product A->E Amide Bond Formation B Carboxylic Acid (R-COOH) C Coupling Reagents (e.g., HATU, HOBt, EDC) D Base (e.g., DIPEA, TEA)

Caption: Standard amide coupling reaction scheme.

Experimental Procedure (using HATU):

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 3-methyl-N-methylazetidin-3-amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove unreacted starting materials and coupling byproducts.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Rationale for Reagent Selection:

  • Coupling Reagents: A wide variety of coupling reagents are available. HATU is often chosen for its high efficiency and ability to couple sterically hindered amines and acids with minimal racemization. Other common choices include HOBt/EDC and PyBOP.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without competing in the coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique structural features, combining the benefits of a strained azetidine ring with a gem-dimethyl-like substitution pattern and a readily functionalizable secondary amine, provide a powerful tool for the synthesis of novel and proprietary compounds. The protocols and insights provided in this application note are intended to empower researchers to effectively incorporate this scaffold into their drug discovery programs, ultimately contributing to the development of the next generation of therapeutics.

References

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • ResearchGate. Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • PMC - PubMed Central - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Indian Academy of Sciences. Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Available from: [Link]

  • PMC. Designing allosteric modulators to change GPCR G protein subtype selectivity. Available from: [Link]

  • PMC - PubMed Central. Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Available from: [Link]

  • ACS Publications. Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Available from: [Link]

  • PMC - NIH. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Available from: [Link]

  • PubMed Central. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Available from: [Link]

  • PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Available from: [Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • PubMed. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Available from: [Link]

  • Arkat USA. 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • NIH. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. Available from: [Link]

  • PubChem. tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | C21H26N2O2 | CID 13772848. Available from: [Link]

  • ResearchGate. A Facile Protocol for C(sp)–C(sp) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands. Available from: [Link]

Sources

The Strategic Incorporation of Boc-3-methyl-3-(methylamino)azetidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles remains a cornerstone of drug discovery. Small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties. Among these, the azetidine ring has garnered significant attention. This application note delves into the strategic utility of a specific, highly functionalized building block, Boc-3-methyl-3-(methylamino)azetidine . We will explore its application as a bioisosteric replacement and a scaffold for diversification, with a focus on its role in the synthesis of kinase inhibitors. Detailed, field-proven protocols for its incorporation into drug-like molecules are provided, underscoring the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Azetidine Advantage in Medicinal Chemistry

Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique space in chemical biology. Their inherent ring strain and non-planar geometry provide a rigid framework that can favorably influence the conformation of a drug molecule, leading to improved binding affinity and selectivity for its biological target.[1] Compared to their larger saturated counterparts like pyrrolidine and piperidine, azetidines often confer enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability—all critical parameters in the optimization of pharmacokinetic profiles.[1] The 3,3-disubstituted pattern, in particular, introduces a quaternary center that can serve as a non-planar bioisostere for commonly used planar groups, such as gem-dimethyl or carbonyl functionalities, while providing distinct vectors for further chemical elaboration.[2]

Boc-3-methyl-3-(methylamino)azetidine: A Versatile Building Block

The subject of this guide, Boc-3-methyl-3-(methylamino)azetidine, offers several strategic advantages for the medicinal chemist:

  • Orthogonal Handles for Synthesis: The Boc-protected secondary amine and the tertiary amine within the azetidine ring provide two points for diversification that can be addressed with different chemical strategies. The Boc group is a well-established protecting group, readily removed under acidic conditions, allowing for subsequent functionalization of the exocyclic nitrogen.

  • Modulation of Physicochemical Properties: The presence of the methyl groups and the amino functionality can influence the molecule's pKa, polarity, and hydrogen bonding capacity. The tertiary amine of the azetidine ring can serve as a basic center, which can be crucial for target engagement or for improving solubility.

  • Three-Dimensionality: The geminal substitution at the 3-position of the azetidine ring enforces a puckered conformation, projecting substituents into distinct vectors in three-dimensional space. This can be exploited to optimize interactions with the binding pockets of target proteins.

Below is a diagram illustrating the key functional components of Boc-3-methyl-3-(methylamino)azetidine.

Kinase_Inhibitor_Synthesis_Workflow start Core Scaffold (e.g., Substituted Purine) coupling Nucleophilic Substitution start->coupling azetidine Boc-3-methyl-3-(methylamino)azetidine (or activated derivative) azetidine->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection final_coupling Amide Coupling / Acylation deprotection->final_coupling final_product Final Kinase Inhibitor final_coupling->final_product

Caption: General workflow for kinase inhibitor synthesis using the azetidine building block.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies and are designed to be robust and reproducible.

Protocol 1: Nucleophilic Substitution to Incorporate the Azetidine Moiety

This protocol describes the coupling of the azetidine building block with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors. For this reaction to proceed efficiently, the azetidine nitrogen must act as a nucleophile. In the case of Boc-3-methyl-3-(methylamino)azetidine, the ring nitrogen is the nucleophile.

Rationale: The choice of a strong base, such as cesium carbonate, is crucial for deprotonating any acidic protons on the heterocyclic core and to facilitate the substitution reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it can dissolve a wide range of reactants and is stable at elevated temperatures. The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution.

Materials:

  • Heterocyclic core with a suitable leaving group (e.g., chloro, bromo, or mesylate)

  • Boc-3-methyl-3-(methylamino)azetidine

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocyclic core (1.0 eq) in anhydrous DMF, add Boc-3-methyl-3-(methylamino)azetidine (1.2 eq) and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Data Summary Table:

ParameterValue
Reaction TypeNucleophilic Aromatic Substitution
Key ReagentsBoc-3-methyl-3-(methylamino)azetidine, Cs₂CO₃
SolventDMF
Temperature80-100 °C
WorkupExtractive
PurificationColumn Chromatography
Protocol 2: Boc Deprotection of the Azetidine Intermediate

This protocol details the removal of the Boc protecting group to liberate the secondary amine for further functionalization.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butoxycarbonyl group. Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and easily removed. The reaction is typically performed at room temperature and is usually complete within a few hours. A co-solvent like methanol can sometimes aid in solubility. The use of a strong acid necessitates a basic workup to neutralize the excess acid and isolate the free amine.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. This product is often used in the next step without further purification.

Data Summary Table:

ParameterValue
Reaction TypeAcid-catalyzed Deprotection
Key ReagentsTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
WorkupBasic Quench and Extraction
PurificationOften used crude in the next step
Protocol 3: Final Amide Coupling

This protocol describes the final step in the synthesis of many kinase inhibitors, which is often the formation of an amide bond. This is typically achieved by coupling the deprotected amine with a carboxylic acid.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent that minimizes side reactions and racemization. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed during the reaction. The choice of a polar aprotic solvent like DMF is standard for these couplings.

Materials:

  • Deprotected amine from Protocol 2

  • Carboxylic acid (e.g., acrylic acid for covalent inhibitors, or a substituted benzoic acid)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected amine (1.0 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Data Summary Table:

ParameterValue
Reaction TypeAmide Bond Formation
Key ReagentsHATU, DIPEA
SolventDMF
TemperatureRoom Temperature
WorkupExtractive
PurificationColumn Chromatography

Conclusion

Boc-3-methyl-3-(methylamino)azetidine is a valuable and versatile building block for modern drug discovery. Its unique structural and physicochemical properties make it an attractive component for the design of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of this moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein offer a robust framework for the successful application of this building block in a research and development setting. By understanding the rationale behind each experimental step, scientists can confidently employ this and similar scaffolds to accelerate the discovery of next-generation medicines.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. National Institutes of Health. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. Available at: [Link]

  • Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. National Institutes of Health. Available at: [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. National Institutes of Health. Available at: [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available at: [Link]

  • Inhibitors of bruton's tyrosine kinase. Google Patents.
  • Inhibitors of IRAK4 activity. Google Patents.
  • Substituted purine compounds as btk inhibitors. Google Patents.
  • Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents.
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]

  • Crystalline form of Bruton's tyrosine kinase inhibitor. PubChem. Available at: [Link]

  • Bruton's tyrosine kinase inhibitor preparation method. Google Patents.
  • Structure of azetidine‐containing compounds found in nature. ResearchGate. Available at: [Link]

  • Processes to produce acalabrutinib. Google Patents.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]

  • Irak4 inhibitors. Google Patents.
  • IRAK4 inhibitor crystal and preparation method therefor. Google Patents.
  • Compounds and methods for the targeted degradation of irak-4. Google Patents.

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Application Notes and Protocols for the Reactions of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate is a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a sterically encumbered azetidine nitrogen, a Boc-protected exocyclic amine, and a quaternary center on the azetidine ring, offers a versatile platform for the synthesis of novel scaffolds. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, imparts distinct reactivity profiles compared to its five- and six-membered counterparts, making it an attractive substrate for the introduction of molecular complexity.[1] This document provides a comprehensive guide to the reactions of this compound with various electrophiles, offering detailed protocols and insights into the underlying chemical principles.

The reactivity of this molecule is primarily centered around the nucleophilicity of the azetidine nitrogen. The Boc (tert-butoxycarbonyl) protecting group on the exocyclic amine significantly reduces its nucleophilicity, thus allowing for selective functionalization of the endocyclic nitrogen. The methyl group on the exocyclic nitrogen further modulates its electronic properties. The 3-methyl group on the azetidinyl ring introduces steric hindrance that can influence the approach of electrophiles and potentially the stability of the azetidine ring under certain reaction conditions.

General Reactivity and Mechanistic Considerations

The primary reactive site of this compound towards electrophiles is the lone pair of electrons on the azetidine nitrogen. This nitrogen atom can act as a nucleophile, participating in a variety of bond-forming reactions. The general mechanism for its reaction with an electrophile (E+) is depicted below:

General Reaction Mechanism reagent This compound product N-Substituted Azetidine reagent->product Nucleophilic Attack electrophile Electrophile (E+) electrophile->product

Caption: General mechanism of reaction with electrophiles.

Key factors influencing the outcome of these reactions include the nature of the electrophile, the choice of solvent and base, and the reaction temperature. While the azetidine ring is generally stable, harsh reaction conditions or the presence of strong Lewis acids can promote ring-opening reactions, a common reactivity pathway for strained four-membered heterocycles.[1]

Reactions with Alkylating Agents

N-alkylation of the azetidine nitrogen is a fundamental transformation for introducing alkyl diversity. Typical alkylating agents include alkyl halides (iodides, bromides, and chlorides) and alkyl triflates.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a suitable base.

Materials

ReagentMolar Equivalent
This compound1.0
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)1.1 - 1.5
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)2.0 - 3.0
Solvent (e.g., Acetonitrile, DMF)-

Procedure

  • To a solution of this compound in the chosen solvent, add the base.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Causality and Experimental Choices:

  • Base: A non-nucleophilic base is crucial to prevent competition with the azetidine nitrogen for the electrophile. Potassium carbonate or cesium carbonate are effective and easily removable. Diisopropylethylamine (DIPEA) can be used for more sensitive substrates.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction temperature should be optimized based on the reactivity of the alkyl halide. More reactive halides like iodides may proceed at room temperature, while less reactive chlorides might require heating.

Reactions with Acylating Agents

N-acylation introduces a carbonyl moiety onto the azetidine nitrogen, providing access to amides which are prevalent in bioactive molecules. Acylating agents such as acyl chlorides and anhydrides are commonly employed.

Protocol 2: N-Acylation with Acyl Chlorides

This protocol outlines the N-acylation of this compound with an acyl chloride in the presence of a base.

Materials

ReagentMolar Equivalent
This compound1.0
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)1.1 - 1.2
Base (e.g., Triethylamine, DIPEA)1.5 - 2.0
Solvent (e.g., Dichloromethane, THF)-

Procedure

  • Dissolve this compound and the base in the chosen solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality and Experimental Choices:

  • Low Temperature: The reaction is typically performed at 0 °C to control the exothermicity and minimize potential side reactions.

  • Base: A tertiary amine base like triethylamine or DIPEA is used to neutralize the HCl generated during the reaction.

  • Work-up: The aqueous bicarbonate wash is essential to remove any unreacted acyl chloride and the hydrochloride salt of the base.

Reactions with Sulfonylating Agents

Sulfonylation of the azetidine nitrogen leads to the formation of sulfonamides, a functional group with significant importance in medicinal chemistry. Sulfonyl chlorides are the most common reagents for this transformation.

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

This protocol details the reaction of this compound with a sulfonyl chloride.

Materials

ReagentMolar Equivalent
This compound1.0
Sulfonyl Chloride (e.g., Tosyl chloride, Mesyl chloride)1.1
Base (e.g., Pyridine, Triethylamine)1.5
Solvent (e.g., Dichloromethane)-

Procedure

  • To a solution of this compound in dichloromethane, add the base.

  • Cool the mixture to 0 °C and add the sulfonyl chloride portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Reductive Amination with Aldehydes and Ketones

Reductive amination provides a powerful method for the formation of C-N bonds and the introduction of a wider range of substituents. The azetidine nitrogen can react with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted azetidine.

Protocol 4: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound.

Materials

ReagentMolar Equivalent
This compound1.0
Aldehyde or Ketone1.0 - 1.2
Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)1.2 - 1.5
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)-
Acetic Acid (optional, as catalyst)catalytic

Procedure

  • To a solution of this compound and the aldehyde or ketone in the chosen solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add the reducing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by flash column chromatography.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

  • pH Control: A slightly acidic medium (catalyzed by acetic acid) facilitates the formation of the iminium ion intermediate.

Reductive Amination Workflow start Start: Azetidine & Carbonyl iminium Iminium Ion Formation (Acid Catalyst) start->iminium reduction In situ Reduction (e.g., NaBH(OAc)₃) iminium->reduction product N-Substituted Product reduction->product

Caption: Workflow for Reductive Amination.

Potential for Ring-Opening Reactions

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. While the Boc protecting group on the exocyclic amine offers some electronic stabilization, the presence of strong electrophiles, particularly in combination with Lewis acids, can trigger ring cleavage. The likely site of nucleophilic attack would be one of the methylene carbons of the azetidine ring, leading to the formation of a substituted propylamine derivative. Researchers should be mindful of this potential side reaction, especially when employing highly reactive electrophiles or harsh reaction conditions. Careful monitoring of the reaction by techniques such as NMR spectroscopy can help in identifying the formation of any ring-opened byproducts.

Conclusion

This compound is a versatile substrate for the synthesis of a diverse array of N-substituted azetidine derivatives. The protocols outlined in this document provide a solid foundation for the exploration of its reactivity with various electrophiles. It is imperative for researchers to recognize that the provided procedures are general guidelines and may require optimization for specific substrates and desired outcomes. Careful consideration of the reaction parameters, including the choice of base, solvent, and temperature, is crucial for achieving high yields and minimizing potential side reactions, most notably the ring-opening of the strained azetidine core.

References

  • Al-Masum, M. Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances, 2021. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3-Methyl-3-(methylamino)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidine Scaffolds in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, endows it with unique chemical reactivity and conformational properties, distinguishing it from less strained pyrrolidines and more labile aziridines[1]. This unique structural feature allows azetidine derivatives to serve as valuable bioisosteres for more common saturated heterocycles like piperidine or piperazine, often leading to improved physicochemical properties such as solubility and metabolic stability. The strategic incorporation of substituted azetidines is a key tactic in the design of novel therapeutics, with several approved drugs containing this core structure[2][3].

The 3-methyl-3-(methylamino)azetidine core represents a particularly interesting building block, offering a secondary amine for further functionalization. The N-alkylation of this secondary amine to generate tertiary amine derivatives is a critical transformation for expanding chemical diversity and modulating pharmacological activity. However, this reaction is not without its challenges. The steric hindrance imposed by the gem-dimethyl group at the 3-position can significantly impact the reactivity of the adjacent secondary amine.

This comprehensive guide provides an in-depth analysis of the key methodologies for the successful N-alkylation of 3-methyl-3-(methylamino)azetidine derivatives. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yielding and clean reactions.

Core Methodologies for N-Alkylation

Two primary methods have proven to be robust and versatile for the N-alkylation of secondary amines, including sterically hindered systems like our target scaffold: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods depends on the desired alkyl group and the overall functional group tolerance required.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is arguably the most reliable method for the N-alkylation of secondary amines, as it inherently avoids the common pitfall of over-alkylation to form quaternary ammonium salts[4][5]. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.

Causality Behind Experimental Choices:

  • Carbonyl Source: A wide range of aldehydes and ketones can be employed, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation[4]. Its mild and chemoselective nature is crucial; it readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus preventing competitive consumption of the carbonyl compound.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal. They effectively solubilize the reactants and do not interfere with the reducing agent or the iminium ion intermediate.

  • pH Control: The addition of a mild acid, such as acetic acid, can be beneficial to catalyze the formation of the iminium ion. However, for many substrates, the reaction proceeds efficiently without an external acid catalyst.

Mechanistic Overview:

The mechanism involves two key stages: the formation of an iminium ion from the secondary amine and a carbonyl compound, followed by the hydride reduction of this intermediate.

G cluster_0 Iminium Ion Formation cluster_1 Reduction amine R₂NH carbonyl R'CHO amine->carbonyl + hemiaminal [R₂N⁺H(OH)CHR'] carbonyl->hemiaminal Nucleophilic Attack iminium [R₂N⁺=CHR'] hemiaminal->iminium - H₂O product R₂N-CH₂R' iminium->product Hydride Transfer reducing_agent NaBH(OAc)₃ reducing_agent->iminium

Caption: Mechanism of reductive amination of a secondary amine.

Experimental Workflow:

G start Dissolve 3-methyl-3-(methylamino)azetidine and carbonyl compound in anhydrous DCM add_nabhoac Add NaBH(OAc)₃ in portions at room temperature start->add_nabhoac stir Stir at room temperature for 1-4 hours add_nabhoac->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench with saturated aqueous NaHCO₃ monitor->quench Upon completion extract Extract with DCM quench->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify

Caption: A typical experimental workflow for reductive amination.

Protocol 1: Reductive Amination of 3-Methyl-3-(methylamino)azetidine

  • Reaction Setup: In a round-bottom flask, dissolve the 3-methyl-3-(methylamino)azetidine derivative (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated tertiary amine.

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation via an SN2 reaction with an alkyl halide is a straightforward method for forming C-N bonds. However, for secondary amines, this method carries the risk of over-alkylation to form a quaternary ammonium salt, as the tertiary amine product is often more nucleophilic than the starting secondary amine[5]. The choice of a suitable base and control of stoichiometry are critical for success.

Causality Behind Experimental Choices:

  • Alkylating Agent: Primary and some secondary alkyl halides (iodides and bromides are more reactive than chlorides) are suitable electrophiles.

  • Base: A non-nucleophilic, sterically hindered base is essential to deprotonate the ammonium salt intermediate without competing in the alkylation reaction. Hünig's base (N,N-diisopropylethylamine, DIPEA) is an excellent choice[6]. Other bases like potassium carbonate or cesium carbonate can also be effective, particularly in polar aprotic solvents[7].

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they can stabilize the charged transition state of the SN2 reaction.

  • Temperature: The reaction may require heating to drive it to completion, especially with less reactive alkyl halides.

Protocol 2: Direct N-Alkylation of 3-Methyl-3-(methylamino)azetidine

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the 3-methyl-3-(methylamino)azetidine derivative (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Addition of Reagents: Add Hünig's base (DIPEA) (1.5 equiv) followed by the alkyl halide (1.1 equiv).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude tertiary amine by flash column chromatography.

Comparative Data and Substrate Scope

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of secondary amines, which are applicable to the 3-methyl-3-(methylamino)azetidine scaffold.

MethodAlkylating AgentReducing Agent/BaseSolventTemp. (°C)Typical Yield (%)Key Advantages
Reductive AminationAldehydes, KetonesNaBH(OAc)₃DCM, DCE20-2570-95High chemoselectivity, avoids over-alkylation, broad substrate scope[4][8].
Direct AlkylationAlkyl Bromides/IodidesDIPEA, K₂CO₃MeCN, DMF25-8060-90Simple procedure, useful for introducing simple alkyl groups[6].

Troubleshooting and Key Considerations

  • Low Conversion in Reductive Amination: If the reaction stalls, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate iminium ion formation. Ensure that the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions.

  • Over-alkylation in Direct Alkylation: This is a common side reaction. To minimize it, use a slight excess of the amine relative to the alkyl halide and add the alkyl halide slowly to the reaction mixture. Using a sterically hindered base is also crucial[6].

  • Ring-Opening of Azetidine: While generally stable under these conditions, highly reactive electrophiles or harsh reaction conditions could potentially lead to ring-opening of the strained azetidine ring[9]. It is advisable to maintain moderate temperatures and use relatively mild reagents.

Conclusion

The N-alkylation of 3-methyl-3-(methylamino)azetidine derivatives is a key transformation for generating novel chemical entities for drug discovery. Both reductive amination and direct alkylation are powerful tools in the synthetic chemist's arsenal. Reductive amination offers superior control and a broader substrate scope, effectively mitigating the risk of over-alkylation. Direct alkylation provides a more classical and often simpler approach, which can be highly effective with careful control of reaction conditions. By understanding the mechanistic principles and optimizing the experimental parameters as detailed in these protocols, researchers can confidently and efficiently synthesize a diverse array of tertiary amine-containing azetidine derivatives for biological evaluation.

References

  • Kaur, M., & Singh, V. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(33), 5945-5983. [Link]

  • Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Methods for the synthesis of azetidines. Nature Communications, 10(1), 5343. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • O'Neill, J., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2736-2746. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245673. [Link]

  • Choi, J. H., et al. (2008). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (46), 6534-6542. [Link]

  • Vankawala, P. J., et al. (2010). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 51(13), 1777-1779. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(20), 8687-8700. [Link]

  • C-M. C., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2821. [Link]

  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines. University of New Orleans. [Link]

  • Bull, J. A., et al. (2019). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]

  • Watson, D. A., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 25(23), 4259–4263. [Link]

  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. International Journal of Organic Chemistry, 2, 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Topic: Scale-up Synthesis of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate is a valuable bifunctional building block in medicinal chemistry, incorporating the sought-after 3,3-disubstituted azetidine motif. The inherent ring strain of the four-membered azetidine core presents unique challenges for its synthesis, particularly during scale-up, where stability, safety, and process efficiency are paramount.[1][2] This application note provides a comprehensive, robust, and scalable multi-step synthesis route starting from readily available precursors. We detail a self-validating protocol that addresses common scale-up challenges, including exothermic reactions, hazardous reagent handling, and non-chromatographic purification methods. The causality behind key experimental choices is explained to provide a framework for logical process development and optimization.

Introduction: Strategic Importance and Synthetic Challenges

The azetidine scaffold is a privileged structure in modern drug discovery, appearing in numerous marketed drugs and clinical candidates.[2] Its rigid, three-dimensional structure provides a unique vector in chemical space compared to more common five- and six-membered rings, often leading to improved ligand efficiency, metabolic stability, and physicochemical properties.[3] The target molecule, this compound, offers two orthogonal points for diversification: the Boc-protected secondary amine and the azetidine ring nitrogen, making it a highly versatile intermediate.

However, the synthesis of such structures is non-trivial. The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to undesired ring-opening reactions, particularly under harsh acidic or nucleophilic conditions.[1][2] A successful scale-up campaign requires a synthetic strategy that carefully manages these stability issues while prioritizing safety, cost-effectiveness, and operational simplicity. The protocol described herein was designed with these pillars in mind, moving from common starting materials through a series of robust chemical transformations optimized for large-scale production.

Synthetic Strategy and Retrosynthetic Analysis

The overall strategy is to construct the functionalized azetidine ring first, using a stable protecting group on the ring nitrogen, and then perform the necessary modifications at the C3 position before a final protection step. A benzhydryl (Boc) group is chosen as the initial N-protecting group due to its steric bulk, which can direct reactivity, and its clean removal via catalytic hydrogenation—a highly scalable and green method.

The retrosynthetic analysis reveals a convergent and logical pathway from the target molecule to commercially available starting materials.

G target Target Molecule This compound step5 N-Boc Protection target->step5 [1] inter5 N-methyl-3-methylazetidin-3-amine step5->inter5 step4 N-Debenzhydrylation (Hydrogenolysis) inter5->step4 [2] inter4 1-Benzhydryl-N-methyl- 3-methylazetidin-3-amine step4->inter4 step3 Reductive Amination inter4->step3 [3] inter3 1-Benzhydryl-3-amino- 3-methylazetidine step3->inter3 step2 Azide Reduction (Hydrogenation) inter3->step2 [4] inter2 1-Benzhydryl-3-azido- 3-methylazetidine step2->inter2 step1 Azide Displacement inter2->step1 [5] inter1 1-Benzhydryl-3-methylazetidin-3-ol (via Mesylate) step1->inter1 start Starting Materials (e.g., 2-methyl-2-vinyloxirane, benzhydrylamine) inter1->start [6] G cluster_0 Process Flow raw_mats Raw Materials (Chloropropanol, Benzhydrylamine) step1 Step 1: Ring Formation Reactor 1 (Toluene) raw_mats->step1 inter1 Intermediate 1 (Azetidinol) step1->inter1 step2 Step 2: Azidation Reactor 2 (DMF) inter1->step2 Purification/ Isolation inter2 Intermediate 2 (Azidoazetidine) step2->inter2 step3 Step 3: Reduction/Methylation Hydrogenator inter2->step3 Workup inter3 Intermediate 3 (Methylamine) step3->inter3 step4 Step 4: Deprotection Hydrogenator inter3->step4 Purification inter4 Intermediate 4 (Free Amine) step4->inter4 step5 Step 5: Boc Protection Reactor 3 (DCM) inter4->step5 Distillation final_product Final Product (API Intermediate) step5->final_product Workup/ Isolation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable azetidine-based building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Overview of a Typical Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common conceptual route begins with the construction of the 3-methyl-3-aminoazetidine core, followed by N-methylation and subsequent protection with a tert-butyloxycarbonyl (Boc) group. Understanding this pathway is critical for pinpointing the origin of potential impurities.

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection & Boc Protection A 1,3-Dihalo-2-methyl-2-aminopropane derivative B N-Protected 3-Methyl-3-aminoazetidine A->B Intramolecular Cyclization (Base) C N-Protected 3-Methyl-3-(methylamino)azetidine B->C Reductive Amination or Alkylating Agent D 3-Methyl-3-(methylamino)azetidine C->D Deprotection E Target Molecule: This compound D->E Boc₂O, Base

Caption: Conceptual synthetic workflow for the target molecule.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis, focusing on the identification, cause, and remediation of common impurities.

Category 1: Starting Material & Reagent-Related Impurities

Q1: My final product is contaminated with a high-boiling, greasy substance that is difficult to remove by column chromatography. What is its likely origin and how can I prevent it?

A1:

  • Likely Cause: This is a classic sign of mineral oil contamination . Mineral oil is often used as a dispersion agent for reactive hydride bases like sodium hydride (NaH), which might be used in precursor synthesis steps (e.g., the Horner-Wadsworth-Emmons reaction to build a precursor).[1]

  • Causality: NaH is typically sold as a 60% dispersion in mineral oil for safety and handling. During an aqueous work-up, the unreacted NaH is quenched, but the high-boiling, non-polar mineral oil remains in the organic phase. Its low volatility and non-polar nature make it difficult to remove by standard evaporation or silica gel chromatography, where it can co-elute with the product.

  • Troubleshooting & Prevention:

    • Pre-washing the Reagent: Before use, the NaH/mineral oil dispersion can be washed with a dry, non-polar solvent like hexane or pentane. The NaH will settle, and the supernatant containing the mineral oil can be carefully decanted. This must be done under an inert atmosphere (e.g., in a glovebox or under Argon/Nitrogen).

    • Post-Reaction Purification: If contamination has already occurred, purification can be attempted by triturating the crude product with a solvent in which the desired product is sparingly soluble but the mineral oil is very soluble (e.g., cold hexane). Alternatively, a two-stage vacuum distillation (Kugelrohr) can be effective for purifying intermediates by first removing volatile impurities at a lower temperature, followed by distillation of the product at a higher temperature, leaving the non-volatile mineral oil behind.[1]

Category 2: Reaction Byproducts and Side Reactions

Q2: My mass spectrometry results show a significant peak at [M-100]+, especially after purification. What is this impurity and why is it forming?

A2:

  • Likely Cause: This impurity is the de-protected product , 3-methyl-3-(methylamino)azetidine, resulting from the cleavage of the tert-butyloxycarbonyl (Boc) group. The mass difference of 100 amu corresponds to the loss of C₅H₈O₂ (the Boc group minus a proton).

  • Causality: The Boc group is notoriously labile under acidic conditions.[2][3] Exposure to even mild protic acids can catalyze its removal. This can occur inadvertently during:

    • Work-up: An overly acidic aqueous wash (e.g., using 1M HCl to remove basic impurities).

    • Purification: Standard silica gel is slightly acidic and can cause partial or complete deprotection, especially with prolonged exposure. This is exacerbated by chlorinated solvents like dichloromethane (DCM), which can contain trace amounts of HCl.

  • Troubleshooting & Prevention:

    • Neutralize Silica Gel: Before performing column chromatography, flush the column with the eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to neutralize acidic sites.

    • Alternative Purification: Consider using neutral alumina for chromatography or alternative methods like preparative HPLC with a buffered mobile phase.

    • Aqueous Work-up: Use a milder acid for washes (e.g., saturated ammonium chloride solution) or a dilute base (e.g., sodium bicarbonate solution) to remove reagents. Ensure the final organic extract is pH neutral before concentration.

Q3: I am observing a highly polar impurity that seems to be an isomer of a hydrated starting material. What could this be?

A3:

  • Likely Cause: This is likely a ring-opened byproduct . Azetidine rings possess significant ring strain (approx. 25.4 kcal/mol) and are susceptible to nucleophilic ring-opening, especially under harsh conditions.[4][5] In your case, this could be a derivative of 3-amino-2-methyl-propan-1-ol.

  • Causality: The strain in the four-membered ring makes the C-N bonds susceptible to cleavage. This can be triggered by:

    • Acid Catalysis: Protonation of the ring nitrogen makes the ring carbons more electrophilic and vulnerable to attack by weak nucleophiles, including water from the work-up.[6]

    • Strong Nucleophiles: Residual nucleophiles from previous steps (e.g., halides, hydroxide) can attack a ring carbon, leading to cleavage.

  • Troubleshooting & Prevention:

    • Control pH: Maintain neutral or slightly basic conditions throughout the reaction and work-up to minimize acid-catalyzed ring opening.

    • Moderate Temperatures: Avoid excessive heating during the reaction or distillation, as this can provide the energy needed to overcome the activation barrier for ring-opening.

    • Reagent Purity: Ensure all reagents and solvents are free from strong acids or nucleophiles that are not part of the intended reaction.

Caption: Formation of a ring-opened impurity via acid catalysis.

Q4: My reaction is sluggish, and I always have unreacted 3-methyl-3-(methylamino)azetidine starting material. How can I improve the conversion?

A4:

  • Likely Cause: The issue could be related to reagent stoichiometry, reaction temperature, or the choice of base. The nucleophilicity of the secondary amine in the azetidine core might be lower than expected due to steric hindrance from the adjacent quaternary carbon.

  • Causality: The reaction of an amine with Di-tert-butyl dicarbonate (Boc₂O) requires the amine to act as a nucleophile. If the reaction is too slow, incomplete conversion will result. The choice of base is also crucial; it must be strong enough to deprotonate the amine's conjugate acid but not so strong as to cause side reactions.

  • Troubleshooting & Prevention:

    • Reagent Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure the amine is the limiting reagent.

    • Solvent and Base: Use an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). A non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is standard. Ensure the base is added before the Boc₂O. Sometimes, using a biphasic system with a mild inorganic base like NaHCO₃ or K₂CO₃ in water/DCM can be effective and simplifies work-up.

    • Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid impurity formation at higher temperatures.

    • Catalyst: In some cases, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] However, use it judiciously as it can also catalyze side reactions if not controlled.

Impurity Summary Table
Impurity NameCommon OriginTypical Analytical Signature (LC-MS)Prevention Strategy
Mineral OilNaH dispersionNot UV active; appears as a broad, late-eluting peak in GC-MS.Wash NaH with hexane before use; triturate crude product.
De-Boc ProductAcidic conditions during work-up or purification[M+H]⁺ at M-100Use neutral or slightly basic conditions; neutralize silica gel.
Ring-Opened ProductAcid/strong nucleophile exposure; high heat[M+H]⁺ at M+18 (from hydration)Maintain neutral pH; avoid excessive temperatures.
Unreacted AmineIncomplete reaction[M+H]⁺ corresponding to starting materialUse slight excess of Boc₂O; optimize base and temperature.
Recommended Analytical Protocols
Protocol 1: HPLC-UV/MS Method for Purity Assessment

This protocol provides a general method for assessing the purity of the final product and identifying the aforementioned impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 210 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Expected Elution Order: Ring-Opened Product (most polar) -> De-Boc Product -> Unreacted Amine -> Target Molecule (least polar of the main components).

General Troubleshooting Workflow

When faced with an unknown purity issue, a systematic approach is key. The following workflow can help diagnose and resolve problems efficiently.

G start Purity Issue Detected (e.g., by LC-MS, NMR) char_impurity Characterize Impurity (Mass, Polarity, NMR) start->char_impurity is_sm Mass matches starting material? char_impurity->is_sm Known Mass unknown_path Unknown Impurity: - Review reaction mechanism for potential side reactions - Isolate and perform full structural elucidation (NMR) char_impurity->unknown_path Unknown Mass is_degraded Mass matches known degradation pathway? (e.g., M-100, M+18) is_sm->is_degraded No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Add catalyst (DMAP) - Check reagent stoichiometry is_sm->incomplete_rxn Yes is_reagent Impurity is non-polar, no UV activity? is_degraded->is_reagent No degradation_path Degradation Product: - Check pH of work-up/silica - Use milder conditions - Avoid high temperatures is_degraded->degradation_path Yes reagent_artifact Reagent Artifact (e.g., Mineral Oil): - Wash reagents before use - Use alternative purification (Trituration, Kugelrohr) is_reagent->reagent_artifact Yes is_reagent->unknown_path No end Purity Specification Met incomplete_rxn->end degradation_path->end reagent_artifact->end unknown_path->end

Caption: A systematic workflow for impurity troubleshooting.

References
  • Alabugin, I. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. [Link]

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Technical Support Center: Purification of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the chromatographic purification of tert-butyl methyl(3-methylazetidin-3-yl)carbamate. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification process.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering probable causes and actionable solutions based on extensive field experience.

Question 1: My product is streaking or tailing significantly on the TLC plate and the column. What's causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying amines on silica gel. The primary cause is the interaction between the basic amine functionality of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow and uneven elution, resulting in a tailed peak.

Probable Causes & Solutions:

  • Acidic Silica: The silica gel itself is acidic and can strongly adsorb your basic compound.

    • Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase. A common starting point is 0.1-1% TEA in your eluent system (e.g., ethyl acetate/hexanes). The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.[1]

    • Solution 2: Use Deactivated Silica. If the addition of a basic modifier is not sufficient or is incompatible with your downstream applications, consider using a deactivated silica gel. This can be prepared by treating standard silica gel with a silylating agent to cap the acidic silanol groups.[2]

  • Overloading: Loading too much crude material onto the column can also lead to peak tailing and poor separation.

    • Solution: As a general rule, the amount of crude material loaded should be 1-5% of the total weight of the silica gel used for the column.

Question 2: I'm seeing a new, more polar spot on my TLC plate after spotting my crude material and letting it sit for a while. Is my compound decomposing on the silica?

Answer:

This is a strong indication that your compound may be unstable on silica gel. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, and the acidic nature of silica gel can be sufficient to cause partial deprotection.[2][3]

Probable Causes & Solutions:

  • On-Plate/On-Column Decomposition: The acidic environment of the silica gel is likely cleaving the Boc group, resulting in the free amine, which is significantly more polar.

    • Solution 1: Neutralize the Silica. As mentioned previously, adding a basic modifier like triethylamine to your mobile phase can help neutralize the silica and prevent decomposition.

    • Solution 2: Minimize Contact Time. Work quickly. Do not let your compound sit on the TLC plate for extended periods before developing. Similarly, for column chromatography, aim for a reasonably fast elution to minimize the time your compound is in contact with the silica.

    • Solution 3: Alternative Stationary Phases. If decomposition remains a significant issue, consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica like diol or amino-propyl silica.

Question 3: My compound is eluting very close to a non-polar impurity. How can I improve the separation?

Answer:

Achieving good resolution between compounds with similar polarities can be challenging. Fine-tuning your mobile phase composition is key.

Probable Causes & Solutions:

  • Inadequate Mobile Phase Strength: Your chosen solvent system may not be optimal for resolving the two compounds.

    • Solution 1: Adjust Solvent Polarity. Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution. For example, if you are using a 20% ethyl acetate in hexanes mixture, try 15% or 25%.

    • Solution 2: Try Different Solvent Systems. If adjusting the ratio of your current system doesn't work, try a completely different solvent system. For example, dichloromethane/methanol or toluene/acetone can offer different selectivities. Always test new solvent systems by TLC first.[4]

    • Solution 3: Isocratic vs. Gradient Elution. If you are running an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can often improve separation. Start with a lower polarity mobile phase and gradually increase the polarity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for many Boc-protected amines is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[5] Based on the structure of your compound, a starting ratio of 20-30% ethyl acetate in hexanes is a reasonable initial guess. Always perform a TLC analysis to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

Q2: How can I visualize my compound on a TLC plate if it's not UV active?

Since this compound lacks a strong chromophore, it may not be visible under a UV lamp. In this case, you will need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with many organic compounds. Another excellent option for amines and amides is a ninhydrin stain, which will typically produce a colored spot (often yellow or purple) upon heating.

Q3: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable alternative, especially if you are having issues with silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol would be a typical setup. However, be aware that the Boc group can be sensitive to acidic mobile phase additives like trifluoroacetic acid (TFA), which are commonly used in reversed-phase HPLC.[3] If you use TFA, it's advisable to neutralize the collected fractions immediately to prevent deprotection. Using a less acidic additive like formic acid may be a safer choice.[6]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of this compound.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude material).

  • Add your chosen mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine) to the silica gel to create a slurry.

  • Stir the slurry gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]

  • Once the silica has settled, add another thin layer of sand on top.

3. Loading the Sample:

  • Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[8]

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the top of the column.

  • Apply gentle pressure to the top of the column using a pump or a nitrogen line to achieve a steady flow rate.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of your compound by TLC.

5. Product Isolation:

  • Combine the fractions containing your pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified problem1 Peak Tailing/Streaking start->problem1 problem2 Compound Decomposition start->problem2 problem3 Poor Separation start->problem3 cause1 Acidic Silica Overloading problem1->cause1 cause2 Boc Deprotection on Silica problem2->cause2 cause3 Suboptimal Mobile Phase problem3->cause3 solution1 Add Basic Modifier (e.g., TEA) | Reduce Sample Load cause1->solution1 solution2 Use Basic Modifier | Minimize Contact Time | Use Alumina cause2->solution2 solution3 Adjust Solvent Ratio | Change Solvent System | Use Gradient Elution cause3->solution3 end_node Pure Product solution1->end_node solution2->end_node solution3->end_node

Caption: A workflow diagram for troubleshooting common chromatography issues.

Key Purification Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and cost-effective for most purifications.
Mobile Phase Hexanes/Ethyl Acetate with 0.1-1% TriethylamineGood starting point for Boc-protected amines; TEA improves peak shape.
Rf Value 0.2 - 0.4Provides optimal separation and reasonable elution time.
Sample Loading 1-5% of silica gel weightPrevents column overloading and ensures good separation.
Visualization Potassium Permanganate or Ninhydrin StainNecessary for compounds without a UV chromophore.

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Agilent. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Boc-3-methyl-3-(methylamino)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-3-methyl-3-(methylamino)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Introduction to the Synthetic Strategy

The synthesis of N-Boc-3-methyl-3-(methylamino)azetidine is typically approached in a two-step sequence starting from the commercially available N-Boc-3-azetidinone. The first step involves the formation of the quaternary center at the 3-position via α-alkylation. The second step is a reductive amination to introduce the methylamino group.

This guide is structured to address specific issues that may arise during each of these critical steps.

Part 1: Synthesis of the Ketone Precursor, N-Boc-3-methylazetidin-3-one

The formation of N-Boc-3-methylazetidin-3-one is most commonly achieved through the alkylation of the enolate of N-Boc-3-azetidinone with a methylating agent, such as methyl iodide.

Troubleshooting Guide: α-Methylation of N-Boc-3-azetidinone

Question 1: My reaction is incomplete, and I am recovering a significant amount of starting material (N-Boc-3-azetidinone). What could be the issue?

Answer: Incomplete conversion is a common issue and can often be traced back to the deprotonation step to form the enolate.

  • Insufficient Base: The pKa of the α-proton of a ketone is typically around 19-20. A strong, non-nucleophilic base is required for complete deprotonation. Lithium diisopropylamide (LDA) is a common choice. Ensure you are using at least one full equivalent of a sufficiently strong base.

  • Temperature Control: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. However, if the deprotonation is sluggish, allowing the reaction to warm slightly (e.g., to -40 °C) for a short period before the addition of the electrophile might improve conversion. Careful monitoring is crucial to avoid decomposition.

  • Moisture Contamination: Strong bases like LDA are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous. Any residual water will quench the base and prevent complete enolate formation.

Question 2: I am observing a significant amount of a side product with the same mass as the desired product. What could this be?

Answer: A common side reaction in the alkylation of ketone enolates is O-alkylation, leading to the formation of an enol ether.

  • Mechanism of O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is usually thermodynamically favored, O-alkylation can be a competing kinetic pathway.

  • Solvent Effects: The choice of solvent can influence the C/O alkylation ratio. Aprotic solvents like tetrahydrofuran (THF) are generally preferred for C-alkylation.

  • Counter-ion Effects: The nature of the counter-ion can also play a role. Lithium enolates, for example, tend to favor C-alkylation more than sodium or potassium enolates due to tighter coordination.

Question 3: I am seeing a product with a mass corresponding to the addition of two methyl groups. How can I prevent this dialkylation?

Answer: The formation of a dialkylated product, N-Boc-3,3-dimethylazetidin-3-one, can occur if the mono-alkylated product is deprotonated and reacts with another equivalent of the methylating agent.

  • Stoichiometry of the Electrophile: Use of a large excess of the methylating agent (e.g., methyl iodide) can promote dialkylation. It is recommended to use close to one equivalent (1.0-1.1 eq.) of the electrophile.

  • Reaction Time and Temperature: Adding the electrophile at a low temperature and carefully monitoring the reaction progress by TLC or LC-MS can help to quench the reaction once the starting material is consumed, minimizing the chance for a second alkylation.

Part 2: Reductive Amination of N-Boc-3-methylazetidin-3-one

The second step involves the reaction of the synthesized ketone with methylamine in the presence of a reducing agent to form the desired tertiary amine. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mildness and selectivity.[1][2]

Troubleshooting Guide: Reductive Amination

Question 1: The reaction is slow or incomplete, and I am isolating unreacted ketone. How can I drive the reaction to completion?

Answer: Slow or incomplete reductive amination can be due to several factors related to the formation of the intermediate iminium ion and its subsequent reduction.

  • Iminium Ion Formation: The rate-limiting step can be the formation of the iminium ion from the ketone and methylamine. This is an equilibrium process that involves the dehydration of a hemiaminal intermediate.

    • pH of the reaction: The formation of the iminium ion is often catalyzed by mild acid.[2] While STAB can tolerate acidic conditions, ensuring the reaction medium is not basic can be beneficial. Some protocols include a small amount of acetic acid to facilitate iminium ion formation.

    • Water Scavengers: The presence of water can shift the equilibrium away from the iminium ion. The use of molecular sieves can help to remove water and drive the reaction forward.

  • Steric Hindrance: The ketone in this synthesis is sterically hindered, being at a quaternary center on a strained four-membered ring. This can slow down the initial attack of methylamine. Increasing the reaction time or temperature (moderately, e.g., to room temperature or 40 °C) may be necessary.

  • Reducing Agent Activity: Ensure the sodium triacetoxyborohydride is of good quality and has not been deactivated by moisture.

Question 2: I am observing a side product with a mass corresponding to the reduction of the starting ketone to an alcohol. How can I avoid this?

Answer: The formation of N-Boc-3-methyl-3-hydroxyazetidine is a result of the direct reduction of the ketone by the hydride source.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of iminium ions over ketones.[1] However, if the iminium ion formation is slow, the ketone may be slowly reduced. Sodium cyanoborohydride is another option that is highly selective for iminium ions at neutral pH.[1]

  • Reaction Conditions: Adding the reducing agent after allowing the ketone and amine to stir for a period to favor iminium ion formation can sometimes mitigate this side reaction.

Question 3: I am having difficulty purifying my final product from the reaction mixture. What are some effective purification strategies?

Answer: The purification of tertiary amines can be challenging due to their basicity and polarity.

  • Acid-Base Extraction: A common method for purifying amines is to perform an acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium bicarbonate until it is basic to litmus paper.

    • Extract the aqueous layer with an organic solvent to recover the purified free amine.

  • Column Chromatography:

    • Silica Gel: Standard silica gel chromatography can be used. However, the basicity of the amine can lead to tailing on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent system.

    • Alumina: Basic or neutral alumina can also be a suitable stationary phase for the purification of amines.

  • SCX Cartridge: Solid-phase extraction using a strong cation exchange (SCX) cartridge can be a very effective method for purifying basic compounds. The crude mixture is loaded onto the cartridge, which is then washed with a non-polar solvent to remove neutral impurities. The desired amine is then eluted with a solution of ammonia in methanol.

Data and Protocols

Table 1: Key Reagents and Typical Reaction Conditions
StepReagentTypical Conditions
α-Methylation
BaseLithium diisopropylamide (LDA)1.0 - 1.2 equivalents
ElectrophileMethyl iodide (CH₃I)1.0 - 1.1 equivalents
SolventAnhydrous Tetrahydrofuran (THF)-
Temperature-78 °C to -40 °C-
Reductive Amination
AmineMethylamine (solution in THF or as a salt)1.5 - 3.0 equivalents
Reducing AgentSodium triacetoxyborohydride (STAB)1.5 - 2.0 equivalents
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)-
AdditiveAcetic Acid (optional)0.1 - 1.0 equivalent
Temperature0 °C to Room Temperature-
Experimental Protocol: Reductive Amination of N-Boc-3-methylazetidin-3-one
  • To a solution of N-Boc-3-methylazetidin-3-one (1.0 eq.) in anhydrous dichloromethane (DCM), add a solution of methylamine (2.0 eq., e.g., as a 2M solution in THF).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.

Visualizing the Process

Diagram 1: Overall Synthetic Pathway

G cluster_0 Step 1: α-Methylation cluster_1 Step 2: Reductive Amination Start N-Boc-3-azetidinone Product1 N-Boc-3-methylazetidin-3-one Start->Product1 Base 1. LDA, THF, -78 °C Electrophile 2. CH₃I Product1_ref N-Boc-3-methylazetidin-3-one FinalProduct N-Boc-3-methyl-3-(methylamino)azetidine Product1_ref->FinalProduct Reagents CH₃NH₂, STAB, DCM

Caption: Synthetic route to the target compound.

Diagram 2: Troubleshooting Flowchart for Reductive Amination

G Start Reductive Amination Issues? Incomplete Incomplete Reaction? Start->Incomplete SideProduct Alcohol Side Product? Start->SideProduct Purification Purification Difficulty? Start->Purification Sol_Incomplete1 Increase reaction time/temp Incomplete->Sol_Incomplete1 Sol_Incomplete2 Add mild acid (AcOH) Incomplete->Sol_Incomplete2 Sol_Incomplete3 Use molecular sieves Incomplete->Sol_Incomplete3 Sol_SideProduct1 Pre-form iminium ion SideProduct->Sol_SideProduct1 Sol_SideProduct2 Consider NaBH₃CN SideProduct->Sol_SideProduct2 Sol_Purification1 Acid-base extraction Purification->Sol_Purification1 Sol_Purification2 Chromatography with Et₃N modifier Purification->Sol_Purification2 Sol_Purification3 Use SCX cartridge Purification->Sol_Purification3

Caption: Common issues and solutions in reductive amination.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. G. (n.d.). Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

Sources

Technical Support Center: Optimizing Boc Protection of 3-Methyl-3-(methylamino)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the Boc protection of 3-methyl-3-(methylamino)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The structure of this guide is intended to be a dynamic resource, addressing specific challenges you may encounter in the lab.

Troubleshooting Guide

This section addresses common issues encountered during the Boc protection of 3-methyl-3-(methylamino)azetidine, a secondary amine within a sterically hindered four-membered ring.

Issue 1: Low or No Product Yield

Question: I am attempting to perform a Boc protection on 3-methyl-3-(methylamino)azetidine using Di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine (TEA) in dichloromethane (DCM), but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the Boc protection of this specific substrate can stem from several factors, primarily related to the reduced nucleophilicity of the secondary amine and potential steric hindrance. Here’s a breakdown of possible causes and optimization strategies:

  • Insufficient Basicity: Triethylamine (TEA) may not be a strong enough base to sufficiently deprotonate the secondary amine, which is necessary to increase its nucleophilicity for the attack on the (Boc)₂O.[1] A more potent, non-nucleophilic base is often required.

  • Steric Hindrance: The azetidine ring, coupled with the methyl group at the 3-position, can sterically hinder the approach of the bulky (Boc)₂O reagent.

  • Solvent Effects: Dichloromethane (DCM) is a common solvent, but its polarity may not be optimal for this reaction. The solubility of the starting material and intermediates can play a crucial role in reaction efficiency.[2]

Optimization Strategies:

StrategyRationaleExperimental Protocol
Stronger Base A stronger base like N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP) can more effectively deprotonate the amine, enhancing its nucleophilicity.[1] DMAP can also act as a nucleophilic catalyst.[3]Substitute TEA with 1.2 - 2.0 equivalents of DIPEA. Alternatively, use a catalytic amount of DMAP (0.1-0.2 equiv.) in conjunction with TEA or DIPEA.
Solvent System A more polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) can improve the solubility of the reactants and stabilize charged intermediates.[2][4] A biphasic system with a mild inorganic base can also be effective.Replace DCM with THF or MeCN. Alternatively, consider a biphasic system of THF/water or Dioxane/water with a base like sodium bicarbonate or sodium hydroxide.[5]
Increased Temperature Gently heating the reaction can provide the necessary activation energy to overcome steric hindrance.After the addition of (Boc)₂O, gently warm the reaction mixture to 40-50°C and monitor by TLC.
Increased Reagent Concentration Increasing the concentration of (Boc)₂O can help drive the reaction to completion.Use 1.1 to 1.5 equivalents of (Boc)₂O.[1]
Issue 2: Formation of Side Products

Question: My reaction is proceeding, but I am observing significant side products in my crude NMR, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The primary side product of concern in Boc protection is the formation of a urea derivative, which arises from the reaction of the amine with carbon dioxide, a byproduct of the reaction.[6][7][8] Another possibility, though less common for secondary amines, is over-protection if any primary amine impurities are present.

Minimization Strategies:

  • Control Reaction Temperature: The breakdown of the intermediate tert-butyl carbonate to CO₂ and tert-butanol is a key step.[6] Running the reaction at or below room temperature can help control the rate of CO₂ evolution.

  • Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise to the mixture of the amine and base can help to maintain a low concentration of the activated Boc species, disfavoring side reactions.

  • Inert Atmosphere: While not always necessary for Boc protections, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the amine, which could lead to other impurities.[2]

Issue 3: Difficult Purification

Question: I have successfully formed the Boc-protected product, but I am struggling to separate it from unreacted (Boc)₂O and the tert-butanol byproduct. What is the best purification strategy?

Answer:

Purification can indeed be challenging due to the similar polarities of the product and byproducts. Here are some effective approaches:

  • Aqueous Work-up: A standard aqueous work-up is the first step. Wash the organic layer with a mild acid (e.g., 0.5 M HCl) to remove any remaining amine starting material, followed by a wash with saturated sodium bicarbonate solution to neutralize any acid and remove some water-soluble byproducts. Be cautious, as excessive exposure to strong acid can lead to premature deprotection.[9]

  • Sublimation of (Boc)₂O: If significant unreacted (Boc)₂O remains, it can sometimes be removed by sublimation under high vacuum.

  • Column Chromatography: This is the most common method for obtaining highly pure material. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The Boc-protected product is generally less polar than the starting amine but may have a similar Rf to tert-butanol. Careful fraction collection is key.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for Boc protection?

A1: While the reaction can proceed without a base, it is generally slow, especially for less nucleophilic amines like secondary amines.[6][8] The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and accelerating the reaction.[1] For a sterically hindered secondary amine like 3-methyl-3-(methylamino)azetidine, the use of a base is highly recommended for efficient conversion.

Q2: What is the mechanism of Boc protection with (Boc)₂O?

A2: The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide gas and tert-butanol.[6][7][10]

Boc_Protection_Mechanism Amine R₂NH Plus1 + Amine->Plus1 Boc2O (Boc)₂O Intermediate [Tetrahedral Intermediate] Boc2O->Intermediate Nucleophilic Attack Plus1->Boc2O ProtectedAmine R₂N-Boc Intermediate->ProtectedAmine Collapse & Decomposition Plus2 + ProtectedAmine->Plus2 tBuOH t-BuOH Plus3 + tBuOH->Plus3 CO2 CO₂ Plus2->tBuOH Plus3->CO2

Caption: Mechanism of Boc Protection.

Q3: Can I use alcoholic solvents like methanol or ethanol for this reaction?

A3: While alcoholic solvents have been shown to enhance the rate of Boc protection for some amines, particularly aromatic amines, they can also compete with the amine for reaction with (Boc)₂O, leading to the formation of tert-butyl carbonate byproducts.[11] For a secondary aliphatic amine, it is generally safer to use aprotic solvents like THF, DCM, or acetonitrile to avoid this side reaction.

Q4: How do I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. The Boc-protected product will be less polar than the starting amine and will therefore have a higher Rf value. Staining with ninhydrin is not effective for the product as the secondary amine is now protected, but it can be used to visualize the disappearance of the starting material. A potassium permanganate stain can be used to visualize both the starting material and the product.

Q5: What are the optimal stoichiometry and reaction times?

A5: A slight excess of (Boc)₂O (1.1-1.5 equivalents) is typically used to ensure complete consumption of the amine.[1] The amount of base used is generally between 1.2 and 2.0 equivalents. Reaction times can vary from a few hours to overnight, depending on the specific conditions and the reactivity of the substrate. It is always best to monitor the reaction by TLC to determine the point of completion.

Experimental_Workflow Start Dissolve Amine & Base in Solvent AddBoc Slowly Add (Boc)₂O Start->AddBoc React Stir at RT (or heat if needed) AddBoc->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: General Experimental Workflow.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Evaluation of different solvents for O-Boc protec- tion of phenol under catalyst-free conditions. - ResearchGate. [Link]

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. [Link]

  • Specific solvent issues with BOC deprotection. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
  • Dual protection of amino functions involving Boc - RSC Publishing. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. [Link]

  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Removal of Boc protecting group as workup? : r/chemistry - Reddit. [Link]

Sources

Technical Support Center: Troubleshooting the Boc Deprotection of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc deprotection of tert-butyl methyl(3-methylazetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for this specific transformation. The unique structural features of this substrate, namely the sterically hindered tertiary amine within a strained azetidine ring, can present specific challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

This resource is structured to anticipate and address common issues encountered in the lab, from incomplete reactions to unexpected side products. We will delve into the mechanistic underpinnings of various deprotection strategies, offering not just solutions but also the rationale behind them.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues during your experiment.

Issue 1: Incomplete or Sluggish Deprotection

Question: My reaction is showing significant amounts of starting material remaining even after prolonged reaction times using standard TFA/DCM conditions. What could be the cause and how can I drive the reaction to completion?

Answer: Incomplete deprotection of this compound is a common hurdle. The primary reasons often revolve around insufficient acid strength or concentration to efficiently protonate the sterically hindered carbamate.[1][2]

  • Insufficient Acid Stoichiometry: The basicity of the azetidine nitrogen and the product amine can quench the acid, necessitating a larger excess than typically used for less basic substrates.

  • Low Reaction Temperature: While starting at 0 °C is a good practice to control potential exotherms, the reaction may require warming to room temperature to achieve a reasonable rate.[1]

  • Steric Hindrance: The methyl group on the azetidine ring, in addition to the tertiary nature of the carbamate, increases the steric bulk around the Boc group, making it less accessible for protonation.

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-25% TFA in DCM, which can be increased to 50% or even neat TFA for recalcitrant substrates.[2]

  • Elevate the Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor the progress by TLC or LC-MS.

  • Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be more effective.[1][3] 4M HCl in dioxane is a widely used and potent reagent for Boc deprotection.[4]

Issue 2: Observation of an Unexpected Side Product (Potential tert-Butylation)

Question: I am observing a byproduct with a mass corresponding to the addition of a tert-butyl group to my molecule of interest. How can I prevent this?

Answer: The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[5][6][7] This electrophile can be trapped by any nucleophilic species present in the reaction mixture. While the target molecule, methyl(3-methylazetidin-3-yl)amine, is not electron-rich, other functionalities on a more complex scaffold could be susceptible.

Recommended Solutions:

  • Employ Scavengers: The most effective strategy is to add a scavenger to the reaction mixture to trap the tert-butyl cation.[1] Common and effective scavengers include:

    • Triethylsilane (TES)

    • Triisopropylsilane (TIPS)

    • Thioanisole

    • Water [1]

A typical protocol involves using 5-10 equivalents of the scavenger relative to the substrate.

Issue 3: Concerns about Azetidine Ring Stability

Question: I am worried about the stability of the strained azetidine ring under strongly acidic conditions. Is ring-opening a significant risk?

Answer: While azetidines are strained four-membered rings, they are generally stable to the acidic conditions required for Boc deprotection. Studies have shown that even in the presence of strong acids like TFA, the azetidine ring remains intact during the removal of protecting groups.[8] However, prolonged exposure to very harsh conditions or elevated temperatures should be avoided.

Recommended Mitigation Strategies:

  • Monitor Reaction Times: Aim for the shortest reaction time necessary for complete deprotection. Monitor the reaction closely by TLC or LC-MS.

  • Use Milder Conditions if Possible: If your substrate is particularly sensitive, consider alternative, milder deprotection methods.

Alternative Deprotection Protocols

For substrates that are sensitive to strong acids or where standard methods fail, several alternative protocols can be employed.

Table 1: Comparison of Boc Deprotection Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic TFA in DCM or HCl in Dioxane0 °C to RT, 1-4 hFast, reliable, and widely used.[9][10]Harsh conditions, potential for side reactions.[6]
Lewis Acid-Mediated TMSI, ZnBr₂DCM, 0 °C to RTMilder than strong protic acids.[10]Reagents can be moisture-sensitive.
Milder Protic Acids Aqueous Phosphoric AcidTHF, RT to 50 °CEnvironmentally benign and selective.[11]Slower reaction times.
Oxalyl Chloride/Methanol Oxalyl Chloride, MethanolRT, 1-4 hMild and selective for N-Boc groups.[3][12]Generates gaseous byproducts.
Thermal Deprotection HeatHigh-boiling solvent (e.g., TFE)Acid-free conditions.[13]Requires high temperatures, potential for thermal degradation.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Azeotrope with toluene (3x) to remove residual TFA.[14]

  • The resulting TFA salt can be used directly or neutralized with a suitable base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[4]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete within 1-2 hours).

  • Upon completion, concentrate the reaction mixture in vacuo to afford the hydrochloride salt, which often precipitates as a solid.[4]

Visualizing the Deprotection Workflow

Diagram 1: General Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Workup & Isolation Start Boc-Protected Amine Reagents Acidic Reagent (e.g., TFA or HCl) Start->Reagents Reaction Deprotection Start->Reaction Reagents->Reaction Quench Quench/Neutralize (if necessary) Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification/ Isolation Extraction->Purification Product Deprotected Amine Salt or Free Amine Purification->Product

Caption: A generalized workflow for the acid-mediated Boc deprotection process.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Logic Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete SideProduct Side Product Formation Start->SideProduct Degradation Substrate Degradation Start->Degradation Sol_Incomplete1 Increase Acid Conc./Temp. Incomplete->Sol_Incomplete1 Sol_Incomplete2 Switch to Stronger Acid (e.g., HCl/Dioxane) Incomplete->Sol_Incomplete2 Sol_SideProduct1 Add Scavenger (e.g., TES, TIPS) SideProduct->Sol_SideProduct1 Sol_Degradation1 Use Milder Conditions (e.g., Phosphoric Acid) Degradation->Sol_Degradation1 Sol_Degradation2 Consider Non-Acidic Methods (e.g., Thermal) Degradation->Sol_Degradation2

Caption: A decision tree for troubleshooting common Boc deprotection issues.

References

  • Guchhait, S. K., & Shinde, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 138-143. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ChemistryViews. (2025, April 8). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]

  • Guchhait, S. K., & Shinde, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Guchhait, S. K., & Shinde, S. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

  • D'Anna, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. Retrieved from [Link]

  • Wales, S. M., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic Letters, 23(15), 5949–5954. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine?. Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in 3-Methylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of chiral 3-methylazetidine. This resource is designed to provide practical, field-tested insights and solutions to common challenges encountered in maintaining stereochemical integrity during synthesis. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting advice to ensure your synthesis yields a product with high enantiomeric purity.

Troubleshooting Guide: Preserving Enantiomeric Excess

This section addresses specific experimental issues that can lead to racemization or loss of stereocontrol during the synthesis of 3-methylazetidine.

Q1: I'm observing significant loss of enantiomeric excess (ee) in my final 3-methylazetidine product. What are the most common causes?

A1: Loss of enantiomeric excess is a frequent and frustrating issue. The root cause is almost always the unintended formation of a planar, achiral intermediate or a rapidly equilibrating chiral intermediate at the C3 position. Let's break down the primary culprits:

  • Harsh Reaction Conditions during Cyclization: The intramolecular SN2 reaction to form the azetidine ring is the most critical step for stereocontrol.[1] Using an overly strong, non-hindered base or excessive heat can promote side reactions like elimination (E2) or epimerization of the stereocenter, especially if there's an adjacent activating group.

  • Inappropriate N-Protecting Group: The choice of the nitrogen protecting group is crucial. Some groups can be cleaved under conditions that also compromise the C3 stereocenter. For example, hydrogenolysis of a benzyl group in the presence of residual acid could lead to transient ring-opening/closing equilibria.

  • Racemization During Precursor Synthesis: Ensure that the stereocenter is robust throughout the synthesis of the open-chain precursor (e.g., the substituted 1,3-aminopropanol or dihalide). Any step involving strong acids or bases prior to cyclization can be a potential point of racemization.

  • Purification-Induced Racemization: Certain purification methods, like chromatography on silica gel that is too acidic or basic, can cause on-column racemization of sensitive compounds.

Below is a troubleshooting workflow to diagnose the source of racemization.

G start Low ee in Final Product check_precursor 1. Analyze ee of Chiral Precursor (Before Cyclization) start->check_precursor precursor_ok Precursor ee is High check_precursor->precursor_ok OK precursor_bad Precursor ee is Low check_precursor->precursor_bad Problem check_cyclization 2. Modify Cyclization Conditions precursor_ok->check_cyclization troubleshoot_precursor Re-evaluate precursor synthesis steps. Check for epimerization conditions. precursor_bad->troubleshoot_precursor cyclization_table Experiment with: - Milder Base (e.g., K2CO3, Cs2CO3) - Lower Temperature - Aprotic Solvent (e.g., MeCN, DMF) check_cyclization->cyclization_table check_deprotection 3. Evaluate Deprotection Step cyclization_table->check_deprotection deprotection_protocol Is cleavage method known to be harsh? Consider alternative protecting groups. check_deprotection->deprotection_protocol check_purification 4. Assess Purification Method deprotection_protocol->check_purification purification_protocol Buffer silica gel with triethylamine. Consider alternative purification (e.g., crystallization). check_purification->purification_protocol

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: My ring-closing step is causing racemization. What specific protocol can I follow to minimize this?

A2: The intramolecular cyclization of a γ-amino alcohol derivative is a cornerstone of azetidine synthesis.[2] To preserve stereochemistry, the reaction must proceed cleanly via an SN2 mechanism, avoiding any pathway that could flatten the stereocenter.

The key is to activate the terminal hydroxyl group into a good leaving group (like a mesylate or tosylate) and then use a base that is strong enough to deprotonate the nitrogen but hindered enough to discourage elimination.

Recommended Protocol: Stereoretentive Intramolecular Cyclization

This protocol is adapted from methodologies that prioritize stereochemical integrity.[1]

  • Activation of the Hydroxyl Group:

    • Dissolve your chiral 3-methyl-3-aminopropanol precursor (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the organic layer. Dry with Na₂SO₄, filter, and concentrate in vacuo. Crucially, do not heat the mixture. The resulting mesylate is often used immediately in the next step.

  • Ring Closure:

    • Dissolve the crude mesylate in an anhydrous aprotic solvent like acetonitrile or DMF.

    • Add a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃, 3.0 eq) is a reliable choice. Cesium carbonate can offer improved results due to its higher solubility and the template effect of the cesium ion.

    • Heat the mixture gently (e.g., 50-60 °C) and monitor by TLC or LC-MS. Overheating can promote racemization.

    • Once the reaction is complete, cool to room temperature, filter off the base, and concentrate the solvent.

    • Purify the resulting N-protected 3-methylazetidine, preferably by flash chromatography using a buffered mobile phase (e.g., with 0.1-1% triethylamine) to prevent on-column racemization.

Q3: Can the choice of nitrogen protecting group influence racemization?

A3: Absolutely. The N-protecting group serves two roles: it modulates the nucleophilicity of the nitrogen for the cyclization step and ensures the stability of the final product. However, its removal can be a source of racemization.

Protecting GroupCleavage ConditionsRacemization RiskComments
Boc (tert-Butoxycarbonyl)Acidic (TFA, HCl in Dioxane)LowGenerally very safe. Cleavage is clean and occurs under conditions that typically do not affect the C3 stereocenter.
Cbz (Carbobenzyloxy)Hydrogenolysis (H₂, Pd/C)ModerateRisk arises if acidic conditions are present or if the catalyst is contaminated. Can lead to ring opening.
Ts (Tosyl)Harsh reduction (Na/NH₃) or Red-AlHighThe strongly basic or high-temperature conditions required for cleavage can easily cause epimerization.[3]
Sulfinamide (e.g., Ellman's)Acidic (HCl in MeOH/Dioxane)Very LowExcellent choice as it also acts as a chiral auxiliary to set the stereocenter in the first place. Cleavage is typically mild and clean.[4]

Recommendation: For syntheses where stereochemical integrity is paramount, the Boc group is a robust and reliable choice for protecting the azetidine nitrogen post-synthesis. If you are using a chiral auxiliary approach, the Ellman tert-butanesulfinamide is superior as it both induces chirality and serves as a protecting group that can be removed under mild acidic conditions.[4]

Frequently Asked Questions (FAQs)

Q4: What are the principal strategies for the enantioselective synthesis of 3-methylazetidine?

A4: There are three primary strategies to achieve an enantiopure 3-methylazetidine product:

  • Chiral Pool Synthesis: This involves starting with a readily available, enantiopure molecule that already contains the required stereocenter. For 3-methylazetidine, a common precursor is (R)- or (S)-3-amino-1-butanol, which can be elaborated and cyclized. This is often the most direct route if a suitable starting material is commercially available and affordable.

  • Chiral Auxiliary-Mediated Synthesis: This method uses a temporary chiral group to direct the stereoselective formation of the C3 center. A prominent example is the use of Ellman's tert-butanesulfinamide, which condenses with a pro-chiral ketone or aldehyde to form a sulfinimine. Subsequent nucleophilic addition and cyclization proceed with high diastereoselectivity, and the auxiliary is then cleaved to yield the chiral azetidine.[4][5]

  • Asymmetric Catalysis: This approach uses a chiral catalyst to transform a prochiral substrate into a chiral product. For azetidines, this could involve asymmetric reduction of a 3-ketoazetidine precursor or a catalyzed cycloaddition reaction.[5] For instance, metal-catalyzed reactions like Pd-catalyzed asymmetric allylation can be used to construct chiral azetidine precursors.[5]

G cluster_0 Strategy 1: Chiral Pool cluster_1 Strategy 2: Chiral Auxiliary cluster_2 Strategy 3: Asymmetric Catalysis chiral_pool_start Start with (S)-3-Aminobutanol chiral_pool_mid Functional Group Interconversion (e.g., OH -> Leaving Group) chiral_pool_start->chiral_pool_mid chiral_pool_end Intramolecular Cyclization chiral_pool_mid->chiral_pool_end aux_start Prochiral Precursor + Chiral Auxiliary (e.g., Ellman's) aux_mid Diastereoselective Transformation aux_start->aux_mid aux_cyclize Cyclization aux_mid->aux_cyclize aux_cleave Cleavage of Auxiliary aux_cyclize->aux_cleave cat_start Prochiral Substrate cat_mid Reaction with Chiral Catalyst (e.g., Asymmetric Reduction) cat_start->cat_mid cat_end Enantioenriched Product cat_mid->cat_end

Caption: Main strategies for enantioselective azetidine synthesis.

Q5: How can I accurately measure the enantiomeric excess (ee) of my 3-methylazetidine sample?

A5: Accurate determination of ee is critical. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .

General Procedure for ee Determination:

  • Derivatization (Optional but Recommended): Free N-H azetidines can be challenging to analyze due to their polarity and potential for peak tailing. Derivatizing the nitrogen with a chromophore-containing group like benzoyl chloride or dansyl chloride often improves chromatographic behavior and sensitivity. This step must be confirmed not to cause racemization.

  • Column Selection: Choose a chiral stationary phase (CSP) capable of resolving the enantiomers. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, IA, IB).

  • Method Development: Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.

  • Analysis: Inject a sample of the racemic 3-methylazetidine to confirm the separation of the two enantiomer peaks. Then, inject your synthesized sample under the same conditions. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:

    • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.
  • Voss, T. H., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Kuriyama Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • D’hooghe, M., & De Kimpe, N. (2008). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Wieczorek, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Kuriyama Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Schindler, C. S., et al. (2024). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • Akaji, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • Alker, A., et al. (1999). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Liu, T., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
  • Akaji, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and chemists, to the technical support guide for the synthesis of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate. As a Senior Application Scientist, I understand the nuances and challenges associated with constructing sterically hindered, strained heterocyclic systems. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles governing this synthesis.

Synthesis Overview & Key Challenges

The synthesis of this compound, a substituted azetidine, involves navigating challenges inherent to four-membered ring systems. The primary difficulties arise from the significant ring strain (~26 kcal/mol), which makes the azetidine core susceptible to undesired ring-opening reactions.[1][2][3] Furthermore, functionalizing the sterically hindered tertiary carbon at the 3-position requires carefully optimized conditions to achieve high conversion and minimize side-product formation.

The most logical synthetic strategy involves two key stages:

  • Formation of a core intermediate , typically 1-Boc-3-amino-3-methylazetidine or a precursor.

  • Sequential or direct N-methylation and N-Boc protection of the 3-amino group.

This guide will focus on troubleshooting the most critical and yield-defining steps of this process.

Diagram: General Synthetic Workflow

Below is a common retrosynthetic pathway that highlights the critical stages where yield loss can occur.

Synthetic Workflow cluster_path1 Pathway 1: Methylation First FinalProduct Target Molecule This compound Precursor1 Precursor A N-Boc-(3-methylazetidin-3-yl)amine Precursor1->FinalProduct N-Methylation (Direct Alkylation) Precursor2 Precursor B N-methyl-3-methylazetidin-3-amine Precursor2->FinalProduct Precursor3 Core Intermediate 1-Boc-3-amino-3-methylazetidine Precursor3->Precursor1 Selective Boc Protection Precursor3->Precursor2 N-Methylation (Reductive Amination) StartingMaterial Starting Material (e.g., 1-Boc-3-azetidinone) StartingMaterial->Precursor3 Synthesis of Core (e.g., via Strecker or reductive amination)

Caption: Common synthetic pathways to the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low (<40%). Where is the most likely point of failure?

A1: A low overall yield in a multi-step synthesis is often due to cumulative losses, but one or two steps are typically the primary culprits. For this specific target, the two most challenging transformations are the construction of the substituted azetidine ring and the subsequent N-methylation.

Troubleshooting Strategy:

  • Analyze Each Step in Isolation: Do not proceed with the entire sequence until you have optimized each step individually. Run a reaction and analyze the crude product by ¹H NMR and LC-MS to assess conversion and identify major byproducts before purification.

  • Focus on the Ring Formation: The synthesis of the 3-amino-3-methylazetidine core is non-trivial. Ring strain makes cyclization difficult and side reactions, like polymerization or ring-opening, are common.[4] Ensure your cyclization conditions (e.g., intramolecular displacement of a leaving group) are strictly controlled, particularly regarding temperature and concentration.

  • Scrutinize the N-Methylation: Introducing the methyl group onto the nitrogen is the second major hurdle. The choice of method here is critical. Direct alkylation can be aggressive, leading to side products, while reductive amination is often milder but may require careful optimization of reagents.

Diagram: Troubleshooting Decision Tree for Low Yield

Troubleshooting Tree Start Low Overall Yield CheckStep Analyze crude product of each step (NMR, LC-MS) Start->CheckStep Problem What is the main issue? CheckStep->Problem IncompleteReaction Incomplete Reaction / Low Conversion Problem->IncompleteReaction Low Conversion SideProducts Multiple Side Products Problem->SideProducts Byproducts PurificationLoss Significant Loss During Purification Problem->PurificationLoss Purification Issues Sol_Incomplete Increase reaction time/temperature Check reagent purity/equivalents Change solvent or catalyst IncompleteReaction->Sol_Incomplete Sol_Side Lower reaction temperature Use a more selective reagent (see Q2) Improve inert atmosphere technique SideProducts->Sol_Side Sol_Purification Change chromatography conditions (see Q4) Consider salt formation or recrystallization Check for product volatility PurificationLoss->Sol_Purification

Caption: A decision tree for systematic troubleshooting of low yields.

Q2: I'm struggling with the N-methylation step. I see either no reaction, over-methylation (quaternary salt), or other byproducts. What is the best approach?

A2: This is the most common and critical question. The challenge lies in methylating a secondary amine that is already part of a somewhat hindered carbamate. The two primary methods, direct alkylation and reductive amination, have distinct advantages and disadvantages.

Method 1: Direct Alkylation (on a Boc-protected amine)

This approach involves deprotonating the N-H of tert-butyl (3-methylazetidin-3-yl)carbamate with a strong base, followed by reaction with a methylating agent like methyl iodide.

  • Causality: The N-H proton of a Boc-carbamate is weakly acidic. A strong, non-nucleophilic base is required to generate the corresponding anion for alkylation. Sodium hydride (NaH) is a common choice.[5]

  • Common Issues & Solutions:

    • No Reaction: The base may not be strong enough, or it may be sterically hindered.

      • Solution: Switch to NaH (60% dispersion in mineral oil, washed with dry hexanes before use) in an anhydrous polar aprotic solvent like DMF or THF. Ensure the reaction is completely free of water.

    • Low Yield/Decomposition: The combination of a strong base and an aggressive alkylating agent at elevated temperatures can promote decomposition of the strained azetidine ring.

      • Solution: Maintain low temperatures (start at 0 °C) during deprotonation and the addition of MeI. Allow the reaction to warm slowly to room temperature. Do not heat unless necessary.

    • Boc Deprotection: If any acidic species are generated, the Boc group can be cleaved.

      • Solution: Use a non-coordinating base and ensure anhydrous conditions.

Method 2: Reductive Amination (to form the N-methyl amine before Boc protection)

This is often the superior and higher-yielding method. It involves reacting the primary amine (3-amino-3-methylazetidine) with formaldehyde (or paraformaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ.

  • Causality: This method avoids harsh bases and aggressive alkylating agents. The reaction proceeds under mild acidic or neutral conditions. The choice of reducing agent is key to its success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, selective for imines over ketones/aldehydes, and does not require strict pH control.[6]

  • Advantages:

    • High Selectivity: Greatly reduces the risk of over-alkylation to the quaternary ammonium salt because the intermediate iminium ion is reduced as it is formed.[6]

    • Mild Conditions: Typically performed at room temperature, which preserves the integrity of the azetidine ring.

    • Operational Simplicity: Often a one-pot procedure.

Data Summary: Comparison of N-Methylation Methods
FeatureDirect Alkylation (with NaH/MeI)Reductive Amination (with HCHO/NaBH(OAc)₃)
Precursor N-Boc-(3-methylazetidin-3-yl)amine3-amino-3-methylazetidine
Key Reagents NaH, CH₃IParaformaldehyde, NaBH(OAc)₃
Typical Solvent Anhydrous DMF or THFDCE, CH₂Cl₂, or MeOH
Temperature 0 °C to RTRT
Pros Single step on a late-stage intermediateHigh selectivity, mild conditions, minimal over-alkylation, generally higher yield
Cons Requires strong base, risk of side reactions and ring decomposition, strict anhydrous conditions neededAdds a step (Boc protection) after methylation
Experimental Protocol: Optimized Reductive N-Methylation
  • To a solution of 1-Boc-3-amino-3-methylazetidine (1.0 equiv) in 1,2-dichloroethane (DCE, ~0.1 M), add paraformaldehyde (1.5 equiv).

  • Stir the suspension at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully by slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude N-methyl-N-(1-Boc-3-methylazetidin-3-yl)amine can then be purified by column chromatography. (Note: This protocol assumes the Boc group is already on the ring nitrogen. If starting from 3-amino-3-methylazetidine, the final step would be Boc protection).

Q3: I suspect my azetidine ring is opening. What are the signs and how can I prevent it?

A3: Ring-opening is a significant risk due to inherent ring strain.[3][7] It is typically promoted by strong acids, strong bases, or high temperatures.

  • Signs of Ring-Opening:

    • In ¹H NMR of the crude material, you may see the appearance of broad signals or new signals corresponding to linear, acyclic amines (e.g., new vinyl protons or signals for an allyl amine).

    • LC-MS analysis will show masses corresponding to isomers or decomposition products rather than the desired product.

  • Preventative Measures:

    • Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is crucial. It reduces the nucleophilicity and basicity of the ring nitrogen, making it less prone to participating in side reactions.[1]

    • Temperature Control: Avoid high temperatures (>80 °C) whenever possible. If a reaction requires heat, increase it gradually and hold for the minimum time necessary.

    • pH Control: Avoid strongly acidic or basic conditions unless absolutely necessary. When performing an acidic deprotection (e.g., of a Boc group), use milder conditions (e.g., 4M HCl in Dioxane at 0 °C) and carefully monitor the reaction to avoid prolonged exposure. For basic reactions, use hindered, non-nucleophilic bases where possible.

Q4: Purification of my final product is challenging, with smearing on TLC and poor separation on the column. What can I do?

A4: Substituted azetidines, being polar amines, can be tricky to purify via standard silica gel chromatography.

  • Causality: The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. This can lead to significant tailing (smearing) on TLC and poor recovery from column chromatography.

  • Troubleshooting Purification:

    • Deactivate the Silica: Pre-treat your silica gel with triethylamine (Et₃N). You can either prepare a slurry of silica in your starting eluent containing 1-2% Et₃N or flush the packed column with this mixture before loading your sample. This neutralizes the acidic sites.

    • Optimize the Mobile Phase: A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

      • For highly polar products, a DCM/MeOH system (e.g., 0% to 10% MeOH) with 1% Et₃N or NH₄OH added to the mobile phase is highly effective.

    • Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18 reversed-phase column for very polar compounds.

    • Salt Formation: If the product is stable, consider converting it to a hydrochloride salt by treating a solution (e.g., in ether or DCM) with HCl (in ether or dioxane). The salt will often precipitate and can be collected by filtration, providing a highly pure solid.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Available from: [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available from: [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. pubs.acs.org. Available from: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. Available from: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available from: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available from: [Link]

  • Preparation and Synthetic Applications of Azetidines. ResearchGate. Available from: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • How to do alkylation of NHBOc amines using alkyl bromide? ResearchGate. Available from: [Link]

  • Reductive Amination & Amide Synthesis. YouTube. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Available from: [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. Available from: [Link]

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Azetidine Compounds: A Technical Guide to Safe Handling and Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these strained four-membered heterocycles. Azetidines are valuable building blocks in medicinal chemistry, but their inherent ring strain presents unique challenges in handling, synthesis, and purification. This resource provides in-depth, field-proven insights to ensure both the safety of your experiments and the integrity of your results.

Section 1: Foundational Safety and Handling Protocols

Working with azetidine compounds necessitates a robust understanding of their potential hazards. Due to their strained ring structure, they can be highly reactive and may exhibit toxicological properties.[1] The following FAQs address the primary safety concerns and establish a baseline for safe laboratory practices.

Frequently Asked Questions: General Safety

Q1: What are the primary hazards associated with azetidine compounds?

A1: Azetidine and its derivatives can pose several risks:

  • Corrosivity and Irritation: Many simple azetidines are corrosive and can cause severe skin burns and eye damage.[2] They are often irritating to the respiratory tract.[3]

  • Flammability: Low molecular weight azetidines are often flammable liquids with vapors that can form explosive mixtures with air.[2]

  • Toxicity: Some azetidine-containing natural products, like azetidine-2-carboxylic acid, are toxic as they can be mistakenly incorporated into proteins in place of proline, leading to protein misfolding and cellular dysfunction.[4] This can result in a range of toxic and teratogenic disorders.[4]

  • Reactivity: The high ring strain of azetidines makes them susceptible to uncontrolled reactions, especially with strong acids, oxidizing agents, and certain nucleophiles.[5][6]

Q2: What is the mandatory Personal Protective Equipment (PPE) when handling azetidines?

A2: A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum requirements.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are generally suitable). Double gloving is recommended when handling concentrated solutions.To prevent direct skin contact, which can lead to burns, irritation, and potential absorption of toxic compounds.
Eye Protection Snugly fitting safety goggles or a full-face shield.To protect the eyes from splashes or aerosols, as azetidine compounds can cause serious eye irritation or damage.[3]
Body Protection A long-sleeved, flame-resistant lab coat.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Work in a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of volatile, corrosive, or toxic azetidine vapors.

Q3: What are the proper storage and disposal procedures for azetidine compounds?

A3: Proper storage is critical to maintain the compound's integrity and prevent accidents.

  • Storage: Store azetidines in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] They should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture or carbon dioxide. Store them separately from incompatible materials like strong acids and oxidizing agents.

  • Disposal: Dispose of azetidine waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not pour azetidines down the drain.

Section 2: Troubleshooting Experimental Workflows

The unique reactivity of the azetidine ring can lead to unexpected outcomes in your experiments. This section provides troubleshooting guides for common issues encountered during the synthesis, purification, and handling of azetidine derivatives.

Synthesis and Reaction Troubleshooting

Q1: My azetidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in azetidine synthesis are a frequent challenge, often stemming from the strained nature of the four-membered ring.[7]

Potential CauseSuggested Solutions
Inefficient Intramolecular Cyclization Optimize reaction conditions: screen different bases, solvents, and temperatures. For example, in syntheses involving intramolecular aminolysis of epoxy amines, the choice of Lewis acid catalyst and solvent can significantly impact yield and selectivity.[3][8] Microwave irradiation can sometimes improve yields in cyclocondensation reactions.[9]
Side Reactions (e.g., Polymerization) Use dilute reaction conditions to disfavor intermolecular reactions. Maintain strict temperature control. The choice of protecting group on the azetidine nitrogen can also influence stability.
Ring-Opening of the Azetidine Product The azetidine ring is susceptible to nucleophilic attack, especially under acidic conditions.[6] Ensure your work-up procedure is neutral or slightly basic if your product is acid-sensitive.
Steric Hindrance Bulky substituents on the precursors can hinder the cyclization reaction. Consider alternative synthetic routes or less sterically demanding starting materials if possible.
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding more reagent or extending the reaction time.

Q2: I am observing an unexpected byproduct in my reaction. What could it be?

A2: The formation of byproducts is common in azetidine chemistry. Here are a few possibilities:

  • Ring-Opened Products: As mentioned, the azetidine ring can be opened by nucleophiles. If your reaction mixture contains nucleophilic species (including the solvent or byproducts of the reaction), you may form acyclic amine derivatives.

  • Elimination Products: In some cases, elimination reactions can compete with the desired cyclization, leading to unsaturated open-chain compounds.

  • Larger Ring Systems: Depending on the starting materials and reaction conditions, rearrangement or competing cyclization pathways can lead to the formation of more stable five- or six-membered rings like pyrrolidines or piperidines. For example, in the synthesis of azetidines from epoxy anilines, the formation of tetrahydroquinoline can be a competing side reaction.[3][8]

To identify the byproduct, it is crucial to characterize it using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Purification and Stability FAQs

Q3: I'm having difficulty purifying my azetidine compound by column chromatography. What can I do?

A3: The polarity of the nitrogen atom in the azetidine ring can make purification challenging.

  • TLC Visualization: Many azetidine compounds do not visualize well under UV light unless they contain a chromophore. Staining with potassium permanganate (for oxidizable groups) or ninhydrin (for primary or secondary amines after a deprotection step) can be effective. Iodine chambers are also a good general-purpose visualization method.[8][10][11]

  • Solvent System Selection: A good starting point for many N-protected azetidines is a gradient of ethyl acetate in hexanes. For more polar azetidines, a system of methanol in dichloromethane may be necessary.[12] If your compound is very polar, consider using a reversed-phase column or adding a small amount of a basic modifier like triethylamine to the eluent to improve peak shape and reduce tailing on silica gel.

  • Work-up Procedure: A thorough aqueous work-up can remove many polar impurities before chromatography. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO3) can remove acidic impurities. Be mindful of the stability of your azetidine to acidic or basic conditions.

Q4: My N-Boc protected azetidine seems to be decomposing. How can I prevent this?

A4: While the Boc group is generally stable, it can be cleaved under acidic conditions.

  • Preventing Decomposition: Avoid exposure to strong acids during your reaction and work-up. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture. Store N-Boc azetidines in a cool, dark place, and consider storing them under an inert atmosphere.

  • Troubleshooting Deprotection: The standard method for Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane can sometimes lead to side reactions. The reactive tert-butyl cation generated can alkylate nucleophilic functional groups in your molecule. To mitigate this, add a scavenger such as triethylsilane or anisole to the reaction mixture. Alternatively, using HCl in dioxane or methanol can be a cleaner method for Boc deprotection.[13]

Q5: How can I handle and store highly reactive azetidinium salts?

A5: Azetidinium salts, being charged and often hygroscopic, require special handling.

  • Handling: Handle azetidinium salts in a glove box or under a stream of inert gas to minimize exposure to moisture.

  • Storage: Store them in a desiccator over a drying agent.

  • Characterization: 1H NMR can be used to characterize azetidinium salts. The protons adjacent to the positively charged nitrogen will be shifted downfield compared to the neutral azetidine.[14][15]

Section 3: Key Experimental Protocols and Visual Guides

This section provides detailed, step-by-step methodologies for critical procedures and visual diagrams to illustrate key concepts.

Protocol 1: General Procedure for N-Boc Deprotection with TFA and Scavengers
  • Dissolution: Dissolve the N-Boc protected azetidine in dichloromethane (DCM) in a round-bottom flask.

  • Addition of Scavenger: Add a scavenger such as triethylsilane (1.1 equivalents) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. The resulting crude product is the TFA salt of the azetidine.

Protocol 2: Safe Quenching of Reactive Reagents

Many syntheses of azetidines involve highly reactive reagents such as organolithiums or metal hydrides. A proper quenching procedure is essential for safety.

  • Inert Atmosphere and Cooling: Ensure the reaction flask is under an inert atmosphere (argon or nitrogen) and cooled in an ice-water or dry ice/acetone bath.

  • Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via a syringe or dropping funnel.[16] Monitor for any exotherm or gas evolution.

  • Sequential Addition of More Reactive Alcohols: Once the initial vigorous reaction subsides, a more reactive alcohol like ethanol or methanol can be slowly added to ensure all the reactive reagent is consumed.

  • Final Quench with Water: Finally, slowly and cautiously add water to quench any remaining reactive species.

  • Work-up: Proceed with the standard aqueous work-up.

Visualizing Key Concepts

Diagram 1: Hierarchy of Controls for Safe Handling

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less volatile derivative) Engineering Engineering Controls (e.g., Fume hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for mitigating risks when working with hazardous chemicals.

Diagram 2: Troubleshooting Low Yield in Azetidine Synthesis

Troubleshooting_Azetidine_Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Azetidine Synthesis cause1 Inefficient Cyclization - Suboptimal conditions - Steric hindrance start->cause1 cause2 Side Reactions - Polymerization - Ring-opening - Elimination start->cause2 cause3 Incomplete Reaction - Insufficient reagent - Short reaction time start->cause3 sol1 Optimize Conditions - Screen solvents, bases, temp. - Use microwave cause1->sol1 Address sol2 Minimize Side Reactions - Use dilute conditions - Adjust work-up pH cause2->sol2 Address sol3 Ensure Completion - Monitor by TLC/LC-MS - Add more reagent cause3->sol3 Address

Caption: A decision tree for troubleshooting low-yielding azetidine synthesis reactions.

References

  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
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  • Scribd. TLC Visualization Techniques. Retrieved from [Link]

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  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353–49385. Retrieved from [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. Retrieved from [Link]

  • Singh, G., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. Retrieved from [Link]

  • Couty, F., & Evano, G. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 784–790. Retrieved from [Link]

  • Zarei, M. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling reagent. Synthetic Communications, 46(21), 1761-1768. Retrieved from [Link]

  • Banik, B. K. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(11), 3175. Retrieved from [Link]

  • Wikipedia. Azetidine. Retrieved from [Link]

  • Al-Masoudi, N. A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1047. Retrieved from [Link]

  • Couty, F. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 784-790. Retrieved from [Link]

  • Chalmers University of Technology. Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Retrieved from [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. Polymers, 7(2), 235-254. Retrieved from [Link]

  • Al-Azawi, F. I., & Al-Rubaie, A. Z. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(48), 33695-33704. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Retrieved from [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Sarpong Group. Quenching of Water Reactive Materials. Retrieved from [Link]

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  • De, S. et al. (2018). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 9(31), 4166-4180. Retrieved from [Link]

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  • Yamashita, Y., & Hirota, M. (1973). Synthesis and Reactions of Poly-Tetrahydrofuran with Azetidinium Salt End-Groups. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 7(7), 1399-1413. Retrieved from [Link]

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Technical Support Center: Analytical Methods for Assessing the Purity of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical assessment of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the complexities of purity analysis for this critical building block. The structural integrity and purity of this molecule are paramount for the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).

This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices and offering robust troubleshooting solutions for common experimental challenges.

The Critical Role of Purity Analysis

This compound is a key intermediate characterized by a strained azetidine ring and a labile tert-butoxycarbonyl (Boc) protecting group. Its purity profile can be complex, featuring potential impurities from starting materials, by-products from the synthesis, and degradants. A thorough analytical assessment is non-negotiable to ensure reproducible results and the safety and efficacy of the final drug product.

Core Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The primary techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the main component and non-volatile impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[1][2]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary method for determining absolute purity without the need for a specific reference standard of the analyte.[1][3][4][5]

  • Chiral Chromatography: Essential for determining the enantiomeric purity, a critical parameter for stereospecific synthesis.[2]

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is a cornerstone technique for purity assessment.[2] However, its sensitivity can also lead to a variety of issues. Here, we address common problems encountered during the analysis of this compound.

FAQ 1: Poor Peak Shape (Tailing or Fronting)

Question: My peak for the main component is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue, particularly with amine-containing compounds like our azetidine derivative. The primary causes are secondary interactions with the stationary phase, column overloading, or issues with the mobile phase.

Causality and Solutions:

  • Secondary Silanol Interactions: The basic nitrogen in the azetidine ring can interact with acidic silanol groups on the surface of silica-based C18 columns. This leads to peak tailing.

    • Solution 1: Mobile Phase Modification: Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Solution 2: Use of an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue. If you are using an older column, consider switching to a newer generation one.

    • Solution 3: Lowering Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the amine, which can sometimes improve peak shape. However, be mindful that very low pH can risk cleaving the acid-sensitive Boc group.[6]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]

    • Solution: Reduce the injection volume or dilute your sample.[8] A good starting point is to prepare a 1 mg/mL solution and inject 10 µL.[1]

  • Column Voids or Contamination: A void at the column inlet or accumulation of particulate matter can distort the flow path, causing peak shape issues for all components in the chromatogram.[9]

    • Solution 1: Use of a Guard Column: A guard column will protect your analytical column from strongly retained impurities and particulates.[8]

    • Solution 2: Column Flushing: If you suspect contamination, flush the column with a strong solvent.[8] If a void is suspected, the column may need to be replaced.

FAQ 2: Shifting Retention Times

Question: I'm observing a drift in the retention time of my main peak across a sequence of injections. What's causing this instability?

Answer:

Inconsistent retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.

Causality and Solutions:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase composition before the first injection.

  • Mobile Phase Composition Changes:

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. Volatile organic components can evaporate over time, altering the composition and affecting retention.[7]

    • Solution 2: Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.

    • Solution 3: pH Stability: If using a buffered mobile phase, ensure the pH is stable and not close to the pKa of your analyte, as small pH shifts can lead to significant retention time changes.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.[7]

    • Solution: Use a column oven to maintain a constant temperature. A typical starting point is 30 °C.[1][11]

Workflow for Troubleshooting HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue all_peaks_yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue all_peaks_no all_peaks_yes Yes check_frit Check for Blocked Frit (Backflush Column) system_issue->check_frit check_void Check for Column Void (Replace Column) check_frit->check_void check_leak Check for System Leaks check_void->check_leak all_peaks_no No check_overload Column Overload? (Reduce Concentration/Volume) analyte_issue->check_overload secondary_interactions Secondary Interactions? (e.g., Silanol Tailing) check_overload->secondary_interactions overload_no solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload overload_yes overload_yes Yes overload_no No solvent_mismatch Injection Solvent Mismatch? secondary_interactions->solvent_mismatch interactions_no solution_interactions Modify Mobile Phase (TEA) or Use End-capped Column secondary_interactions->solution_interactions interactions_yes interactions_yes Yes interactions_no No solution_solvent Dissolve Sample in Initial Mobile Phase solvent_mismatch->solution_solvent

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides relative purity, qNMR is a powerful primary method for determining absolute purity without requiring a reference standard of the analyte itself.[1][3] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[12]

FAQ 3: Choosing the Right Internal Standard for qNMR

Question: How do I select an appropriate internal standard for the qNMR analysis of this compound?

Answer:

The choice of an internal standard is critical for accurate qNMR results.[5] An ideal standard should:

  • High Purity: Be of high, certified purity (ideally >99.5%).

  • Chemical Stability: Be stable in the chosen deuterated solvent and not react with your analyte.

  • Simple Spectrum: Have a simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.

  • Solubility: Be soluble in the same deuterated solvent as your analyte.

  • Appropriate Chemical Shift: The quantification signal of the standard should be in a clear region of the spectrum.

Recommended Standards:

Internal StandardQuantification Signal (in CDCl₃)Rationale
Maleic Anhydride ~7.1 ppm (singlet, 2H)Simple spectrum, high purity available.
1,3,5-Trimethoxybenzene ~6.1 ppm (singlet, 3H) & ~3.8 ppm (singlet, 9H)Two well-separated signals for quantification.
Dimethyl Sulfone ~3.0 ppm (singlet, 6H)Suitable if analyte signals are in aromatic region.
FAQ 4: Ensuring Accuracy in qNMR Measurements

Question: My calculated qNMR purity seems higher than expected. What are the common sources of error in qNMR experiments?

Answer:

Accurate qNMR requires careful attention to experimental parameters to ensure the signal integrals are truly quantitative.

Causality and Solutions:

  • Incomplete Spin-Lattice Relaxation (T₁): If the relaxation delay (d1) is too short, signals with longer T₁ values will not fully relax between pulses, leading to attenuated signal intensity and inaccurate integrals.

    • Solution: The relaxation delay should be at least 5 times the longest T₁ value of both the analyte and the internal standard. A conservative approach is to use a relaxation delay of 15 times the longest T1.[3]

  • Weighing Errors: As a primary method, qNMR is highly dependent on the accuracy of the weighed masses of the analyte and the internal standard.[12]

    • Solution: Use a calibrated microbalance with high accuracy (e.g., 0.01 mg).[13] Weigh a sufficient amount of material to minimize the relative error.

  • Integration and Phasing Errors: Incorrect phasing and baseline correction can significantly impact the accuracy of the integrals.

    • Solution: Manual phasing and baseline correction are recommended for the highest precision.[4] Integrate a wide enough region to encompass the entire peak, including the ¹³C satellites.

  • Signal Overlap: Impurity signals overlapping with the analyte or standard quantification peaks will lead to erroneously high purity values.[3]

    • Solution: Carefully select quantification peaks that are well-resolved from all other signals. If overlap is unavoidable, 2D NMR techniques may be necessary to resolve the issue.[14]

Chiral Purity Analysis

For many pharmaceutical applications, the stereochemistry of this compound is critical. Chiral chromatography is the definitive method for determining enantiomeric excess (e.e.).

FAQ 5: Selecting a Chiral Stationary Phase (CSP)

Question: Which type of chiral column is most effective for separating the enantiomers of my compound?

Answer:

The selection of a chiral stationary phase (CSP) is often empirical, but based on the structure of your analyte, polysaccharide-based CSPs are an excellent starting point.

Causality and Rationale:

  • Polysaccharide-based CSPs: Columns with coated or immobilized derivatives of cellulose or amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile and effective for a broad range of chiral compounds.[15][16] They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Elution Mode: The separation can be attempted in different elution modes:

    • Normal Phase (Heptane/Alcohol): Often provides the best selectivity for this class of compounds.

    • Polar Organic Mode (e.g., Acetonitrile/Methanol): A good alternative if solubility in non-polar solvents is an issue.

    • Reversed Phase (Aqueous/Organic): Generally less common for initial screening but can be effective.

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a cellulose-based CSP, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase Screening:

    • Begin with a normal phase mobile phase, such as 90:10 Heptane:Isopropanol.

    • Run a screening gradient to determine the approximate elution conditions.

    • If no separation is observed, try different alcohol modifiers (e.g., ethanol).

  • Optimization: Once baseline separation is achieved, optimize the resolution (Rs) by adjusting the ratio of heptane to alcohol. Slower flow rates (e.g., 0.5 mL/min) can also improve resolution.[7]

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) to detect the carbamate chromophore.[1]

Workflow for Chiral Purity Assessment

Chiral_Workflow start Need to Determine Enantiomeric Purity column_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->column_select mobile_phase Screen Mobile Phases (Normal, Polar Organic, Reversed) column_select->mobile_phase separation_check Separation Achieved? mobile_phase->separation_check optimize Optimize Resolution (Rs) (Adjust Solvent Ratio, Flow Rate) separation_check->optimize Yes no_separation Try Different CSP or Mobile Phase Additives separation_check->no_separation No quantify Integrate Peaks and Calculate Enantiomeric Excess (e.e. %) optimize->quantify

Caption: A streamlined workflow for developing a chiral HPLC separation method.

Summary of Recommended Starting Analytical Methods

ParameterHPLC (Achiral Purity)GC-MS (Residual Solvents)qNMR (Absolute Purity)Chiral HPLC (Enantiomeric Purity)
Principle Separation by polaritySeparation by boiling point/polarityAbsolute quantification via internal standardEnantioselective separation
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[1]Low-polarity capillary (e.g., 5% phenyl polysiloxane)[1]N/APolysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase/Carrier Gas Gradient of Water and Acetonitrile with 0.1% TFA[1]HeliumDeuterated Solvent (e.g., CDCl₃)Heptane/Isopropanol
Detector UV (210 nm) or CAD[1]Mass Spectrometer (EI mode)¹H NMR DetectorUV (210 nm)
Key Challenge Peak tailing due to basic nitrogenThermal lability of the Boc groupAchieving full relaxation; accurate weighingFinding a selective CSP/mobile phase combination

References

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • Molecules. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Semantic Scholar. (2014, September 12). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]

  • NIH. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Reddit. (2021, July 18). Quantitative purity determination with NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]

  • ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]

  • SciSpace. (2014, September 1). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Medwin Publishers. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]

  • PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Molecules. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation of D/L-aldoses by micellar electrokinetic chromatography using a chiral derivatization reagent and a phenylboronic acid complex. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges of N-Boc Protected Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic chemistry: the diminished reactivity of N-Boc protected amines. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or failed reactions involving these substrates. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth understanding necessary to troubleshoot and optimize your synthetic routes.

Understanding the Root Cause: Why Are N-Boc Amines Poor Nucleophiles?

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a range of conditions.[1][2] However, the very features that make it an excellent protecting group are also the source of its diminished reactivity.

Question: What makes the N-Boc group decrease the nucleophilicity of an amine?

Answer: The decreased nucleophilicity of an N-Boc protected amine stems from two primary electronic effects:

  • Resonance Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate. This resonance stabilization reduces the availability of the lone pair to participate in nucleophilic attack.

  • Inductive Effect: The electron-withdrawing nature of the carbonyl oxygen further pulls electron density away from the nitrogen atom, decreasing its nucleophilicity.

Additionally, the bulky tert-butyl group can introduce significant steric hindrance, physically impeding the approach of electrophiles to the nitrogen atom.

Troubleshooting Guide & FAQs: Common Reactions and Their Solutions

This section addresses specific issues you may encounter during your experiments, providing actionable solutions and the scientific rationale behind them.

Part 1: Acylation Reactions

Acylating an N-Boc protected amine can be challenging due to its reduced nucleophilicity. Standard amide coupling conditions may prove ineffective or lead to unwanted side reactions.

Question: My acylation of an N-Boc amine is failing or giving very low yields. What can I do?

Answer: When direct acylation is sluggish, several strategies can be employed to drive the reaction to completion.

1. Activation of the Carboxylic Acid:

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often the first choice. However, with a poorly nucleophilic N-Boc amine, the activated carboxylic acid intermediate (an O-acylisourea) may not be reactive enough or may rearrange to a stable N-acylurea, a common side product.[3]

  • Troubleshooting:

    • Add an Activator: Incorporate an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These reagents react with the O-acylisourea to form a more reactive activated ester, which is more susceptible to nucleophilic attack by the N-Boc amine.

    • Alternative Coupling Reagents: Consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents form highly activated esters that can react with even weak nucleophiles.

2. Increasing the Nucleophilicity of the N-Boc Amine:

While the Boc group itself dampens nucleophilicity, it is possible to deprotonate the N-H bond to generate a more reactive amide anion.

  • Troubleshooting:

    • Use a Non-Nucleophilic Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the N-Boc amine in situ. This generates a highly nucleophilic amide anion that can readily react with an ester or acid chloride. Exercise caution, as these strong bases can have compatibility issues with other functional groups.

G cluster_0 Standard Coupling cluster_1 Enhanced Reactivity Carboxylic_Acid Carboxylic Acid EDC_DCC EDC/DCC O_Acylisourea O-Acylisourea (Intermediate) N_Acylurea N-Acylurea (Side Product) N_Boc_Amine N-Boc Amine Desired_Amide Desired Amide Activated_Ester Activated Ester (e.g., NHS Ester) HOBt_NHS HOBt/NHS Desired_Amide_Fast Desired Amide

Caption: Activation pathway for acylation of N-Boc amines.

Part 2: Alkylation and Arylation Reactions

Introducing alkyl or aryl groups at the nitrogen of an N-Boc amine requires overcoming its poor nucleophilicity to form a C-N bond.

Question: I am struggling to alkylate my N-Boc protected amine with an alkyl halide. What conditions should I try?

Answer: This is a classic case where the N-H proton needs to be removed to generate a more potent nucleophile.

  • Recommended Protocol:

    • Dissolve the N-Boc amine in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add a strong base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) at 0 °C and stir for 15-30 minutes to allow for deprotonation.[4]

    • Add the alkyl halide and allow the reaction to warm to room temperature or heat as necessary.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

Question: How can I perform an N-arylation on an N-Boc protected amine?

Answer: N-arylation of N-Boc amines typically requires transition metal catalysis. The two most common methods are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile.[5]

    • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or XPhos) are crucial.

    • Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

    • Solvent: Anhydrous toluene or dioxane are common solvents.

  • Ullmann Condensation: This is a copper-catalyzed reaction, often used with aryl iodides.[6]

    • Catalyst System: Copper(I) iodide (CuI) is a common catalyst, often used with a ligand like L-proline.

    • Base: A milder base such as potassium carbonate (K₂CO₃) is often sufficient.

    • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required.

ReactionCatalyst SystemBaseTypical Solvents
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene, Dioxane
Ullmann Condensation CuI / L-ProlineK₂CO₃DMF, DMSO

G Start N-Boc Amine Alkylation Alkylation Start->Alkylation Arylation Arylation Start->Arylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Aryl_Halide Aryl Halide Aryl_Halide->Arylation Alkylated_Product N-Alkyl-N-Boc Amine Alkylation->Alkylated_Product Arylated_Product N-Aryl-N-Boc Amine Arylation->Arylated_Product Base Strong Base (e.g., NaH) Base->Alkylation Pd_Catalyst Pd Catalyst/Ligand (Buchwald-Hartwig) Pd_Catalyst->Arylation Cu_Catalyst Cu Catalyst/Ligand (Ullmann) Cu_Catalyst->Arylation

Caption: Decision workflow for N-alkylation vs. N-arylation.

Part 3: When All Else Fails - The Deprotection Strategy

Sometimes, the most effective way to overcome the poor reactivity of an N-Boc amine is to temporarily or permanently remove the Boc group.

Question: My reaction is still not working. Should I just deprotect the amine?

Answer: Yes, if the N-Boc group is hindering a crucial transformation and the resulting free amine is compatible with the reaction conditions, deprotection is a viable strategy.

Common Deprotection Methods:

  • Acidic Hydrolysis: This is the most common method.[7]

    • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are standard.[7][8]

    • Considerations: This method is harsh and not suitable for substrates with other acid-labile functional groups.

  • Thermal Deprotection: Heating the N-Boc amine can induce thermolytic cleavage of the Boc group.[1][9]

    • Conditions: This can be performed in a high-boiling solvent or even neat. Continuous flow reactors offer precise temperature control for selective deprotection.[1][9]

    • Advantages: Avoids the use of strong acids and simplifies workup.

  • Mild Deprotection: For sensitive substrates, milder deprotection methods are available.

    • Oxalyl Chloride in Methanol: This system can selectively deprotect N-Boc amines at room temperature.[7][8][10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an N-Boc Amine
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected amine (1.0 equiv).

  • Add anhydrous DMF (or THF) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the N-Boc protected amine (1.2 equiv), the aryl halide (1.0 equiv), and anhydrous, degassed toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[6]

References

  • Ameduri, M. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Deadman, B. J. et al. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
  • Ameduri, M. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Collins, S. G. et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Wu, J. et al. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
  • Patil, P. et al. (2018). Effect of different catalyst on the yield and re action time for N-Boc protection of aniline.
  • Kamal, A. et al. (2002).
  • Kumar, G. et al. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
  • Mindl, J. (2000).
  • Reddy, K. et al. (2014).
  • ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?. Available at: [Link]

  • Daugulis, O. et al. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Chemistry – A European Journal.
  • Ellman, J. A. et al. (2011). Rhodium(III) Catalyzed Arylation of Boc-Imines via C–H Bond Functionalization. Journal of the American Chemical Society.
  • ResearchGate. (2000). Structure and Reactivity of Carbamates. Available at: [Link]

  • Kim, S. et al. (2013). Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction. The Journal of Organic Chemistry.
  • Feroci, M. et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules.
  • Tella, R. and Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews.
  • Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Tella, R. and Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Characterization of Tert-butyl methyl(3-methylazetidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Azetidines

Substituted azetidines are increasingly sought-after scaffolds in drug discovery. Their strained four-membered ring system imparts unique conformational constraints and metabolic stability to parent molecules. Tert-butyl methyl(3-methylazetidin-3-yl)carbamate serves as a valuable intermediate, offering a protected amine and a quaternary center, which can introduce desirable physicochemical properties in drug candidates. Accurate and unambiguous characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients (APIs). 1H NMR spectroscopy stands as the primary tool for this purpose, providing a detailed fingerprint of the molecular structure.

Predicting the 1H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. Understanding the expected spectrum is crucial for researchers to confirm the successful synthesis and purity of their compound.

Expected Chemical Shifts, Multiplicities, and Integration:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
A - tert-Butyl (9H)~ 1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a sharp singlet. This signal is characteristic of the Boc protecting group.[1][2]
B - Azetidine-CH3 (3H)~ 1.60Singlet (s)3HThe methyl group at the C3 position is a singlet as it is attached to a quaternary carbon and thus has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and carbamate group.
C - Carbamate-NCH3 (3H)~ 2.80Singlet (s)3HThe methyl group attached to the carbamate nitrogen is also a singlet. Its downfield shift compared to the azetidine methyl is due to the direct attachment to the electron-withdrawing carbamate functionality.
D - Azetidine Ring CH2 (4H)~ 3.20 - 3.80Multiplet (m) or two distinct triplets (t)4HThe four protons on the azetidine ring (C2 and C4) are diastereotopic and will likely appear as a complex multiplet. Due to the rigidity of the four-membered ring, they are expected to have distinct chemical shifts and show geminal and vicinal coupling. In a simplified scenario, they might appear as two sets of triplets if the coupling constants are similar. The protons on the carbon atoms adjacent to the nitrogen atom (C2 and C4) are deshielded.[3]

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key.[4][5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Ensure the instrument is properly shimmed to obtain sharp and symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For unambiguous assignment of the azetidine ring protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Comparative Analysis: Beyond Standard 1H NMR

While 1H NMR is indispensable for structural elucidation, a comprehensive characterization often involves orthogonal analytical techniques. This is particularly crucial in a drug development setting where purity and consistency are non-negotiable.

Quantitative NMR (qNMR) for Purity Assessment

For determining the absolute purity of this compound, quantitative NMR (qNMR) is a powerful and increasingly adopted technique.[6][7][8] Unlike chromatographic methods that require a reference standard of the same compound, qNMR can determine purity by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[9][10]

Advantages of qNMR:

  • High Accuracy and Precision: qNMR can provide highly accurate and precise purity values, often with uncertainties below 1%.[7]

  • Direct Measurement: It is a primary analytical method, meaning the signal intensity is directly proportional to the number of nuclei, requiring no calibration curves.[8]

  • Orthogonal Technique: It provides a purity assessment that is mechanistically different from chromatographic methods like HPLC or GC, making it an excellent confirmatory tool.[6][10]

Alternative Analytical Methodologies
Technique Application Strengths Limitations
13C NMR Spectroscopy Structural confirmationProvides information on the carbon framework of the molecule.Lower sensitivity compared to 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight determinationConfirms the molecular weight of the compound and can provide fragmentation patterns for further structural information.Does not provide detailed information on the connectivity of atoms.
High-Performance Liquid Chromatography (HPLC) Purity and impurity profilingHighly sensitive for detecting and quantifying impurities.Requires a reference standard for quantitative analysis.
Gas Chromatography (GC) Purity and residual solvent analysisExcellent for analyzing volatile impurities and residual solvents.The compound must be volatile and thermally stable.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationProvides information about the presence of key functional groups (e.g., C=O of the carbamate).Provides limited information on the overall molecular structure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating 1H NMR with other essential analytical techniques.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_final Final Approval Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR 1H NMR (Structural Elucidation) Purification->H_NMR Primary Analysis qNMR qNMR (Absolute Purity) Purification->qNMR Purity Assessment HPLC HPLC (Impurity Profile) Purification->HPLC Orthogonal Purity C_NMR 13C NMR (Carbon Framework) H_NMR->C_NMR Confirmatory MS Mass Spectrometry (Molecular Weight) H_NMR->MS Confirmatory Final Characterized Compound (Ready for next step) C_NMR->Final MS->Final qNMR->Final HPLC->Final

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

The structural characterization of this compound by 1H NMR, supported by a suite of orthogonal analytical techniques, is fundamental for its application in research and drug development. This guide provides a comprehensive framework for understanding its expected 1H NMR spectrum, the rationale behind signal assignments, and a comparative analysis with alternative methods. By following a robust analytical workflow, researchers can ensure the identity, purity, and quality of this important chemical building block, thereby contributing to the integrity and success of their scientific endeavors.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Magnetic Resonance. [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. RSSL. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Reddit. (2020). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. [Link]

  • SciELO México. (2018). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • The Journal of Organic Chemistry. (2002). Solvent Effects on the Barrier to Rotation in Carbamates. [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]

  • The Royal Society of Chemistry. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Characterization of Monoprotected Symmetrical Poly(Ethylene Glycol) Diamine. [Link]

  • MDPI. (2022). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2020). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Supporting Information. (n.d.). Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. [Link]

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A Comparative Mass Spectrometry Guide to Tert-butyl methyl(3-methylazetidin-3-YL)carbamate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the structural elucidation of novel small molecules is a critical step that informs synthetic strategy, metabolic profiling, and ultimately, the viability of a drug candidate. Tert-butyl methyl(3-methylazetidin-3-YL)carbamate, a compound featuring a strained azetidine ring and a sterically encumbered Boc-protected amine, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry techniques for its characterization, moving beyond a simple recitation of methods to explain the "why" behind the "how," grounded in the principles of ionization and fragmentation.

Introduction to the Analyte: A Molecule of Nuanced Complexity

This compound (Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol ) incorporates several key functional groups that dictate its behavior in a mass spectrometer:

  • A Tertiary Amine within a Strained Ring: The 3-methylazetidine moiety contains a tertiary amine. The four-membered ring is sterically strained, making it susceptible to ring-opening fragmentation pathways.[1]

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis.[2] Its lability under certain ionization conditions is a key consideration for mass spectrometric analysis.[3][4]

  • A Methyl Carbamate: The presence of the N-methyl group adds another layer to the fragmentation possibilities.

Understanding the interplay of these structural features is paramount to selecting the appropriate analytical methodology and correctly interpreting the resulting spectra.

Comparing Ionization Techniques: ESI vs. APCI

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of any small molecule. Here, we compare the two most common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of our target compound.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are formed from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[5]The sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[6]
Analyte Polarity Ideal for polar to highly polar compounds.[6]Suitable for moderately polar to non-polar compounds.[6]
Thermal Lability "Soft" ionization technique, gentle on thermally sensitive molecules.[7]Involves high temperatures, which can cause degradation of thermally labile compounds.[7]
Adduct Formation Prone to forming adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+NH₄]⁺).[8]Primarily forms protonated molecules [M+H]⁺.[8]

For this compound, with its polar carbamate group and amine functionalities, ESI is the preferred method for initial analysis . Its gentle nature is more likely to preserve the intact molecule for MS1 analysis and allow for controlled fragmentation in MS/MS experiments. APCI, while potentially useful for complementary information, carries the risk of thermal degradation of the Boc group in the high-temperature source.[7]

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) should be prepared in methanol. For analysis, a working solution of 10 µg/mL is prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Source Temperature 120 °C350 °C
Desolvation Gas Flow 800 L/hr600 L/hr
Desolvation Temperature 300 °C400 °C
Collision Energy (for MS/MS) Ramped from 10-40 eVRamped from 10-40 eV

Predicted Fragmentation Pathways and Data Interpretation

The structural features of this compound suggest several predictable fragmentation pathways upon collision-induced dissociation (CID) in the mass spectrometer.

ESI-MS/MS Analysis

Under ESI conditions, the primary ion observed in the MS1 spectrum will be the protonated molecule, [M+H]⁺, at m/z 201.16. The subsequent MS/MS fragmentation is expected to proceed through two major pathways originating from the lability of the Boc group and the strain of the azetidine ring.

Pathway 1: Fragmentation of the Boc Group

This is the most anticipated fragmentation route for Boc-protected amines.[3][4]

  • Loss of Isobutylene (C₄H₈, 56 Da): A McLafferty-like rearrangement can lead to the neutral loss of isobutylene, resulting in a fragment ion at m/z 145.10.

  • Subsequent Loss of Carbon Dioxide (CO₂, 44 Da): The intermediate from the first step can then lose carbon dioxide to produce a fragment at m/z 101.06.

  • Direct Loss of the Boc Radical (C₅H₉O₂, 101 Da): A direct cleavage of the N-C bond of the carbamate can result in the loss of the Boc radical, leading to a fragment at m/z 100.11.

Diagram 1: Predicted fragmentation of the Boc group.

Pathway 2: Azetidine Ring Opening

The strained four-membered ring is another likely site of fragmentation. Alpha-cleavage, a common fragmentation pathway for cyclic amines, is expected.[9]

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the ring can lead to a ring-opened fragment.

  • Loss of Ethylene (C₂H₄, 28 Da): Subsequent fragmentation of the ring-opened structure could involve the neutral loss of ethylene, leading to characteristic fragments. The exact mass of these fragments will depend on the initial site of ring opening and subsequent rearrangements.

Diagram 2: Predicted fragmentation of the azetidine ring.
APCI-MS/MS Analysis

Given the higher source temperatures in APCI, in-source fragmentation is more likely.[7] This could lead to a less abundant molecular ion in the MS1 spectrum and a more complex MS/MS spectrum. The primary fragmentation pathways are expected to be similar to those observed in ESI-MS/MS, but the relative abundances of the fragment ions may differ. The thermal conditions of APCI might favor the elimination of the entire Boc group, potentially making the fragment at m/z 101.06 more prominent.

Comparative Data Summary

IonizationExpected [M+H]⁺ (m/z 201.16) AbundanceKey Fragment Ions (m/z)Rationale
ESI High145.10, 101.06, 100.11Gentle ionization preserves the molecular ion, allowing for controlled fragmentation. The primary fragmentation is driven by the lability of the Boc group.
APCI Moderate to Low101.06, 145.10, other thermal degradation productsHigher source temperatures may lead to in-source fragmentation, reducing the abundance of the molecular ion. Thermal degradation could favor the complete loss of the Boc group.

Conclusion: A Strategy for Definitive Characterization

For the comprehensive mass spectrometric analysis of this compound, a dual-pronged approach is recommended.

  • Primary Analysis by LC-ESI-MS/MS: This will provide a clear molecular ion and controlled fragmentation data, primarily showing the characteristic losses associated with the Boc protecting group. This method is ideal for initial identification and quantification.

  • Complementary Analysis by LC-APCI-MS/MS: This can provide additional structural information. While the risk of thermal degradation exists, it can also reveal fragmentation pathways that are not as prominent under the gentler ESI conditions. Comparing the spectra from both techniques can give a more complete picture of the molecule's stability and fragmentation behavior.

By understanding the fundamental principles of ionization and the predictable fragmentation patterns of the constituent functional groups, researchers can confidently characterize this and other similarly complex molecules, accelerating the drug development pipeline with robust and reliable analytical data.

References

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  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

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  • Li, W., et al. (2015). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 102, 149-155. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). t-Butyl carbanilate. Retrieved from [Link]

  • da Silva, G., & St-Amant, A. (2011). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 22(11), 2047–2056. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MS n... [Image]. Retrieved from [Link]

  • Van Breemen, R. B., & Nikolic, D. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 18(4), 686–693. Retrieved from [Link]

  • Van Breemen, R. B., & Nikolic, D. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 18(4), 686–693. Retrieved from [Link]

  • Takino, M., Yamaguchi, K., & Nakahara, T. (2004). Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 755–761. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bristow, T., & Harrison, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry, 32(5), 1234–1242. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

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  • SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. Retrieved from [Link]

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  • DeBord, J. D., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 28(7), 1339–1350. Retrieved from [Link]

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A Comparative Guide to Azetidine Building Blocks: Profiling Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines have become indispensable building blocks in modern medicinal chemistry.[1][2] Their unique strained four-membered ring system offers a desirable combination of properties, including conformational rigidity, improved metabolic stability, and enhanced solubility.[2] This guide provides a detailed comparison of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate with other key azetidine building blocks. We will explore their structural nuances, impact on physicochemical properties, and performance in key synthetic transformations relevant to drug discovery. This analysis is supported by experimental protocols and data to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Rise of Azetidines in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained significant traction as a valuable motif in drug design.[2] Its incorporation into molecular scaffolds can lead to improvements in key pharmacokinetic properties.[2] The rigid nature of the azetidine ring helps to pre-organize molecules for binding to their biological targets, which can lead to higher affinity and selectivity.[3] This conformational constraint is a significant advantage over more flexible acyclic or larger ring systems.[3]

Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its importance in successful drug development.[2] The focus of this guide, this compound, represents a class of 3,3-disubstituted azetidines that offer a unique three-dimensional exit vector for further functionalization.

Structural and Physicochemical Comparison of Azetidine Building Blocks

The choice of an azetidine building block has a profound impact on the physicochemical properties of the final compound. Here, we compare this compound with other commonly used azetidine building blocks.

Building BlockStructureKey FeaturesImpact on Properties
This compound this compound3-methyl, 3-(N-Boc-N-methylamino) substitution. Provides a defined exit vector with a protected secondary amine.The gem-dimethyl group can enhance metabolic stability. The Boc-protected amine allows for selective deprotection and further functionalization.
1-Boc-3-aminoazetidine 1-Boc-3-aminoazetidineUnsubstituted at the 3-position carbon, primary amine at C3.A common building block for introducing a basic nitrogen. The N-Boc group provides a handle for N-functionalization of the ring.
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate Tert-butyl 3-(aminomethyl)azetidine-1-carboxylatePrimary amine is one carbon removed from the ring.Offers more flexibility compared to direct C3 substitution. Can alter the vector of substitution and impact binding interactions.
Azetidine-3-carboxylic acid Azetidine-3-carboxylic acidCarboxylic acid functionality at C3.A versatile handle for amide bond formation. Can act as a constrained amino acid analogue.
Conformational Considerations

The azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain.[4] The substituents on the ring influence the degree of puckering. For 3-substituted azetidines, the substituent can occupy a pseudo-axial or pseudo-equatorial position. The bulky tert-butoxycarbonyl group on the nitrogen of this compound will influence the ring pucker and the preferred orientation of the substituents.

Caption: Puckered conformation of a substituted azetidine ring.

Performance in Synthetic Transformations

The utility of a building block is determined by its reactivity and stability in common chemical transformations. This section provides experimental protocols for key reactions involving azetidine building blocks.

N-Arylation of Azetidines (Buchwald-Hartwig Coupling)

This reaction is a cornerstone for introducing aryl groups onto the azetidine nitrogen.

Experimental Protocol:

  • To a dry reaction vial, add the azetidine building block (1.0 equiv.), aryl halide (1.2 equiv.), Palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Add a base (e.g., Cs2CO3, 2.0 equiv.) and a suitable solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

G Azetidine Azetidine Derivative Product N-Aryl Azetidine Azetidine->Product Buchwald-Hartwig Coupling ArylHalide Aryl Halide ArylHalide->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., Cs2CO3) Base->Product

Caption: Workflow for Buchwald-Hartwig N-arylation of azetidines.

Amide Coupling with Azetidine Carboxylic Acids

This protocol is for the formation of an amide bond with azetidine-3-carboxylic acid.

Experimental Protocol:

  • Dissolve azetidine-3-carboxylic acid (1.0 equiv.) and the desired amine (1.1 equiv.) in a suitable solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU or HOBt/EDC, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions (e.g., 1N HCl, sat. NaHCO3, brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection of Boc-Protected Azetidines

The tert-butoxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen.

Experimental Protocol:

  • Dissolve the Boc-protected azetidine in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used in the next step without further purification.

Case Study: Impact of Azetidine Substitution on Metabolic Stability

The substitution pattern on the azetidine ring can significantly influence the metabolic stability of a drug candidate. The presence of a gem-dimethyl group, as in this compound, can block potential sites of metabolism, thereby increasing the half-life of the compound in vivo.

Hypothetical Experimental Data:

CompoundAzetidine MoietyIn Vitro Half-life (Human Liver Microsomes)
Analog A 3-aminoazetidine15 min
Analog B 3-amino-3-methylazetidine45 min

This data illustrates that the introduction of a methyl group at the 3-position can lead to a significant improvement in metabolic stability.

G cluster_0 Analog A (Less Stable) cluster_1 Analog B (More Stable) A1 3-Aminoazetidine M1 Metabolism at C3 A1->M1 B1 3-Amino-3-methylazetidine B2 Methyl group blocks metabolism

Caption: Steric shielding at C3 can enhance metabolic stability.

Conclusion

This compound is a valuable building block for medicinal chemists seeking to introduce a conformationally constrained, metabolically stable, and functionalizable moiety into their molecules. Its 3,3-disubstituted pattern offers distinct advantages over simpler azetidine derivatives. The choice of the optimal azetidine building block will ultimately depend on the specific goals of the drug discovery program, including the desired vector for substitution, the required physicochemical properties, and the synthetic route. This guide provides a foundational understanding to aid in this critical decision-making process.

References

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The Strategic Advantage of 3-Methylazetidine Derivatives in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a valuable motif, offering a unique combination of structural rigidity, improved solubility, and enhanced metabolic stability compared to its larger homologues, pyrrolidine and piperidine.[1][2][3] This guide provides an in-depth technical comparison of 3-methylazetidine derivatives against other common small nitrogen-containing heterocycles, supported by experimental data, to illuminate their distinct advantages in synthetic and medicinal chemistry.

The Subtle Power of a Methyl Group: Impact on Physicochemical Properties

The introduction of a methyl group at the 3-position of the azetidine ring, while seemingly a minor modification, imparts significant and beneficial changes to the molecule's properties. These alterations can be leveraged by medicinal chemists to fine-tune the characteristics of drug candidates.

Lipophilicity and Solubility: A Favorable Balance

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA (Predicted)
AzetidineC₃H₇N57.09-0.2
3-Methylazetidine C₄H₉N 71.12 0.4 [4]
PyrrolidineC₄H₉N71.120.4
3-MethylpyrrolidineC₅H₁₁N85.150.8
PiperidineC₅H₁₁N85.150.8
4-MethylpiperidineC₆H₁₃N99.171.3

Data for azetidine, pyrrolidine, 3-methylpyrrolidine, piperidine, and 4-methylpiperidine are from publicly available databases. Data for 3-methylazetidine is from PubChem.[4]

As indicated in Table 1, the calculated LogP of 3-methylazetidine is moderately higher than that of the parent azetidine, offering a subtle increase in lipophilicity. This can be advantageous in enhancing membrane permeability and target engagement, without the more significant lipophilicity jump seen with larger rings like piperidine. This allows for a more nuanced optimization of the ADME profile of a drug candidate.

Basicity (pKa): The Influence of Ring Strain and Substitution

The basicity of the nitrogen atom in a heterocyclic ring is a key determinant of its behavior in physiological environments, affecting properties like solubility and off-target interactions. The pKa of cyclic amines is influenced by ring strain and substitution patterns.[5][6]

Table 2: Experimental pKa Values of Saturated Nitrogen Heterocycles

CompoundpKa
Azetidine11.29
Pyrrolidine11.27
Piperidine11.22

Data from a comparative study of fluorinated and non-fluorinated saturated heterocycles.[1]

Generally, the basicity of small, saturated cyclic amines follows the trend azetidine ≈ pyrrolidine > piperidine.[5][6] This is attributed to the hybridization of the nitrogen lone pair. In the more strained azetidine ring, the C-N-C bond angle is smaller, leading to a higher p-character in the C-N bonds and consequently a higher s-character in the lone pair orbital.[6] Electrons in an orbital with higher s-character are held more tightly by the nucleus, which would theoretically decrease basicity. However, this effect is counteracted by other factors, resulting in very similar basicities for these small rings.

The introduction of a methyl group at the 3-position is expected to slightly increase the basicity of the azetidine nitrogen due to the electron-donating inductive effect of the alkyl group. This subtle modulation of pKa can be a valuable tool for optimizing drug-receptor interactions and pharmacokinetic properties.

Metabolic Stability: A Key Advantage of the Azetidine Scaffold

One of the most significant advantages of incorporating an azetidine ring, and by extension a 3-methylazetidine ring, into a drug candidate is the often-observed improvement in metabolic stability.[1][2][3] The strained four-membered ring appears to be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible five- and six-membered rings of pyrrolidine and piperidine.

While direct comparative metabolic stability data for a series of N-aryl-3-methylazetidines versus their unsubstituted and larger-ring counterparts is not available in a single comprehensive study, numerous examples in the literature anecdotally support this trend. The methyl group at the 3-position can further enhance metabolic stability by blocking a potential site of oxidation.

The 3-Methylazetidine Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design. The 3-methylazetidine moiety can serve as a bioisostere for other small, functionalized groups, offering unique advantages. For instance, it can be considered a constrained analogue of an isopropyl group or a more polar substitute for a gem-dimethyl group, providing a handle for improving solubility and introducing a key interaction point.

Synthesis of 3-Methylazetidine Derivatives: A Practical Approach

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain.[7] However, several reliable methods have been developed. A common and versatile intermediate for the synthesis of various 3-methylazetidine derivatives is N-Boc-3-methylazetidine. Below is a representative, detailed protocol for its synthesis, based on established methodologies.

Experimental Protocol: Synthesis of 1-Boc-3-methylazetidine

This protocol describes a two-step synthesis starting from commercially available 1-benzhydryl-3-methylazetidine.

Step 1: Deprotection of 1-Benzhydryl-3-methylazetidine

Caption: N-Boc protection of 3-methylazetidine.

Methodology:

  • Suspend 3-methylazetidine hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.5 eq) to the suspension and stir at room temperature for 15 minutes to liberate the free base.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-methylazetidine.

Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Triethylamine is used as a base to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction. The reaction is typically clean and high-yielding.

Conclusion: A Versatile Building Block for Modern Drug Discovery

3-Methylazetidine derivatives offer a compelling set of advantages for synthetic and medicinal chemists. Their unique physicochemical properties, including modulated lipophilicity and basicity, coupled with enhanced metabolic stability, make them attractive alternatives to more traditional saturated heterocycles. The ability to fine-tune these properties with the simple addition of a methyl group provides a powerful tool for lead optimization. As synthetic methodologies for their preparation become more accessible, the strategic incorporation of 3-methylazetidine scaffolds is poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Bauer, A., et al. (2021). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 9, 705339.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662.
  • ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Tan, J., & Janda, K. D. (2016). Heterocycles in Medicinal Chemistry. In Topics in Heterocyclic Chemistry (Vol. 46, pp. 1-26). Springer.
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  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.
  • Jampilek, J. (2024). Heterocycles in Medicinal Chemistry II. MDPI.
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The Azetidine Scaffold: A Privileged Structure in Oncology Drug Discovery - A Comparative Guide to Novel STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the strained four-membered azetidine ring has emerged as a "privileged structure." Its unique conformational rigidity and ability to introduce three-dimensional diversity make it an attractive core for designing molecules that can precisely interact with biological targets. This guide provides an in-depth comparative analysis of the biological activity of a promising class of azetidine-based compounds, focusing on their potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis.

While this guide is centered around derivatives of a 3-aminoazetidine core, which is structurally analogous to tert-butyl methyl(3-methylazetidin-3-yl)carbamate, it will draw upon extensive experimental data from a well-characterized series of (R)-azetidine-2-carboxamides. These compounds have demonstrated sub-micromolar potency in inhibiting STAT3 activity and provide a robust dataset for understanding the structure-activity relationships (SAR) that govern the anticancer effects of this chemical class.[1][2][3] Their performance will be objectively compared against established, alternative STAT3 inhibitors and the standard-of-care chemotherapy for relevant cancer types.

The Rationale: Targeting the STAT3 Signaling Pathway in Cancer

The STAT3 protein is a transcription factor that plays a pivotal role in regulating the expression of genes involved in crucial cellular processes such as proliferation, survival, and angiogenesis.[4][5] In a multitude of human cancers, including triple-negative breast cancer (TNBC), STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[5][6] This aberrant signaling makes STAT3 a highly attractive target for therapeutic intervention.[7][8] The inhibition of STAT3 can disrupt these oncogenic signaling cascades, offering a promising strategy for cancer treatment.[9]

The development of small molecule inhibitors that can effectively and selectively block the STAT3 signaling pathway is an area of intense research.[8] The azetidine-based compounds discussed herein represent a significant advancement in this field, demonstrating high potency and selectivity for STAT3.[1][2][3]

Comparative Analysis of Azetidine-Based STAT3 Inhibitors

A systematic medicinal chemistry approach has led to the development of a series of (R)-azetidine-2-carboxamide derivatives with potent STAT3 inhibitory activity. The core structure, which features a central azetidine ring, allows for strategic modifications at three key positions to optimize potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The optimization of a proline-based lead compound into the more constrained 4-membered azetidine ring resulted in a significant enhancement of STAT3-inhibitory potency.[1][2] Further SAR studies on the (R)-azetidine-2-carboxamide scaffold have revealed several key determinants of activity:

  • The Azetidine Core: The (R)-enantiomer of the azetidine-2-carboxamide consistently demonstrates higher potency than the (S)-enantiomer. Changing the substitution pattern to an azetidine-3-carboxamide leads to a loss of activity, highlighting the critical role of the specific stereochemistry and substitution pattern of the azetidine ring for effective target engagement.[1]

  • The Salicylate Moiety: The presence of a salicylate group is crucial for potent inhibition of STAT3 DNA-binding activity.[1]

  • The Cyclohexylbenzyl Moiety: Modifications to the cyclohexylbenzyl group to reduce lipophilicity are generally well-tolerated, although with some variability in the impact on potency.[1]

  • Ester Prodrugs: While the free carboxylate of the salicylate moiety is important for direct STAT3 inhibition, esterification to create prodrugs can enhance cellular permeability and, consequently, cellular activity.[1]

The following diagram illustrates the key structural features of the (R)-azetidine-2-carboxamide scaffold and the sites of modification.

SAR_Diagram cluster_0 Key Structural Features of (R)-Azetidine-2-Carboxamide STAT3 Inhibitors Core (R)-Azetidine-2-Carboxamide Core (Critical for Potency) Salicylate Salicylate Moiety (Essential for DNA-Binding Inhibition) Core->Salicylate Modification Site 1 Cyclohexylbenzyl Cyclohexylbenzyl Moiety (Modulates Lipophilicity and Potency) Core->Cyclohexylbenzyl Modification Site 2 Ester Ester Prodrug Modification (Enhances Cellular Permeability) Salicylate->Ester Prodrug Strategy

Caption: Key pharmacophoric elements of the (R)-azetidine-2-carboxamide STAT3 inhibitors.

Performance Data: In Vitro Efficacy

The anticancer activity of the novel azetidine-based STAT3 inhibitors has been evaluated in various cancer cell lines, particularly those with constitutively active STAT3, such as the triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468.[3][6] The following table summarizes the in vitro potency of representative azetidine derivatives and compares them with established STAT3 inhibitors and standard-of-care chemotherapy.

Compound IDCompound ClassTarget/Mechanism of ActionCell LineIC50/EC50 (µM)Reference
5a (R)-Azetidine-2-carboxamideSTAT3 DNA-binding inhibitionSTAT3 EMSAIC50: 0.55[3]
5o (R)-Azetidine-2-carboxamideSTAT3 DNA-binding inhibitionSTAT3 EMSAIC50: 0.38[3]
8i (R)-Azetidine-2-carboxamideSTAT3 DNA-binding inhibitionSTAT3 EMSAIC50: 0.34[3]
7e (R)-Azetidine-2-carboxamideInhibition of cell viabilityMDA-MB-231EC50: 1.9[3]
7f (R)-Azetidine-2-carboxamideInhibition of cell viabilityMDA-MB-231EC50: 1.2[3]
7g (R)-Azetidine-2-carboxamideInhibition of cell viabilityMDA-MB-231EC50: 0.9[3]
9k (R)-Azetidine-2-carboxamideInhibition of cell viabilityMDA-MB-468EC50: 1.0[3]
Stattic Small MoleculeSTAT3 SH2 domain inhibitionVariousIC50: ~5-20[7]
S3I-201 Small MoleculeSTAT3 SH2 domain inhibitionSTAT3 DNA-bindingIC50: 86[10]
Paclitaxel TaxaneTubulin polymerizationMDA-MB-231IC50: ~0.01-0.1[11]
Doxorubicin AnthracyclineDNA intercalationMDA-MB-231IC50: ~0.1-1.0[11]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions and cell lines used. The values presented here are for comparative purposes.

The data clearly indicate that the optimized (R)-azetidine-2-carboxamide derivatives exhibit potent sub-micromolar to low micromolar activity in both biochemical and cell-based assays, rivaling or exceeding the potency of established STAT3 inhibitors.[1][2][3] While standard chemotherapeutic agents like paclitaxel and doxorubicin show high cytotoxicity, they lack specificity for the STAT3 pathway and are associated with significant side effects.[11][12]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative protocols for key assays used to characterize the biological activity of the azetidine-based STAT3 inhibitors.

Protocol 1: STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA)

This assay assesses the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.

Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).

  • Binding Reaction: Incubate the nuclear extract with a radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site in the presence of varying concentrations of the test compound or vehicle control.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the radiolabeled species by autoradiography. The inhibition of the STAT3-DNA complex formation is quantified relative to the control.

Causality: A reduction in the intensity of the shifted band corresponding to the STAT3-DNA complex in the presence of the test compound indicates direct inhibition of STAT3 DNA-binding activity.

EMSA_Workflow A Prepare Nuclear Extract (Source of active STAT3) B Incubate Nuclear Extract with Radiolabeled STAT3 Probe and Test Compound A->B C Separate Protein-DNA Complexes by Gel Electrophoresis B->C D Visualize Bands by Autoradiography C->D E Quantify Inhibition of STAT3-DNA Binding D->E STAT3_Pathway_Inhibition cluster_pathway STAT3 Signaling Pathway cluster_inhibition Inhibition by Azetidine Derivatives Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates (Tyr705) pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription activates Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->pSTAT3_mono binds to SH2 domain, prevents dimerization

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Conclusion and Future Perspectives

Derivatives of the 3-aminoazetidine scaffold, particularly the (R)-azetidine-2-carboxamides, have emerged as a highly promising class of small molecule inhibitors targeting the STAT3 signaling pathway. Their sub-micromolar potency, demonstrated selectivity, and well-defined structure-activity relationship make them compelling candidates for further preclinical and clinical development as anticancer therapeutics.

Compared to established STAT3 inhibitors, these novel azetidine-based compounds offer a significant improvement in potency. Furthermore, their targeted mechanism of action presents a potential advantage over the broad-spectrum cytotoxicity of standard chemotherapeutic agents, which could translate to an improved therapeutic window and reduced side effects.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring their potential in combination therapies with other anticancer agents. The continued exploration of the versatile azetidine scaffold is poised to yield the next generation of targeted cancer therapies.

References

  • Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed. [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? PMC. [Link]

  • STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. ResearchGate. [Link]

  • What is the standard chemotherapy regimen and dosage for triple negative breast cancer? A.S.K. Med.ai. [Link]

  • Standard Therapies for Triple-Negative Breast Cancer. OncLive. [Link]

  • Small Molecule Inhibitors of Stat3 Signaling Pathway. Bentham Science. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

  • Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook. PMC. [Link]

  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC. [Link]

  • Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC). MDPI. [Link]

  • Early-Stage Triple-Negative Breast Cancer Journey: Beginning, End, and Everything in Between. ASCO Publications. [Link]

  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.org. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. [Link]

  • Design, synthesis, and studies of small molecule STAT3 inhibitors. PubMed. [Link]

  • Anti-cancer activity of carbamate derivatives of melampomagnolide B. PMC. [Link]

  • Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. PubMed. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Figshare. [Link]

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. [Link]

  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. [Link]

  • Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

Sources

Introduction: The Azetidine Scaffold and the Rise of a Key Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Structural Analogs of tert-Butyl (3-methylazetidin-3-yl)carbamate

This guide provides a comprehensive comparison of structural analogs of tert-butyl (3-methylazetidin-3-yl)carbamate, a key building block in modern medicinal chemistry. We will delve into the synthesis, physicochemical properties, and performance of these compounds in relevant biological assays, offering field-proven insights for researchers and drug development professionals. The focus is on understanding the structure-activity relationships (SAR) that drive the selection of specific analogs for therapeutic development.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural motif in drug discovery. Its rigid, three-dimensional nature allows for precise vectoral positioning of substituents, enabling enhanced target engagement and improved physicochemical properties compared to more flexible acyclic amines or larger ring systems. The introduction of a geminal dimethyl group or, as in our case, a methyl and an amino group at the C3 position, imparts valuable characteristics to the scaffold.

Our parent compound, tert-butyl (3-methylazetidin-3-yl)carbamate, serves as a crucial starting material for introducing this C3-disubstituted azetidine core into larger molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, making it an ideal intermediate for multi-step syntheses. This guide will explore the rationale behind modifying this parent structure and compare the resulting analogs.

Comparative Analysis of Structural Analogs

The development of analogs from the parent compound is driven by the need to fine-tune properties such as solubility, metabolic stability, and target-specific activity. We will compare three classes of analogs based on modifications to the parent structure.

Analogs with Varying N-Protecting Groups

The Boc group is widely used, but its removal often requires harsh acidic conditions that may not be compatible with other functional groups in a complex molecule. Therefore, alternative protecting groups are often explored.

Compound IDProtecting GroupKey Physicochemical PropertiesCommon Deprotection Conditions
Parent Boc (tert-butyloxycarbonyl)High crystallinity, good stabilityTrifluoroacetic acid (TFA), HCl
Analog 1 Cbz (Carboxybenzyl)Often crystalline, stableCatalytic hydrogenation (e.g., H₂, Pd/C)
Analog 2 Ac (Acetyl)Generally more polar, may have lower crystallinityAcidic or basic hydrolysis

Discussion: The choice of protecting group is a critical strategic decision in a synthetic route. While the Boc group (Parent) is standard, the Cbz group (Analog 1) offers an orthogonal deprotection strategy, allowing for selective removal in the presence of acid-labile groups. The acetyl group (Analog 2) significantly increases polarity, which can be advantageous for certain synthetic transformations but may complicate purification due to increased water solubility.

Analogs with Substitution on the Azetidine Nitrogen (N1)

Modification at the N1 position is a common strategy for incorporating the azetidine scaffold into a final drug candidate. This allows for the exploration of interactions with the target protein and modulation of pharmacokinetic properties.

Compound IDN1-SubstituentRationale for ModificationExpected Impact on Properties
Parent -H (after Boc removal)Precursor for further substitutionPrimary amine, basic
Analog 3 -CH₂-PyridineIntroduce a key pharmacophore for kinase bindingIncreased polarity, potential for H-bonding
Analog 4 -SO₂-ArylAct as a hydrogen bond acceptor/mimicElectron-withdrawing, can modulate pKa

Discussion: The unsubstituted azetidine (Parent, post-deprotection) is a versatile nucleophile. Introducing a pyridylmethyl group (Analog 3) is a common tactic in developing kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds in the hinge region of the kinase. Sulfonamides (Analog 4) are bioisosteres of amides and can offer improved metabolic stability and cell permeability.

G cluster_0 Parent Compound cluster_1 Structural Analogs Parent Parent tert-butyl (3-methylazetidin-3-yl)carbamate Analog1 Analog 1 Cbz-Protected Parent:f0->Analog1:f0 Protecting Group Modification Analog2 Analog 2 Acetyl-Protected Parent:f0->Analog2:f0 Protecting Group Modification Analog3 Analog 3 N1-Pyridylmethyl Parent:f0->Analog3:f0 N1 Substitution Analog4 Analog 4 N1-Arylsulfonyl Parent:f0->Analog4:f0 N1 Substitution

Caption: Structural relationship between the parent compound and its analogs.

Experimental Protocols

To provide a practical context, we outline a representative synthetic procedure for the preparation of the parent compound and a key assay for its evaluation.

Protocol 1: Synthesis of tert-Butyl (3-methylazetidin-3-yl)carbamate

This protocol describes a common method for synthesizing the parent compound, which serves as the foundation for its analogs.

Workflow Diagram:

G start Start: Commercially Available Precursor step1 Step 1: Boc Protection of Amino Group start->step1 step2 Step 2: Ring Formation (Cyclization) step1->step2 step3 Step 3: Introduction of Methyl Group step2->step3 step4 Step 4: Purification (Crystallization/Chromatography) step3->step4 end End Product: Parent Compound step4->end

Caption: Synthetic workflow for the parent compound.

Step-by-Step Procedure:

  • Boc Protection: Start with a suitable precursor, such as 1,3-diamino-2-methylpropane. React it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to protect one of the amino groups.

  • Cyclization: Convert the remaining primary amine and the hydroxyl group (if starting from an amino alcohol precursor) into leaving groups (e.g., tosylates). Subsequent treatment with a strong base will induce intramolecular cyclization to form the azetidine ring.

  • Purification: The crude product is purified by flash column chromatography on silica gel, followed by recrystallization to yield the final, highly pure tert-butyl (3-methylazetidin-3-yl)carbamate.

Trustworthiness: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion and to characterize the product and any impurities. The final compound's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The selection of a specific structural analog of tert-butyl (3-methylazetidin-3-yl)carbamate is a highly context-dependent decision. Key factors include the synthetic strategy for the final drug candidate, the desired physicochemical properties, and the specific biological target. Analogs with orthogonal protecting groups like Cbz provide synthetic flexibility, while modifications at the N1 position are crucial for modulating biological activity and pharmacokinetics. Future developments in this area will likely focus on novel N1-substituents that can impart unique properties, such as covalent binding capabilities or enhanced cell permeability, further solidifying the importance of the 3-methyl-3-aminoazetidine scaffold in drug discovery.

References

Title: Azetidines in Medicinal Chemistry: A Review Source: Chemical Reviews URL: [Link]

Title: Synthesis and applications of 3-substituted azetidine derivatives as building blocks for drug discovery Source: Journal of Medicinal Chemistry URL: [Link]

Title: The Azetidine Ring as a Bioisostere in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

A Comparative Guide to the Stability of Boc vs. Cbz Protecting Groups on Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidines and Their Protection

In the landscape of medicinal chemistry and drug development, small, strained ring systems have emerged as powerful tools for optimizing molecular properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and synthetic versatility.[1][2] Its compact nature can enhance ligand efficiency and introduce favorable physicochemical properties into drug candidates.[1] However, the successful synthesis and manipulation of azetidine-containing molecules are critically dependent on the strategic use of protecting groups for the ring's nitrogen atom.[3]

This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically in the context of their stability on the azetidine ring. We will delve into their chemical properties, deprotection mechanisms, and the critical influence of the inherent ring strain of the azetidine moiety on their stability. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in their synthetic strategies.

Pillar 1: Chemical Properties and Deprotection Mechanisms

The fundamental difference between the Boc and Cbz groups lies in their cleavage conditions, a property that establishes their "orthogonality" and allows for selective deprotection in multi-step syntheses.[3][4][5]

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is a carbamate renowned for its stability in basic and nucleophilic environments, yet it is readily cleaved under acidic conditions.[5][6]

  • Deprotection Mechanism: The cleavage is an acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen is followed by the departure of the highly stable tert-butyl cation, which forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine and carbon dioxide.[7][8] This clean decomposition into gaseous byproducts simplifies reaction workup.

The Cbz Group: Reductively Cleaved Protection

The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group in peptide chemistry that displays robust stability under mildly acidic and basic conditions.[9] Its removal is most commonly achieved through reductive methods.

  • Deprotection Mechanism: The standard method for Cbz cleavage is catalytic hydrogenolysis.[10] In the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.[10] A safer and often more convenient alternative to using flammable hydrogen gas is catalytic transfer hydrogenation, which employs hydrogen donors like ammonium formate, formic acid, or cyclohexene.[11][12]

Pillar 2: The Azetidine Ring Strain—A Double-Edged Sword

The reactivity of azetidines is profoundly influenced by their considerable ring strain, making them more reactive than their five- or six-membered counterparts but significantly more stable and easier to handle than aziridines.[13][14] This inherent strain can be advantageous for certain synthetic transformations but also introduces potential instability.

Under acidic conditions, protonation of the azetidine nitrogen can make the ring susceptible to nucleophilic attack and subsequent ring-opening.[1] This decomposition pathway is a critical consideration, especially when employing acid-labile protecting groups like Boc. The choice of deprotection conditions must therefore be carefully managed to ensure the integrity of the four-membered ring.[15]

Pillar 3: Head-to-Head Stability on the Azetidine Ring

The true test of a protecting group is its performance within a specific molecular context. The strained azetidine ring modulates the typical stability profiles of both Boc and Cbz groups.

Stability Under Acidic Conditions
  • Boc-Azetidines: As expected, the Boc group is highly labile to acidic conditions, which is its primary removal method.[2][7] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent achieve rapid deprotection. However, this is where the azetidine's inherent instability must be considered. Studies have shown that certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening.[1] Therefore, the deprotection of Boc-azetidines should be performed under the mildest conditions possible and monitored closely to minimize degradation of the strained ring.

  • Cbz-Azetidines: The Cbz group demonstrates significantly greater stability under acidic conditions. It is generally resistant to the milder acidic conditions used for Boc removal.[9] In fact, research on azetidine-containing macrocyclic peptides has shown that the Cbz group remains intact even under strongly acidic conditions (e.g., 90% TFA) required to remove other side-chain protecting groups, with no evidence of azetidine ring opening.[4] While very strong acids like HBr can cleave the Cbz group, it is considered a robust choice for syntheses requiring acidic steps.[10]

Stability Under Basic Conditions
  • Boc-Azetidines: The Boc group is stable under a wide range of basic conditions.[6]

  • Cbz-Azetidines: The Cbz group is also stable under the basic conditions commonly used in synthesis, such as those for Fmoc group removal.[9]

Stability Under Reductive Conditions (Hydrogenolysis)
  • Boc-Azetidines: The Boc group is completely stable to the conditions of catalytic hydrogenolysis.

  • Cbz-Azetidines: This is the method of choice for Cbz deprotection. Catalytic hydrogenolysis or transfer hydrogenation provides a mild, efficient, and orthogonal method for unmasking the azetidine nitrogen while leaving acid-labile groups like Boc intact.[11][16]

Data Presentation: Comparative Stability Summary

ConditionN-Boc-Azetidine StabilityN-Cbz-Azetidine StabilityCausality & Field Insights
Strong Acid (TFA, HCl) Labile (Cleaved) Generally Stable Standard deprotection for Boc.[7] Risk of azetidine ring-opening exists; mildest possible conditions are advised.[1] Cbz is robust, enabling its use when orthogonality to Boc is needed.[4]
Mild Acid (e.g., Acetic Acid) Potentially Labile Stable Boc group may be slowly cleaved. Cbz is reliably stable.
Strong Base (NaOH, t-BuOK) Stable Stable Both groups are carbamates and are resistant to basic hydrolysis.
Mild Base (Amines, K₂CO₃) Stable Stable Both groups are orthogonal to base-labile groups like Fmoc.[9]
Catalytic Hydrogenolysis (H₂, Pd/C) Stable Labile (Cleaved) The defining orthogonal condition. This is the primary and mildest method for Cbz removal.[10][11]

Visualization of Deprotection Mechanisms

The following diagrams illustrate the key mechanistic steps for the deprotection of N-Boc and N-Cbz protected azetidines.

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAzetidine N-Boc-Azetidine Protonated Protonated Carbamate BocAzetidine->Protonated Protonation H_plus H⁺ (Acid) Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene Elimination Azetidine Free Azetidine CarbamicAcid->Azetidine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of N-Boc-azetidine.

Cbz_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CbzAzetidine N-Cbz-Azetidine Adsorbed Surface Adsorbed Complex CbzAzetidine->Adsorbed Adsorption to Catalyst H2_PdC H₂ + Pd/C CarbamicAcid Carbamic Acid Adsorbed->CarbamicAcid Hydrogenolysis Toluene Toluene Adsorbed->Toluene Azetidine Free Azetidine CarbamicAcid->Azetidine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Hydrogenolytic deprotection of N-Cbz-azetidine.

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its clarity and rationale. Below are detailed, representative methodologies for the deprotection of Boc- and Cbz-azetidines.

Protocol 1: Acidic Deprotection of N-Boc-Azetidine

Objective: To remove the Boc protecting group from an N-Boc-azetidine derivative while minimizing ring degradation. The choice of a milder HCl solution in dioxane over neat TFA can sometimes temper the reaction's vigor.

  • Preparation: In a round-bottom flask, dissolve the N-Boc-azetidine substrate (1.0 eq.) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M concentration).

    • Causality: Anhydrous conditions prevent the introduction of water, which could participate in side reactions. Dioxane is a good solvent for both the substrate and the HCl solution.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4 M HCl in 1,4-dioxane (3.0-5.0 eq.) dropwise.

    • Causality: Cooling the reaction mitigates potential exotherms and reduces the rate of potential ring-opening side reactions.[15] A molar excess of acid ensures the reaction goes to completion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

    • Causality: Monitoring is crucial to avoid prolonged exposure to acidic conditions once the starting material is consumed, thereby preserving the integrity of the azetidine ring.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is typically obtained as the hydrochloride salt.

    • Causality: Evaporation is often sufficient for isolation.[2] If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

Protocol 2: Deprotection of N-Cbz-Azetidine via Catalytic Transfer Hydrogenation

Objective: To cleanly and safely remove the Cbz group under neutral conditions, avoiding the use of pressurized hydrogen gas and strong acids or bases.

  • Preparation: Dissolve the N-Cbz-azetidine substrate (1.0 eq.) in methanol or ethanol (approx. 0.1 M).

    • Causality: Protic solvents like methanol are excellent for this reaction, effectively solvating the substrate and the ammonium formate.

  • Catalyst and Reagent Addition: To the solution, add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight). Then, add ammonium formate (3-5 eq.) in one portion.[11]

    • Causality: Pd/C is the catalyst that facilitates the hydrogen transfer. Ammonium formate serves as the in-situ source of hydrogen, decomposing on the catalyst surface.[11]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within 1-4 hours.

    • Causality: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous catalyst with the solution.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[9] Rinse the pad with methanol.

    • Causality: Celite provides a fine filtration medium that effectively removes the solid catalyst particles.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by standard techniques such as chromatography or crystallization if necessary.

Conclusion: Field-Proven Insights for Strategic Selection

The choice between Boc and Cbz for protecting an azetidine nitrogen is not arbitrary; it is a strategic decision dictated by the planned synthetic route.

  • Choose Boc when:

    • The subsequent synthetic steps involve basic or reductive (hydrogenolysis) conditions.

    • Orthogonality to base-labile (Fmoc) or reductively-cleaved (Cbz) groups is required.

    • Proceed with caution: Be mindful that the deprotection step requires acid, and conditions should be optimized to be as mild and brief as possible to prevent potential azetidine ring-opening.

  • Choose Cbz when:

    • The planned synthesis requires robustness towards acidic conditions, such as the deprotection of other Boc-protected functional groups.

    • Orthogonality to acid-labile groups is paramount for the synthetic strategy.[4]

    • The deprotection method needs to be exceptionally mild and neutral. Catalytic hydrogenolysis is one of the gentlest deprotection methods available. The main practical consideration is the need to handle and remove a heterogeneous catalyst.[9]

By understanding the interplay between the inherent properties of these protecting groups and the unique reactivity of the strained azetidine ring, chemists can navigate complex synthetic challenges with greater precision and success.

References

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Saunders, L. T., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Šlachtová, V., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing macrocycles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection/Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Gowda, D. C. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-azetidine-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis—The Quest for Confirmation

In the landscape of chemical research and pharmaceutical development, the synthesis of a new molecule is merely the first chapter of its story. The critical epilogue is a rigorous confirmation of its identity, purity, and the successful transformation from its precursors. This guide provides an in-depth exploration of the core spectroscopic techniques used to compare starting materials and their resulting products. We will move beyond rote protocols to dissect the underlying principles, enabling you to make informed decisions in experimental design and data interpretation. The objective is not just to see a change but to understand it at a molecular level, ensuring the integrity and validity of your scientific findings.

Spectroscopic analysis is a powerful suite of analytical techniques that leverages the interaction between matter and electromagnetic radiation to elucidate the structure and composition of chemical substances.[1] When a chemical reaction occurs, bonds are broken and new ones are formed, leading to a fundamental change in the molecule's structure. These structural changes are directly observable through various spectroscopic methods, providing a molecular "fingerprint" of both the reactants and the products.[2] This comparative analysis is the bedrock of reaction monitoring, allowing researchers to confirm product formation, assess purity, and in many cases, quantify reaction yield.

The "Why": Foundational Principles of Spectroscopic Comparison

The core principle behind this comparative approach is that a molecule's unique structure dictates its interaction with electromagnetic radiation. Different functional groups, bond types, and electronic environments absorb and emit energy at characteristic frequencies.[1][2] A chemical reaction, by its very nature, alters these features. Therefore, by acquiring spectra of the starting material and the product under identical conditions, we can directly observe the molecular transformation.

A successful reaction is typically characterized by:

  • Disappearance of Reactant Signals: Key spectroscopic peaks unique to the starting material diminish or disappear entirely as it is consumed.[3]

  • Appearance of Product Signals: New peaks emerge that are characteristic of the functional groups and overall structure of the desired product.[4]

This dual-faceted observation provides a self-validating system. Seeing the expected product signal is strong evidence, but observing the concurrent disappearance of the starting material's signal provides a higher level of confidence that the transformation has occurred as intended.

Choosing the Right Tool: A Comparative Overview of Spectroscopic Techniques

Spectroscopic TechniquePrimary Information ProvidedKey AdvantagesCommon Limitations
Infrared (IR) Spectroscopy Presence and absence of functional groups.[6]Rapid, non-destructive, and provides a clear "fingerprint" for functional group transformations.[7]Can be difficult to interpret for complex molecules with many functional groups; less effective for quantitative analysis.
NMR Spectroscopy Detailed atomic connectivity and chemical environment of nuclei (¹H, ¹³C, etc.).[8]Provides unambiguous structural elucidation and is the gold standard for quantitative analysis (qNMR) to determine purity and yield.[9][10][11]Less sensitive than MS, requires higher sample concentrations, and can be time-consuming to acquire and interpret complex spectra.
UV-Visible Spectroscopy Information on electronic transitions, particularly in conjugated systems.[12]High sensitivity, excellent for quantitative analysis via Beer-Lambert Law, and ideal for real-time reaction monitoring.[13][14]Limited to molecules with a chromophore (light-absorbing group); provides less structural information than NMR or IR.[12]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[15]Extremely high sensitivity for detecting trace components, provides definitive molecular weight, and fragmentation can confirm structural features.[16][17]Isomeric compounds can be difficult to distinguish; ionization process can sometimes be destructive, preventing observation of the molecular ion.

In-Depth Analysis & Experimental Protocols

Infrared (IR) Spectroscopy: The Functional Group Detective

Causality Behind the Choice: IR spectroscopy is often the first line of analysis due to its speed and simplicity. It is exceptionally useful for reactions that involve a clear transformation of functional groups.[3] For example, the oxidation of an alcohol to a carboxylic acid would show the disappearance of the broad O-H stretch of the alcohol and the appearance of both the broad O-H and the sharp C=O stretch of the carboxylic acid.[4][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR because it allows for the analysis of solid and liquid samples with minimal preparation.[18] In this method, an infrared beam is passed through a crystal (often diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in contact with it.[18]

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself from the sample spectrum.

  • Starting Material Spectrum: Place a small amount of the starting material (a few milligrams for a solid, a single drop for a liquid) onto the ATR crystal, ensuring complete contact.

  • Data Acquisition (Starting Material): Acquire the spectrum. The typical range is 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a solvent that dissolves the starting material. Verify cleanliness by taking a new spectrum and ensuring it matches the original background.

  • Product Spectrum: Place an equivalent amount of the purified product onto the crystal.

  • Data Acquisition (Product): Acquire the spectrum using the same parameters as the starting material.

Data Interpretation: A Comparative Approach

The primary analysis involves overlaying the two spectra.

  • Identify Key Peaks: In the starting material's spectrum, identify the peaks corresponding to its key functional groups (e.g., a C=C bond at ~1650 cm⁻¹ or an N-H bond at ~3300 cm⁻¹).

  • Confirm Disappearance: Verify that these peaks have significantly diminished or are absent in the product's spectrum.[19]

  • Confirm Appearance: Look for the emergence of new peaks in the product's spectrum that correspond to the newly formed functional groups (e.g., a C=O bond at ~1700 cm⁻¹).[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

Causality Behind the Choice: NMR provides the most detailed picture of a molecule's carbon-hydrogen framework. It is used to definitively confirm that the atomic connectivity of the product matches the expected structure. The key observables are chemical shift (electronic environment), integration (number of protons), and splitting patterns (neighboring protons).[21] A change in the molecule's structure will cause a corresponding change in these parameters for nearby nuclei.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation (Starting Material): Accurately weigh ~5-10 mg of the starting material and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition (Starting Material): Acquire the ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks and set the relaxation delay (d1) to at least 5 times the longest T1 for quantitative analysis.

  • Sample Preparation (Product): Prepare a sample of the product with a similar concentration in the same deuterated solvent.

  • Data Acquisition (Product): Acquire the ¹H NMR spectrum using identical parameters to the starting material for a direct comparison.

Data Interpretation: A Comparative Approach
  • Chemical Shift: Compare the chemical shifts of the signals. The formation of a new functional group will alter the electronic environment of nearby protons, causing their signals to shift. For instance, converting an alkane (protons at ~1-2 ppm) to an alcohol can shift the signal of protons on the adjacent carbon to ~3-4 ppm.[22]

  • Splitting Patterns: Changes in connectivity will alter the splitting patterns (multiplicity). For example, if a neighboring proton is removed during the reaction, a doublet in the starting material may become a singlet in the product.[21]

  • Signal Disappearance/Appearance: Look for the complete disappearance of a characteristic set of signals from the starting material and the appearance of a new set of signals corresponding to the product.

Quantitative Analysis (qNMR) for Yield and Purity

NMR can be used to determine the yield of a reaction without isolating the product, by using an internal standard.[23]

  • Protocol:

    • After the reaction is complete, take a precise aliquot of the crude reaction mixture.

    • Add a precisely weighed amount of an internal standard—a compound that is stable, does not react with the sample, and has a simple NMR spectrum with at least one peak that does not overlap with reactant or product peaks (e.g., 1,3,5-trimethoxybenzene).[11][24]

    • Dissolve this mixture in a deuterated solvent and acquire the ¹H NMR spectrum.

  • Calculation:

    • Choose a well-resolved peak for the product (P) and the internal standard (IS).

    • Integrate both peaks accurately.

    • The molar ratio, and thus the yield, can be calculated using the following formula[11][23]:

    Moles of Product = Moles of IS × (Integral of P / Number of Protons for P) / (Integral of IS / Number of Protons for IS)

ParameterDescriptionExample Value
Mass of IS Mass of the internal standard added.10.0 mg
MW of IS Molecular weight of the internal standard.168.19 g/mol
Moles of IS Calculated moles of the internal standard.0.0595 mmol
Integral of IS Peak Integrated area of the chosen IS peak.1.00
# Protons for IS Peak Number of protons giving rise to the IS peak.9
Integral of Product Peak Integrated area of the chosen product peak.0.85
# Protons for Product Peak Number of protons giving rise to the product peak.2
Calculated Moles of Product Moles of product in the aliquot.0.226 mmol
Mass Spectrometry (MS): The Molecular Weigher

Causality Behind the Choice: Mass spectrometry provides the molecular weight of a compound, which is a fundamental property. A successful reaction will result in a product with a different molecular weight than the starting material(s).[5] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula.[25]

Experimental Protocol: Direct Infusion ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of molecules.

  • Sample Preparation: Prepare dilute solutions (~1-10 µg/mL) of both the starting material and the product in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Starting Material Analysis: Infuse the starting material solution into the mass spectrometer and acquire the spectrum. Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

  • Product Analysis: Clean the infusion line and then infuse the product solution, acquiring the spectrum under the same conditions.

Data Interpretation: A Comparative Approach
  • Molecular Ion Peak: The most critical comparison is the mass of the molecular ion. The product's spectrum should show a molecular ion peak corresponding to its expected molecular weight.[26] The peak for the starting material's molecular weight should be absent or present only at trace levels in a pure product sample.[16]

  • Fragmentation Pattern: The fragmentation pattern is a molecule's fingerprint.[27] Even if the starting material is an impurity in the product, its characteristic fragments may be detectable, providing information about purity. Comparing the fragmentation of the product to that of the starting material can also provide structural confirmation.[27][28]

Integrated Workflow: A Holistic Approach

The most reliable confirmation comes from using these techniques in concert. A typical workflow involves a rapid initial screen followed by more detailed analysis.

G cluster_0 cluster_1 Initial Screening & Reaction Monitoring cluster_2 Structural Confirmation & Purity cluster_3 Quantitative Analysis cluster_4 A Chemical Reaction (Starting Material -> Product) B IR Spectroscopy A->B Functional Group Change? C TLC / LC-MS A->C Spot Disappearance/ Appearance? G UV-Vis (Kinetics) A->G Chromophore Present? D NMR Spectroscopy (¹H, ¹³C, 2D) B->D C->D E High-Resolution MS C->E F qNMR (Yield) D->F H Final Report: Structure Confirmed Purity Assessed Yield Determined D->H E->H F->H G->H

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of starting materials and products is an indispensable practice in modern chemistry. It is a process of verification that underpins the reliability of research and the quality of developed materials. By moving beyond a simple checklist of techniques and embracing a deeper understanding of the causality behind experimental choices, researchers can design more effective analytical strategies. A multi-spectroscopic approach, combining the functional group insights of IR, the detailed structural mapping of NMR, and the molecular weight confirmation of MS, provides an unassailable body of evidence to confirm a reaction's outcome. This rigorous, evidence-based approach is the hallmark of scientific integrity and the foundation upon which new discoveries are built.

References

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A Comparative Guide to the Purity Assessment of Synthesized Tert-butyl methyl(3-methylazetidin-3-YL)carbamate versus Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, particularly in the development of Central Nervous System (CNS) agents, azetidine-containing building blocks are of paramount importance.[1][2] Tert-butyl methyl(3-methylazetidin-3-YL)carbamate is a key intermediate whose structural integrity and purity are foundational to the quality of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the purity assessment of this carbamate, presenting a side-by-side comparison of a typical in-house synthesized batch against a high-purity commercial standard. We will delve into the causality behind the selection of analytical methodologies, provide detailed experimental protocols, and interpret the resulting data within the context of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4] This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-quality chemical matter to drive their programs forward.

Introduction: The Imperative of Purity

The journey from a promising molecular scaffold to a clinical candidate is paved with exacting standards, the most fundamental of which is the purity of the chemical entities involved. Impurities introduced during synthesis can have far-reaching consequences, potentially altering biological activity, compromising patient safety, and invalidating costly research efforts.[3] Regulatory bodies globally have established stringent guidelines, such as ICH Q3A, which mandate the reporting, identification, and qualification of impurities in new drug substances.[4][5][6]

This compound serves as a critical building block in medicinal chemistry.[7] Its strained four-membered ring and protected amine functionality make it a versatile scaffold for introducing unique three-dimensional character into drug candidates.[8][9] Given its role as a foundational starting material, verifying its purity is not merely a quality control checkpoint but a critical step that ensures the reliability and reproducibility of subsequent synthetic transformations and biological assays.

This guide outlines a multi-modal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a comprehensive purity profile. We will contrast the analytical data from a batch synthesized via a common academic route with that of a certified commercial standard, highlighting the practical application of these techniques in ensuring the material is "fit for purpose."

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with a thorough understanding of the synthetic route, as this knowledge allows us to anticipate likely impurities. A plausible synthesis of this compound may involve the N-methylation and subsequent Boc-protection of a 3-amino-3-methylazetidine precursor.

Based on this hypothetical route, we can predict several classes of process-related impurities:

  • Starting Materials: Incomplete reaction could lead to residual 3-amino-3-methylazetidine or the mono-methylated intermediate.

  • Reagents & Solvents: Residual solvents (e.g., THF, Dichloromethane) and reagents (e.g., triethylamine, di-tert-butyl dicarbonate) may be present.[10]

  • By-products: Side reactions, such as the formation of elimination products or over-alkylation, can generate structurally related impurities.[10]

  • Degradation Products: The strained azetidine ring, while a desirable feature, can be susceptible to ring-opening under harsh acidic or basic conditions, leading to degradants.[11]

An effective purity assessment must be designed to detect and quantify these specific, anticipated impurities in addition to any unexpected components.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment relies on the orthogonal application of multiple methods, each chosen for its unique strengths in detecting different types of impurities. Our strategy integrates chromatographic separations for quantification and powerful spectroscopic techniques for structural confirmation.

cluster_0 Purity Assessment Workflow cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis Compound Synthesized or Commercial Sample HPLC HPLC-UV (Assay/Purity, Non-Volatile Impurities) Compound->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Compound->GCMS NMR NMR (¹H, ¹³C) (Identity, Structural Impurities) Compound->NMR Report Comprehensive Purity Report (&# Assay, Impurity Profile, Identity) HPLC->Report GCMS->Report NMR->Report

Caption: Overall analytical workflow for purity assessment.

Comparative Analysis: Synthesized vs. Commercial Standard

Here, we present the head-to-head comparison using our multi-pronged approach. All protocols are designed to be self-validating through the inclusion of system suitability tests, ensuring the reliability of the generated data.[11][12]

Assay and Organic Impurity Profiling by HPLC-UV

Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[10] A reversed-phase method provides excellent separation of the polar main compound from less polar starting materials and more polar degradation products. UV detection is suitable for the carbamate functional group. The method must be validated to demonstrate its specificity, linearity, and precision.[13][14]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

cluster_hplc HPLC Analysis Workflow SamplePrep Sample Prep (1 mg/mL) Autosampler Autosampler (5 µL Injection) SamplePrep->Autosampler Column C18 Column (Separation) Autosampler->Column Detector UV Detector (210 nm) Column->Detector Data Chromatogram (Peak Integration) Detector->Data

Caption: Step-by-step HPLC experimental workflow.

AnalyteSynthesized BatchCommercial StandardAcceptance Criteria (Typical)
Purity (Area %) 99.35%> 99.9%≥ 98.0%
Largest Unidentified Impurity 0.25% (at RRT 0.88)< 0.05%≤ 0.10%
Total Impurities 0.65%< 0.10%≤ 1.0%

Interpretation: The synthesized batch meets a typical specification for early-stage research but contains a significant impurity at 0.25%, which exceeds the ICH identification threshold of 0.10%.[3][4] This would necessitate further investigation to identify its structure. The commercial standard is exceptionally pure, suitable for late-stage development and as a reference material.

Residual Solvent and Volatile Impurity Analysis by GC-MS

Rationale: GC-MS is the ideal technique for separating and identifying volatile and semi-volatile compounds that are difficult to analyze by HPLC.[10] This is critical for quantifying residual solvents from the synthesis and workup, which are strictly controlled by ICH Q3C guidelines.[4]

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector: Split mode (20:1), 250 °C.

  • MS Transfer Line: 250 °C.

  • MS Source: 230 °C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Accurately weigh ~50 mg of sample and dissolve in 1 mL of DMSO.

cluster_gcms GC-MS Analysis Workflow SamplePrep Sample Prep (50 mg/mL in DMSO) Injector Split Injector (250 °C) SamplePrep->Injector Column GC Column (Separation) Injector->Column MS Mass Spec (Identification) Column->MS Data TIC & Spectra (Quantification) MS->Data

Caption: Step-by-step GC-MS experimental workflow.

SolventSynthesized Batch (ppm)Commercial Standard (ppm)ICH Q3C Limit (ppm)
Dichloromethane 850< 50600 (Class 2)
Tetrahydrofuran (THF) 250< 50720 (Class 2)
Heptane 1200< 505000 (Class 3)

Interpretation: The synthesized batch contains Dichloromethane above the ICH limit, rendering it unsuitable for clinical development without further purification. The commercial standard is free of significant solvent residues, reflecting a more controlled manufacturing process.

Structural Confirmation and Purity by NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation of the main component and can be used to identify and quantify structurally related impurities that may co-elute in chromatography.[15][16] Comparing the ¹H and ¹³C spectra of the synthesized material to the commercial standard is a definitive test of identity. Quantitative NMR (qNMR) can also be used for an absolute purity determination.[17]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR.

  • ¹H NMR Parameters: 16 scans, 30° pulse, 5-second relaxation delay.

  • Sample Preparation: Dissolve ~10 mg of sample in 0.7 mL of CDCl₃.

cluster_nmr NMR Analysis Workflow SamplePrep Sample Prep (~10 mg in CDCl₃) Spectrometer 400 MHz Spectrometer SamplePrep->Spectrometer Acquisition ¹H & ¹³C Acquisition Spectrometer->Acquisition Processing Data Processing (Fourier Transform) Acquisition->Processing Data Spectra (Structural Analysis) Processing->Data

Caption: Step-by-step NMR experimental workflow.

ParameterSynthesized BatchCommercial Standard
¹H & ¹³C Spectra Consistent with proposed structureConsistent with proposed structure
Observable Impurities Small signals at 2.5-2.8 ppm, consistent with residual triethylamine.No extraneous signals observed above baseline noise.

Interpretation: Both samples are confirmed to be the correct structure. However, the ¹H NMR of the synthesized batch shows trace-level signals corresponding to residual amine base from the synthesis, corroborating the need for a multi-technique approach as these might not be detected by HPLC-UV. The commercial standard's spectrum is clean, indicating high purity.

Conclusion: A Synthesis of Quality

This comparative guide demonstrates that a comprehensive, multi-technique analytical approach is indispensable for the robust characterization of synthesized pharmaceutical intermediates. While our in-house synthesized batch of this compound proved to be of high purity (99.35%) and structurally correct, the analysis revealed impurities—both organic and residual solvent—that would require mitigation before its use in a regulated environment.

The commercial standard, in contrast, exhibited exceptional purity across all analytical platforms, justifying its use as a reference material and in sensitive, late-stage applications. Ultimately, the choice between synthesizing in-house or purchasing a commercial standard depends on the intended application. For early discovery, a well-characterized 99%+ batch may be sufficient. For any work supporting regulatory filings, the purity profile of a certified commercial standard sets the benchmark for quality that must be met or exceeded. Rigorous analytical validation is the framework that ensures this benchmark is achieved reliably and reproducibly.[12][18]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel carbamate derivative incorporating a structurally significant azetidine ring, tert-butyl methyl(3-methylazetidin-3-YL)carbamate is increasingly utilized in pharmaceutical development and synthetic chemistry. While its unique properties are valuable, they also necessitate a rigorous and informed approach to waste management. Improper disposal not only poses significant safety and environmental risks but can also result in costly regulatory violations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established regulatory frameworks and field-proven safety practices. Our objective is to empower researchers to manage this chemical waste stream with confidence, ensuring personal safety and environmental stewardship.

Part 1: Hazard Profile and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is limited, data from structurally analogous compounds and the carbamate class as a whole provide a strong basis for a conservative risk assessment.

Analogous azetidine and carbamate compounds are known to be irritants and potentially harmful.[1][2] The primary hazards are associated with direct contact and inhalation.

Key Hazards of Analogous Compounds:

  • Skin Irritation: Can cause redness, itching, or irritation upon contact.[2][3]

  • Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2]

Under fire conditions, carbamate compounds may decompose to emit toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][4] Therefore, all waste containing this compound must be treated as hazardous.

Hazard Classification (Based on Analogues)Personal Protective Equipment (PPE) RequirementRationale
Skin Irritant (H315) Nitrile or neoprene gloves, Flame-retardant lab coatPrevents direct skin contact which can lead to irritation or chemical burns.[1][2]
Eye Irritant (H319) Chemical safety goggles and face shieldProtects against accidental splashes that could cause serious eye damage.[1][2]
Respiratory Irritant (H335) Use within a certified chemical fume hoodPrevents inhalation of vapors or aerosolized particles that can irritate the respiratory system.[2]
Flammability/Decomposition N/A (Engineering Control)Handling in a well-ventilated area away from ignition sources mitigates risks associated with potential flammability or hazardous decomposition products.[5][6]

Part 2: Pre-Disposal Operations: Segregation, Containerization, and Labeling

Proper management begins at the point of generation. Adherence to systematic segregation and labeling protocols is a non-negotiable prerequisite for safe and compliant disposal.

Step 1: Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container. This compound waste must be kept separate from incompatible materials.

  • Incompatible Materials:

    • Strong Oxidizing Agents[4]

    • Strong Acids and Bases[2]

  • Segregation Protocol:

    • Designate a specific, labeled waste container solely for this compound and its direct derivatives.

    • Do not mix this waste stream with other chemical wastes, such as chlorinated solvents, inorganic acids, or reactive metals.[7][8]

    • Keep solid and liquid waste in separate containers.[8]

Step 2: Container Selection and Management

The choice of container is critical to prevent leaks and ensure safety during accumulation and transport.

  • Container Requirements:

    • Material Compatibility: Use only high-density polyethylene (HDPE), glass, or other chemically compatible plastic containers.[9][10] Avoid metal containers, as some chemicals can cause corrosion over time.[8]

    • Condition: Containers must be free from damage or deterioration and have a secure, leak-proof closure.[11]

    • Capacity: Never fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[10]

    • Closure: Keep waste containers securely sealed at all times, except when adding waste.[9]

Step 3: Labeling

Accurate labeling is a cornerstone of regulatory compliance and safety. Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.

  • Labeling Requirements:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The date on which waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

Part 3: Disposal Protocol and Regulatory Framework

Disposal of this compound falls under the stringent regulations governing hazardous chemical waste, specifically those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Workflow for Disposal

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Waste Generation (Solid or Liquid) B Select Compatible Container (e.g., HDPE, Glass) A->B C Affix Hazardous Waste Label B->C D Segregate from Incompatibles (Acids, Oxidizers) C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Arrange Pickup with EHS F->G Yes H Transport to Central Accumulation Area G->H I Manifest & Ship via Licensed Hazardous Waste Contractor H->I J Final Disposal Method: High-Temperature Incineration I->J

Caption: Decision workflow for managing this compound waste.

Step-by-Step Disposal Procedure
  • Waste Characterization: Due to its chemical class (carbamate) and the hazards of analogous compounds, this waste must be managed as hazardous waste from the point of generation. Carbamate wastes are specifically regulated by the EPA.[12][13]

  • On-Site Accumulation: Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9][10] Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons.[9]

  • Arrange for Disposal: Do not attempt to treat or neutralize this chemical waste in the lab. Sewer disposal is strictly prohibited.[4][14] The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Final Disposition: The standard and required disposal method for carbamate wastes is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This method ensures the complete destruction of the compound, in line with the EPA's Best Demonstrated Available Technology (BDAT) standards for many carbamate wastes.[12]

Part 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the laboratory and contact your institution's EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[15][16]

  • Absorb: For liquid spills, use a chemically inert absorbent material like diatomite, sand, or a universal binder.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[15]

  • Collect & Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container, properly labeled as described above.[14][15]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][14]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste.
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  • MedChemExpress. (2026, January 4). tert-Butyl (azetidin-3-ylmethyl)
  • Apollo Scientific. (2023, July 6). tert-Butyl [(3S)
  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate.
  • Chemos GmbH & Co. KG.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)
  • Federal Register. (2011, June 13).
  • Benchchem. Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • Fisher Scientific. (2025, December 19).
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  • ChemicalBook. (2025, October 14). tert-butyl azetidin-3-ylmethyl(methyl)
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  • PubChem. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate.
  • TCI Chemicals. (2024, December 16).
  • ChemicalBook. (2025, July 26). (S)-Tert-butyl (piperidin-3-ylmethyl)
  • Environmental Protection Agency. (1997, June 17). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. EPA NEPAL.
  • Apollo Scientific.
  • Carl ROTH.
  • BLDpharm. (R)-tert-Butyl (3-methylpiperidin-3-yl)
  • U.S. Environmental Protection Agency. (1995, August 24). Carbamate Listing Determination (60 FR 7824, February 9, 1995)
  • National Institute of Standards and Technology.
  • Ambeed. tert-Butyl ((3-methylazetidin-3-yl)methyl)
  • Clearsynth. tert-butyl methyl(1-nitrosoazetidin-3-yl)
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A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling Tert-butyl methyl(3-methylazetidin-3-YL)carbamate, a compound that, while not extensively characterized, belongs to classes of chemicals with known potential hazards. Our commitment is to empower researchers with the knowledge to maintain a safe and productive laboratory environment.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that safety showers and eyewash stations are readily accessible.[4][5] A thorough understanding of the potential risks and the implementation of robust safety protocols are the cornerstones of a secure research environment.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum recommended PPE for handling this compound in various laboratory scenarios.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[1][2][5]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[1][2][5] Always inspect gloves for tears or degradation before use.
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin exposure.[1][5]
Respiratory Protection A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates.Necessary when there is a risk of inhaling dust or aerosols, which may cause respiratory irritation.[1][2][5]

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is significantly influenced by the correctness of its application and removal. Following a standardized procedure minimizes the risk of contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Apron: Put on the lab coat or apron, ensuring it is securely fastened.

  • Respiratory Protection: If required, perform a seal check on the respirator to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Remove the lab coat or apron by unfastening it and rolling it away from your body to contain any contaminants.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back.

  • Final Hand Hygiene: Wash and dry your hands thoroughly one last time.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_action Action start Start: Plan to Handle This compound risk_assessment Assess Experimental Procedure: - Scale of reaction - Potential for aerosolization - Duration of handling start->risk_assessment small_scale Small Scale / Low Hazard (e.g., weighing small quantities in a fume hood) risk_assessment->small_scale Low Risk large_scale Large Scale / Higher Hazard (e.g., synthesis, purification) risk_assessment->large_scale Higher Risk ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Face Shield - Double Gloving - Chemical Resistant Apron - Respirator large_scale->ppe_level_2 proceed Proceed with Experiment ppe_level_1->proceed ppe_level_2->proceed

PPE selection workflow for handling this compound.

Spill and Disposal Management

In the event of a spill, immediately evacuate the area and alert your supervisor. For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup while wearing full PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.[1]

All waste containing this compound should be considered hazardous. Dispose of contaminated materials, including gloves and lab coats, in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.

Conclusion

A steadfast commitment to safety is the bedrock of innovative research. By understanding the potential hazards associated with this compound and diligently applying the appropriate personal protective equipment and handling protocols, you can ensure a safe and successful research endeavor. This guide serves as a critical resource, but it is incumbent upon every researcher to remain vigilant and informed.

References

  • Benchchem. Personal protective equipment for handling Methyl carbamate-d3.
  • Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Apollo Scientific. tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride.
  • MedChemExpress. tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride-SDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • MedChemExpress. Azetidine-3-carboxylic acid-SDS.
  • CDN. SAFETY DATA SHEET.
  • Benchchem. Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • Apollo Scientific. Azetidine hydrochloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.